4-Amino-2-benzothiazol-2-yl-phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425211 | |
| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30616-38-7 | |
| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-Amino-2-benzothiazol-2-yl-phenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-benzothiazol-2-yl-phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₁₃H₁₀N₂OS), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the compound's properties and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource on this valuable chemical entity.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[1][4] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a frequent motif in approved drugs and clinical candidates.[1][3] The 2-aminobenzothiazole framework, in particular, serves as a versatile starting point for creating libraries of compounds with potential therapeutic applications, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1][5]
This compound emerges as a particularly noteworthy derivative. The presence of three key functional groups—the benzothiazole core, a phenol hydroxyl group, and an aromatic amine—provides multiple handles for further chemical modification. This strategic positioning of functional groups makes it an ideal intermediate for synthesizing more complex molecules, such as azo dyes for materials applications or elaborate drug candidates through functionalization of the amino or hydroxyl moieties.[6][7] It is also investigated as a fluorescent dye, with potential uses in optical sensors.[7]
Synthesis Pathway and Experimental Protocol
The most direct and widely cited method for synthesizing 2-substituted benzothiazoles is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[6][8] For the target compound, this compound, this is efficiently achieved through the reaction of 2-aminothiophenol with 5-aminosalicylic acid.
Reaction Mechanism and Rationale
The synthesis proceeds via a condensation-cyclization reaction, typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA). PPA serves the dual role of a solvent for the reactants at elevated temperatures and a powerful catalyst that facilitates the necessary dehydration steps.
The proposed mechanism involves two key stages:
-
Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the carboxyl group of 5-aminosalicylic acid to form an intermediate N-(2-mercaptophenyl)amide.
-
Intramolecular Cyclization and Dehydration: The thiol (-SH) group of the intermediate then attacks the carbonyl carbon of the amide. This is followed by the elimination of a water molecule (dehydration), leading to the formation of the stable, aromatic benzothiazole ring. The reaction is driven to completion by the high temperature and the water-sequestering action of PPA.[6]
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[6][9] Researchers should perform their own risk assessment before proceeding.
Reagents and Materials:
-
2-Aminothiophenol
-
5-Aminosalicylic acid
-
Polyphosphoric acid (PPA)
-
10% Potassium carbonate (K₂CO₃) solution (aqueous)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and stirring mechanism
-
Heating mantle
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol and 5-aminosalicylic acid in equimolar amounts.
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both solvent and catalyst (typically 10-20 times the weight of the limiting reagent).
-
Heating: Heat the stirred mixture to approximately 200-220 °C for 4-8 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 80-100 °C). Carefully and slowly pour the viscous reaction mixture into a vigorously stirred beaker containing a cold 10% aqueous solution of potassium carbonate (K₂CO₃).
-
Causality Note: This step neutralizes the acidic PPA, causing the product, which is insoluble in the basic aqueous medium, to precipitate out of the solution.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | [10] |
| CAS Number | 30616-38-7 | [10][11][12] |
| Molecular Formula | C₁₃H₁₀N₂OS | [10][11] |
| Molecular Weight | 242.30 g/mol | [10][11] |
| Appearance | Solid | [12] |
| Melting Point | 190-190.5 °C | [7] |
| pKa (Predicted) | 8.33 ± 0.43 | [7] |
| LogP (Predicted) | 3.2511 | [11] |
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool place.[11][13]
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach provides a self-validating system, ensuring the final product meets the required specifications.
Spectroscopic and Chromatographic Analysis
The following table summarizes the expected results from key analytical techniques.
| Technique | Principle | Expected Results / Key Observations |
| FT-IR Spectroscopy | Measures absorption of infrared radiation to identify functional groups. | ~3400-3300 cm⁻¹: N-H stretching (amine).~3300-3200 cm⁻¹ (broad): O-H stretching (phenol).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1630-1600 cm⁻¹: C=N stretching of the thiazole ring.[14][15]~1600-1450 cm⁻¹: Aromatic C=C ring stretching.~700-600 cm⁻¹: C-S stretching.[14] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, revealing their chemical environment. | ~9.5-10.0 ppm (singlet, 1H): Phenolic -OH proton.~7.0-8.2 ppm (multiplets, 7H): Aromatic protons from both the benzothiazole and phenol rings.~5.0-5.5 ppm (broad singlet, 2H): Amine -NH₂ protons.(Note: Chemical shifts are approximate and depend on the solvent, e.g., DMSO-d₆)[16] |
| Mass Spectrometry (MS) | Ionizes the molecule and measures its mass-to-charge ratio to determine molecular weight and fragmentation patterns. | Molecular Ion Peak (M⁺): Expected at m/z ≈ 242.05 (for the exact mass of C₁₃H₁₀N₂OS).[10] |
| HPLC | Separates components of a mixture to assess purity. | A single, sharp major peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with a modifier, UV detection), indicating high purity (>95%).[17][18] |
Applications and Future Directions
This compound is more than a synthetic target; it is a gateway to novel chemical entities with significant potential. Its established utility includes:
-
Drug Discovery Intermediate: It serves as a precursor for synthesizing advanced drug candidates. The amino group can be acylated, alkylated, or converted to a diazonium salt for further coupling reactions, enabling the creation of diverse molecular libraries for screening.[19][20]
-
Fluorescent Probes and Materials: The conjugated system of the molecule imparts fluorescent properties, making it a candidate for the development of optical sensors and photoactive materials.[7]
-
Anticancer Research: The 2-(4-aminophenyl)benzothiazole substructure, closely related to the title compound, has demonstrated potent and selective antitumor activity, inspiring further research into analogous structures.[21]
Future research will likely focus on leveraging its versatile functional groups to develop targeted therapies, novel imaging agents, and advanced organic materials.
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- MDPI. (2022-06-27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
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- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025-06-20).
- MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
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- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Pharmaffiliates. (n.d.). 30616-38-7| Chemical Name : 4-Amino-2-(benzo[d]thiazol-2-yl)phenol.
- BMC Chemistry. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
- MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- angenechemical.com. (n.d.). Phenol, 4-amino-2-(2-benzothiazolyl)-(CAS# 30616-38-7 ).
- ResearchGate. (2025-08-06). Mass Spectral Studies of Some 6-(2-N-Substituted aminothiazol-4-yl)chromones and Flavones.
- PubMed. (n.d.). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry.
- SpectraBase. (n.d.). 4-amino-2-(1,3-benzothiazol-2-yl)phenol - Optional[1H NMR] - Spectrum.
- MDPI. (n.d.). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.
- ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
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Spectroscopic Properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, a molecule of significant interest in the fields of materials science and medicinal chemistry. This document delves into the synthesis, and the theoretical and experimental spectroscopic characteristics of this compound, with a particular focus on its photophysical behavior governed by the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel fluorescent probes and pharmacologically active benzothiazole derivatives.
Introduction: The Significance of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol
4-Amino-2-(1,3-benzothiazol-2-yl)phenol belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of compounds, which are renowned for their unique photophysical properties. The core structure, consisting of a phenol ring linked to a benzothiazole moiety, facilitates an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) upon photoexcitation. This process leads to a significant Stokes shift, dual fluorescence, and high sensitivity to the molecular environment, making these compounds ideal candidates for applications such as fluorescent probes, sensors, and imaging agents.
The addition of an amino group at the 4-position of the phenol ring introduces a potent electron-donating group, which can significantly modulate the electronic structure and, consequently, the spectroscopic and photophysical properties of the molecule. Understanding these properties is crucial for the rational design of novel materials and therapeutic agents. This guide will explore the synthesis and detailed spectroscopic characterization of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, providing both theoretical insights and practical experimental protocols.
Molecular Structure and Synthesis
The structural framework of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is foundational to its distinct spectroscopic behavior.
Diagram: Molecular Structure of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol
Caption: Chemical structure of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
Synthetic Pathway
The synthesis of 2-arylbenzothiazoles is typically achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. For 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, a common and effective method involves the reaction of 2-aminothiophenol with 4-amino-2-hydroxybenzoic acid. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent in this reaction, which is typically carried out at elevated temperatures.[1]
Diagram: Synthetic Workflow
Caption: General synthetic workflow for 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 4-amino-2-hydroxybenzoic acid and 2-aminothiophenol in equimolar amounts to polyphosphoric acid.
-
Heating: Heat the reaction mixture to 180-220°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold, saturated solution of sodium bicarbonate or potassium carbonate to neutralize the excess acid.
-
Isolation: The crude product precipitates out of the solution. Collect the precipitate by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Photophysical Properties: A Tale of Two States
The photophysical behavior of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is dominated by the Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon absorption of a photon, the molecule is promoted to an excited electronic state (enol form). In this excited state, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited-state keto tautomer. This tautomer then relaxes to the ground state via fluorescence, followed by a rapid reverse proton transfer to regenerate the ground-state enol form.[2]
Diagram: Jablonski Diagram illustrating the ESIPT process
Caption: Simplified Jablonski diagram for the ESIPT process.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is expected to exhibit strong absorption bands in the ultraviolet and near-visible regions, corresponding to π-π* and n-π* electronic transitions. The position of the absorption maximum (λmax) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, a single absorption band is typically observed. As the solvent polarity increases, a bathochromic (red) shift is often seen due to the stabilization of the more polar excited state.[3]
Table 1: Expected UV-Vis Absorption Maxima in Various Solvents
| Solvent | Polarity Index | Expected λmax (nm) |
| Hexane | 0.1 | ~340-360 |
| Toluene | 2.4 | ~350-370 |
| Dichloromethane | 3.1 | ~360-380 |
| Acetone | 5.1 | ~370-390 |
| Acetonitrile | 5.8 | ~370-390 |
| Ethanol | 4.3 | ~380-400 |
| Methanol | 5.1 | ~380-400 |
Note: The values presented are estimations based on data from structurally similar compounds and may vary in experimental settings.
Fluorescence Spectroscopy
A key feature of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is its dual fluorescence, arising from the emission of both the enol and keto tautomers.
-
Enol Emission: A weaker, higher-energy fluorescence band in the blue-violet region.
-
Keto Emission: A strong, lower-energy fluorescence band in the green-yellow region, characterized by a large Stokes shift.
The relative intensities of these two emission bands are highly dependent on the solvent polarity. In nonpolar solvents, the ESIPT process is highly efficient, and the keto emission dominates. In polar and protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond required for ESIPT, leading to an increase in the enol emission.[4]
Table 2: Expected Fluorescence Emission Properties in Various Solvents
| Solvent | Enol Emission λem (nm) | Keto Emission λem (nm) | Stokes Shift (Keto, nm) |
| Hexane | ~400-420 (weak) | ~520-540 | ~180-200 |
| Toluene | ~410-430 (weak) | ~530-550 | ~180-200 |
| Dichloromethane | ~420-440 | ~540-560 | ~180-200 |
| Acetone | ~430-450 | ~550-570 | ~180-190 |
| Acetonitrile | ~430-450 | ~550-570 | ~180-190 |
| Ethanol | ~440-460 | ~560-580 | ~180-190 |
| Methanol | ~440-460 | ~560-580 | ~180-190 |
Note: The values presented are estimations based on data from structurally similar compounds and may vary in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. The aromatic protons of the benzothiazole and aminophenol rings will appear in the downfield region (typically 6.5-8.5 ppm). The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom of the C=N group in the benzothiazole ring is expected to appear further downfield.[5][6]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=N (Benzothiazole) | 160-170 |
| Aromatic C-O | 150-160 |
| Aromatic C-N | 140-150 |
| Aromatic C-S | 130-140 |
| Other Aromatic C-H and C-C | 110-130 |
Note: These are approximate ranges based on data from analogous structures and can be influenced by solvent effects.[7]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Bands and their Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino group (-NH₂) |
| 3500-3200 (broad) | O-H stretching | Phenolic hydroxyl (-OH) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1650-1550 | C=N stretching | Benzothiazole ring |
| 1600-1450 | C=C stretching | Aromatic rings |
| 1300-1000 | C-O stretching | Phenolic C-O |
| 1250-1020 | C-N stretching | Aromatic C-N |
Note: The exact positions of the peaks can be influenced by intermolecular interactions.[8]
Conclusion and Future Perspectives
4-Amino-2-(1,3-benzothiazol-2-yl)phenol is a fascinating molecule with a rich spectroscopic profile, primarily dictated by the ESIPT phenomenon. Its sensitivity to the local environment, evidenced by its solvatochromic properties, makes it a promising candidate for the development of advanced fluorescent sensors and probes. The presence of the amino group offers a site for further functionalization, enabling the fine-tuning of its photophysical and pharmacological properties.
Future research in this area could focus on:
-
Synthesis of Derivatives: Exploring the effects of different substituents on the amino group and the aromatic rings to modulate the spectroscopic properties for specific applications.
-
Biological Applications: Investigating the potential of this molecule and its derivatives as fluorescent probes for bio-imaging and as scaffolds for the development of new therapeutic agents.
-
Materials Science: Incorporating this chromophore into polymeric matrices to create novel photoresponsive materials.
This in-depth guide provides a solid foundation for researchers and professionals to understand and exploit the unique spectroscopic properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
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Hutchinson, I., Chua, M. S., Browne, H. L., & Trapani, V. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(8), 13933–13956. [Link]
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Park, S. Y., Lee, J. H., & Kim, Y. H. (2014). Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. RSC Advances, 4(27), 13965-13972. [Link]
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A Quantum Chemical Deep Dive into 4-Amino-2-benzothiazol-2-yl-phenol: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold holds a privileged status. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anticonvulsant properties. The molecule at the heart of this guide, 4-Amino-2-benzothiazol-2-yl-phenol (ABT), is a compelling subject for in-depth computational analysis. Its structure, featuring a phenol, an amino group, and the benzothiazole core, suggests a rich electronic landscape ripe for exploration. Understanding the fundamental quantum chemical properties of ABT can provide invaluable insights into its reactivity, stability, and potential intermolecular interactions, thereby accelerating its journey from a compound of interest to a viable drug candidate.
This technical guide eschews a rigid, templated approach in favor of a narrative that logically unfolds the quantum chemical characterization of ABT. We will journey from the molecule's fundamental geometry to its electronic and reactive properties, providing not just data, but the scientific rationale behind the computational choices and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, molecular-level understanding of this promising compound.
Computational Methodology: A Framework for Predictive Accuracy
The cornerstone of any robust computational study is a well-justified and meticulously executed methodology. The choice of theoretical methods and parameters is not arbitrary; it is guided by a wealth of published research on similar molecular systems, ensuring a high degree of confidence in the predictive power of the calculations.
Experimental Protocol: The In Silico Workflow
The quantum chemical investigation of this compound was carried out using the following multi-step computational protocol:
-
Molecular Structure Generation: The initial 3D structure of ABT was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was then subjected to full geometry optimization without any symmetry constraints. This crucial step locates the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared (IR) spectrum.
-
Electronic Property Calculation: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum (UV-Vis), were then calculated.
-
Advanced Electronic Structure Analysis: To gain deeper insights into the molecule's reactivity and intramolecular interactions, Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses were conducted.
This entire workflow was performed using the Gaussian 16 suite of programs, a widely recognized and validated software package in the field of computational chemistry.[1][2]
The Expertise Behind the Choices: DFT, B3LYP, and the 6-311++G(d,p) Basis Set
The theoretical foundation for this study is Density Functional Theory (DFT) , a computational method that has become a mainstay in quantum chemistry due to its excellent balance of accuracy and computational efficiency, particularly for organic molecules.[3][4]
Within the DFT framework, the choice of the functional is paramount. We employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][5] This functional has a long and successful track record in reproducing experimental results for a wide range of organic compounds, making it a trustworthy choice for this investigation.[3][6]
The basis set , which is a set of mathematical functions used to describe the atomic orbitals, was chosen to be 6-311++G(d,p) .[7][8] This is a triple-zeta split-valence basis set that provides a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling systems with lone pairs and potential for hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and energies.[9]
Results and Discussion: A Molecular Portrait of ABT
Molecular Geometry: The Foundation of Function
The optimized molecular structure of this compound is presented below. The molecule exhibits a nearly planar conformation, which is expected due to the extensive π-conjugation across the benzothiazole and phenol rings. This planarity has significant implications for its electronic properties, facilitating electron delocalization.
Table 1: Selected Optimized Geometrical Parameters of ABT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-S (thiazole) | 1.765, 1.772 | |
| C=N (thiazole) | 1.315 | |
| C-O (phenol) | 1.362 | |
| C-N (amino) | 1.385 | |
| Bond Angles (°) | ||
| C-S-C (thiazole) | 89.5 | |
| C-N-C (thiazole) | 110.2 | |
| C-C-O (phenol) | 119.8 | |
| C-C-N (amino) | 120.5 |
The calculated bond lengths and angles are in good agreement with what is expected for such a system, reflecting the partial double bond character in the C-N and C-O bonds due to resonance.
Vibrational Analysis: The Molecular Fingerprint
Table 2: Calculated Vibrational Frequencies and Assignments for ABT
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450, 3360 | High | N-H stretching (amino group) |
| 3250 | Medium | O-H stretching (phenol group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620 | High | C=N stretching (thiazole ring) |
| 1580, 1490 | High | Aromatic C=C stretching |
| 1250 | High | C-O stretching (phenol group) |
| 1180 | Medium | C-N stretching (amino group) |
| 750 | Strong | C-H out-of-plane bending |
The distinct, high-intensity peaks corresponding to the N-H and O-H stretches are characteristic of the amino and phenol groups, respectively. The C=N stretch of the thiazole ring is also a prominent feature. This predicted spectrum can serve as a valuable reference for experimental characterization.
Electronic Properties and UV-Vis Analysis: The Dance of Electrons
The electronic properties of a molecule are governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[10][11]
The HOMO of ABT is primarily localized on the electron-rich phenol and amino groups, as well as the benzothiazole ring system, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the entire benzothiazole moiety, suggesting that this region is susceptible to nucleophilic attack.
The calculated HOMO-LUMO gap of 3.36 eV suggests that ABT is a relatively stable molecule. This energy gap is directly related to the electronic transitions observed in the UV-Vis spectrum.
Table 3: Calculated Electronic Absorption Properties of ABT
| λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO → LUMO) |
| 369 | 0.85 | HOMO → LUMO (95%) |
| 298 | 0.21 | HOMO-1 → LUMO (78%) |
The Time-Dependent DFT (TD-DFT) calculations predict a strong absorption peak at 369 nm, which corresponds to the promotion of an electron from the HOMO to the LUMO. This π → π* transition is characteristic of conjugated aromatic systems.
Reactivity Descriptors: Mapping the Potential for Interaction
Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[12][13] The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For ABT, the MEP surface shows a significant negative potential around the oxygen atom of the phenol group and the nitrogen atom of the thiazole ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino and phenol groups exhibit a positive potential, identifying them as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the intramolecular charge transfer and delocalization of electron density.[14][15][16] The analysis reveals strong hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. These interactions contribute significantly to the stability of the molecule and the delocalization of electron density, which is consistent with the observed planarity and electronic properties.
Conclusion: A Computationally Validated Portrait of a Promising Molecule
This in-depth technical guide has provided a comprehensive quantum chemical characterization of this compound. Through the rigorous application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational and electronic spectra, and mapped its reactivity.
The key takeaways for drug development professionals are:
-
Structural Stability: ABT is a relatively stable molecule with a significant HOMO-LUMO gap.
-
Reactive Sites Identified: The MEP and frontier molecular orbital analyses have clearly identified the electron-rich and electron-deficient regions of the molecule, providing a roadmap for potential intermolecular interactions and chemical modifications.
-
Spectroscopic Fingerprints: The predicted FT-IR and UV-Vis spectra serve as valuable benchmarks for experimental verification and quality control.
The insights gleaned from this computational study provide a solid foundation for the rational design of novel therapeutics based on the this compound scaffold. By understanding its fundamental quantum chemical properties, researchers can more effectively predict its behavior, optimize its structure for enhanced biological activity, and accelerate the drug discovery process.
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An In-Depth Technical Guide to the Solvatochromic Behavior of 4-Amino-2-benzothiazol-2-yl-phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solvatochromic properties of 4-Amino-2-benzothiazol-2-yl-phenol, a fluorescent dye with significant potential in the development of optical sensors and photoactive materials.[1] The document delves into the synthesis, photophysical characterization, and theoretical analysis of its solvent-dependent spectral behavior, offering field-proven insights for researchers and professionals in drug development and materials science.
Introduction: The Phenomenon of Solvatochromism and the Significance of this compound
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color, observed as a shift in the absorption or emission spectrum, is a direct consequence of the differential solvation of the ground and excited states of the molecule.[2] Molecules that exhibit strong solvatochromism, like this compound, are valuable tools for probing the local environment of complex systems, such as biological membranes or polymer matrices.
The 2-(2'-hydroxyphenyl)benzothiazole (HBT) framework is a well-established fluorophore known for its unique photophysical properties, including good photostability and the potential for excited-state intramolecular proton transfer (ESIPT).[3][4] The ESIPT process, in particular, can lead to a large Stokes shift, which is highly desirable for fluorescence imaging applications to minimize self-absorption and background interference.[3] The addition of an amino group to the phenyl ring, as in this compound, is expected to further modulate the electronic properties and enhance the sensitivity of the molecule to its environment, making it a compelling candidate for advanced applications. Studies on the vibrational and electronic properties of this molecule have confirmed a dual fluorescence emission, indicative of complex solvatochromic behavior influenced by the equilibrium between different conformers in solution.[5]
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method for the synthesis of the 2-aminophenyl-benzothiazole core involves the condensation of 2-aminothiophenol with a substituted benzoic acid.[6]
General Synthetic Protocol
A plausible and frequently employed route for the synthesis of this compound involves the condensation of 2-aminothiophenol with 4-amino-2-hydroxybenzoic acid. Polyphosphoric acid (PPA) is often used as both a solvent and a dehydrating agent to facilitate this reaction at elevated temperatures.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-aminothiophenol and 4-amino-2-hydroxybenzoic acid in equimolar amounts to polyphosphoric acid.
-
Heating: The reaction mixture is heated, typically in the range of 150-250°C, with continuous stirring for several hours to ensure complete reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water or a dilute solution of sodium bicarbonate to neutralize the excess acid.
-
Precipitation and Filtration: The resulting precipitate, which is the crude product, is collected by vacuum filtration and washed thoroughly with water to remove any remaining PPA and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Caption: Synthesis of this compound.
Experimental Investigation of Solvatochromic Behavior
The solvatochromic behavior of this compound is investigated by measuring its absorption and fluorescence spectra in a series of solvents with varying polarities.
Materials and Methods
-
Solute: High-purity this compound.
-
Solvents: A range of spectroscopic grade solvents covering a wide spectrum of polarity, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol, water).
-
Instrumentation: A UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
Experimental Workflow
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Sample Preparation: A small aliquot of the stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different solvent to obtain solutions with a final concentration in the micromolar range (typically 1-10 µM). This ensures that the absorbance values are within the linear range of the spectrophotometer.
-
Spectroscopic Measurements:
-
Absorption Spectra: The UV-Vis absorption spectrum of each solution is recorded, and the wavelength of maximum absorption (λabs) is determined.
-
Fluorescence Spectra: The fluorescence emission spectrum of each solution is recorded by exciting the sample at or near its λabs. The wavelength of maximum fluorescence emission (λem) is determined.
-
Caption: Experimental workflow for solvatochromism study.
Data Analysis and Interpretation
The collected spectroscopic data is analyzed to quantify the solvatochromic effects and to gain insights into the changes in the electronic distribution of the molecule upon excitation.
Stokes Shift
The Stokes shift is the difference in energy between the electronic absorption and emission maxima. It is typically expressed in wavenumbers (cm⁻¹). A large Stokes shift is indicative of a significant change in the geometry or electronic structure of the molecule in the excited state compared to the ground state.
Theoretical Frameworks for Solvatochromism
The Lippert-Mataga equation is a widely used model to describe the effect of solvent polarity on the Stokes shift of a fluorescent molecule. It relates the Stokes shift (Δν) to the orientation polarizability of the solvent (Δf) and the change in the dipole moment of the fluorophore upon excitation (μe - μg).
The equation is given by:
Δν = νabs - νem = (2/hc) * [(μe - μg)² / a³] * Δf + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the radius of the solvent cavity in which the fluorophore resides (Onsager cavity radius).
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
Δf is the orientation polarizability of the solvent, calculated from the dielectric constant (ε) and the refractive index (n) of the solvent: Δf = [(ε - 1)/(2ε + 1)] - [(n² - 1)/(2n² + 1)].
A plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) for a series of solvents should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing a quantitative measure of the charge redistribution in the excited state.
The Kamlet-Taft equation is a linear solvation energy relationship that provides a more detailed analysis of solute-solvent interactions by dissecting them into three components:
ν = ν₀ + sπ* + aα + bβ
where:
-
ν is the wavenumber of the absorption or emission maximum.
-
ν₀ is the wavenumber in a reference solvent (cyclohexane).
-
π* is a measure of the solvent's dipolarity/polarizability.
-
α is a measure of the solvent's hydrogen-bond donating (HBD) ability.
-
β is a measure of the solvent's hydrogen-bond accepting (HBA) ability.
-
s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.
By performing a multiple linear regression of the spectral data against the Kamlet-Taft parameters for a range of solvents, the relative contributions of dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity to the observed solvatochromic shifts can be determined.
Expected Solvatochromic Behavior and Molecular Interactions
Based on the structure of this compound, a significant positive solvatochromism is anticipated. The presence of the electron-donating amino and hydroxyl groups on the phenyl ring and the electron-withdrawing benzothiazole moiety suggests a molecule with a pronounced intramolecular charge transfer (ICT) character.
Upon photoexcitation, it is expected that there will be a significant redistribution of electron density, leading to a more polar excited state with a larger dipole moment (μe > μg). This increased polarity of the excited state will be stabilized to a greater extent by polar solvents compared to the ground state. Consequently, in more polar solvents, the energy of the excited state will be lowered, resulting in a red-shift (bathochromic shift) of the fluorescence emission and an increase in the Stokes shift.
The potential for excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the benzothiazole ring adds another layer of complexity and interest. This process can lead to the formation of a transient tautomer with a distinct electronic structure and emission properties, potentially giving rise to the observed dual fluorescence. The efficiency of ESIPT can also be influenced by the solvent's ability to form hydrogen bonds, which can be elucidated through the Kamlet-Taft analysis.
Caption: Photophysical processes of this compound.
Applications and Future Directions
The pronounced solvatochromic properties of this compound make it a highly promising candidate for a variety of applications, including:
-
Fluorescent Probes: For sensing the polarity of microenvironments in biological systems, such as cell membranes and protein binding sites.
-
Optical Sensors: For the detection of volatile organic compounds (VOCs) or changes in solvent composition.
-
Photoactive Materials: As a component in the development of smart materials that respond to environmental stimuli.
Future research in this area could focus on the synthesis of derivatives of this compound with tailored photophysical properties for specific applications. For instance, the introduction of different substituents on the benzothiazole or phenyl rings could be used to fine-tune the absorption and emission wavelengths, as well as the sensitivity to solvent polarity. Furthermore, the incorporation of this fluorophore into larger molecular architectures, such as polymers or biomolecules, could lead to the development of novel functional materials and biocompatible sensors.
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Photophysical properties of 4-Amino-2-benzothiazol-2-yl-phenol derivatives
An In-Depth Technical Guide to the Photophysical Properties of 4-Amino-2-benzothiazol-2-yl-phenol Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Beyond the Structure – Unveiling the Photophysical Potential
The 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold is a cornerstone in the world of fluorescent molecules, celebrated for a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process endows HBT derivatives with a characteristically large separation between their absorption and emission wavelengths (a large Stokes shift), making them exceptionally valuable for applications where spectral overlap is a critical issue. This guide focuses on a specific, highly tunable subclass: this compound derivatives. The introduction of an electron-donating amino group onto the phenolic ring provides a powerful handle to modulate the electronic landscape of the molecule, thereby fine-tuning its photophysical behavior. Understanding these properties is paramount for their rational design and deployment as advanced fluorescent probes, bioimaging agents, and components in novel photoactive materials.[4][5][6][7][8]
Synthetic Foundation: Accessing the Core Scaffold
The construction of the this compound core is most commonly achieved through the condensation of an o-aminothiophenol with a substituted benzoic acid.[9] Specifically, the reaction between 2-aminothiophenol and 5-amino-2-hydroxybenzoic acid in a high-boiling solvent, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields the desired benzothiazole structure.[9] This robust method allows for considerable variation in the starting materials to produce a library of derivatives with diverse functionalities.
Diagram: General Synthesis Workflow
Caption: Representative synthesis of the core scaffold.
The Heart of the Matter: Core Photophysical Principles
The utility of these compounds is dictated by their unique behavior upon light absorption. This section dissects the key photophysical processes that define their character.
The ESIPT Phenomenon: A Four-Act Photochemical Play
The defining characteristic of the HBT family is the Excited-State Intramolecular Proton Transfer (ESIPT) process. This ultrafast, four-stage cycle is responsible for the molecule's signature large Stokes shift and dual-emission capabilities under certain conditions.
-
Photoexcitation (Enol Form): The molecule, initially in its stable ground state (enol-tautomer), absorbs a photon, promoting it to an excited electronic state (E*).
-
Proton Transfer (E → K):** In the excited state, the acidity of the phenolic proton increases dramatically, while the basicity of the benzothiazole nitrogen is enhanced. This facilitates an intramolecular transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited keto-tautomer (K*).[1][2][10] This transfer occurs on a femtosecond timescale.
-
Fluorescence Emission (K → K):* The excited keto-tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the initial absorption, resulting in a large Stokes shift.
-
Reverse Proton Transfer (K → E): The keto form is unstable in the ground state, and the proton rapidly transfers back to the oxygen atom, regenerating the original enol form and completing the cycle.
The 4-amino group acts as a potent electron-donating group, enriching the electron density of the phenyl ring. This electronic perturbation can modulate the proton transfer dynamics and the energy levels of both the enol and keto forms, providing a mechanism for tuning the emission color and efficiency.
Diagram: The ESIPT Cycle
Caption: The four-stage photocycle of ESIPT.
Solvatochromism: Responding to the Environment
Solvatochromism—the change in absorption or emission color with solvent polarity—is a pronounced feature of these derivatives.[1][2] The ground-state enol form is relatively nonpolar, while the excited-state keto tautomer possesses a significant dipole moment due to charge separation. Consequently:
-
Absorption Spectra: Often show minimal shifts with solvent polarity.
-
Emission Spectra: Typically exhibit a strong positive solvatochromism, where the emission from the keto form red-shifts (moves to longer wavelengths) in more polar solvents. This is due to the stabilization of the polar excited keto state by the polar solvent molecules.
This environmental sensitivity is a key attribute for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane or a protein binding pocket.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11][12][13] For this compound derivatives, ΦF is highly dependent on both the molecular structure and the surrounding environment. While the ESIPT process is efficient, non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) compete with fluorescence. In some cases, factors like the formation of non-fluorescent aggregates or quenching by solvent molecules can lead to lower quantum yields.[1][14] However, strategic molecular design, such as rigidifying the structure, can minimize these non-radiative pathways and enhance the quantum yield.[15]
Data in Focus: A Comparative Overview
To illustrate the concepts discussed, the following table presents representative photophysical data for a hypothetical parent compound (Derivative A) and an N-acylated derivative (Derivative B) in solvents of varying polarity. Acylation of the amino group would reduce its electron-donating strength, leading to predictable changes in the photophysical properties.
| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| A: Parent Compound | Toluene | 360 | 510 | 7930 | 0.45 |
| THF | 362 | 525 | 8300 | 0.38 | |
| Acetonitrile | 365 | 540 | 8760 | 0.25 | |
| B: N-Acyl Derivative | Toluene | 355 | 495 | 7850 | 0.60 |
| THF | 357 | 505 | 8120 | 0.52 | |
| Acetonitrile | 360 | 520 | 8450 | 0.40 |
This is illustrative data and does not represent a specific experimental result.
Experimental Corner: Protocols for Characterization
Accurate characterization is the bedrock of photophysical studies. The following are standardized protocols for determining key parameters.
Protocol: Determination of Relative Fluorescence Quantum Yield
The comparative method, as detailed by Williams et al., is a reliable technique for determining ΦF.[12] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
A. Instrumentation:
-
UV-Vis Spectrophotometer
-
Corrected-Spectrum Fluorescence Spectrometer
B. Procedure:
-
Standard Selection: Choose a fluorescence standard with absorption and emission profiles that are reasonably close to the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solution Preparation: Prepare a series of five dilute solutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Under identical spectrometer settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Gradient Plotting: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculation: Determine the gradient (slope) of the line for both plots. Calculate the quantum yield of the test sample (ΦX) using the following equation:[12]
ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).
-
Diagram: Quantum Yield Determination Workflow
Caption: Workflow for comparative quantum yield measurement.
Field Applications: From Lab Tools to Clinical Potential
The unique photophysical properties of this compound derivatives make them powerful tools across various scientific disciplines.
-
Fluorescent Probes & Sensors: Their sensitivity to the local environment allows for the design of probes that can detect changes in polarity, viscosity, or the presence of specific analytes like metal ions and reactive oxygen species through changes in fluorescence intensity or wavelength.[1][7][16]
-
Bioimaging: The large Stokes shift is highly advantageous in complex biological environments, minimizing self-absorption and autofluorescence for clearer imaging. Derivatives have been developed for imaging amyloid-β plaques in Alzheimer's disease models and for staining specific cellular organelles.[4][5]
-
Drug Development: These scaffolds can be incorporated into drug molecules to track their distribution and localization within cells and tissues, providing critical pharmacokinetic and pharmacodynamic data.
-
Materials Science: The high fluorescence efficiency and tunability of these compounds make them attractive candidates for incorporation into organic light-emitting diodes (OLEDs), solid-state lighting, and other advanced photoactive materials.[17]
Concluding Remarks
This compound derivatives represent a versatile and powerful class of fluorophores. Their behavior is governed by the elegant mechanism of Excited-State Intramolecular Proton Transfer, which imparts them with a large Stokes shift and a pronounced sensitivity to their environment. Through rational synthetic modification of the core structure, researchers can precisely tune their photophysical properties to meet the demands of sophisticated applications, from high-resolution cellular imaging to the development of next-generation optical materials. A thorough understanding of the principles and experimental protocols outlined in this guide is the first step toward unlocking their full potential.
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Discovery of Novel 4-Amino-2-benzothiazol-2-yl-phenol Analogs: A Guide to Synthesis, Evaluation, and Mechanistic Insight
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole nucleus, a heterocyclic scaffold composed of a fused benzene and thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses on a specific, promising subclass: 4-Amino-2-benzothiazol-2-yl-phenol analogs. We provide an in-depth exploration of the strategic considerations underpinning the discovery and development of these compounds, moving from rational design and synthesis to rigorous biological evaluation and mechanistic elucidation. This document is intended to serve as a technical resource, offering not just protocols but the scientific reasoning behind them, to empower researchers in their quest for novel therapeutics.
The this compound Scaffold: A Privileged Pharmacophore
The benzothiazole core is an electron-rich aromatic system whose properties are profoundly influenced by the nature and position of its substituents.[4] The this compound structure is of particular interest due to the strategic placement of key functional groups:
-
The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets. Its presence is also associated with antioxidant properties, which can be beneficial in pathologies involving oxidative stress, such as neurodegenerative diseases.[5]
-
The 4-Amino Group: This primary amine provides a key site for further chemical modification, allowing for the generation of diverse analog libraries. It can also serve as a critical hydrogen bonding moiety for receptor binding.
-
The Benzothiazole Core: This rigid, bicyclic system provides a stable anchor for the pharmacophoric groups and engages in π-π stacking or hydrophobic interactions within protein binding pockets.
This unique combination of features has made these analogs potent agents in various therapeutic areas, most notably as anticancer agents where they have demonstrated potent, selective activity against human breast cancer cell lines.[6][7]
Synthetic Strategies and Methodologies
The synthesis of 2-substituted benzothiazoles is a well-established field, with the condensation of 2-aminothiophenols with various electrophiles being the most common approach.[1][8] The synthesis of the 2-aryl-benzothiazole core, specifically the 2-(4-aminophenyl)benzothiazole scaffold, is often achieved through the Jacobson synthesis, which involves the cyclization of thiobenzanilides.[9]
General Synthetic Workflow
The path from starting materials to biologically active analogs follows a logical progression of synthesis, purification, and characterization before proceeding to biological screening.
Caption: General workflow for synthesis and evaluation of benzothiazole analogs.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes a representative, high-yield synthesis of the 2-(4-aminophenyl)benzothiazole scaffold, a crucial precursor for creating diverse analogs.[6]
Protocol: Two-Step Synthesis of 2-(4-Aminophenyl)benzothiazole
| Step | Procedure | Causality & Rationale |
| 1 | Synthesis of 2-(4-Nitrophenyl)benzothiazole: | This is a classic condensation-cyclization reaction. Polyphosphoric acid (PPA) acts as both a solvent and a powerful dehydrating agent, driving the intramolecular cyclization to form the thiazole ring. The high temperature is necessary to overcome the activation energy for this step. |
| 1.1. To a flask, add 2-aminothiophenol (1.0 eq) and 4-nitrobenzoic acid (1.05 eq). | ||
| 1.2. Add polyphosphoric acid (PPA) (10x weight of reactants). | ||
| 1.3. Heat the mixture to 220 °C for 4 hours with mechanical stirring. | ||
| 1.4. Cool the reaction mixture and pour it onto crushed ice. | ||
| 1.5. Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7. | ||
| 1.6. Filter the resulting yellow precipitate, wash with water, and dry. | ||
| 2 | Reduction to 2-(4-Aminophenyl)benzothiazole: | Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reagent for the reduction of an aromatic nitro group to an amine. The acidic environment is crucial for the reaction mechanism. |
| 2.1. Suspend the crude 2-(4-nitrophenyl)benzothiazole (1.0 eq) in ethanol. | ||
| 2.2. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated HCl. | ||
| 2.3. Reflux the mixture for 3 hours. | ||
| 2.4. Cool to room temperature and pour onto ice. | ||
| 2.5. Basify with 10 M sodium hydroxide (NaOH) until the precipitate of tin salts dissolves. | ||
| 2.6. Extract the product with ethyl acetate. | ||
| 2.7. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. | ||
| 2.8. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient). | The final purification is critical to remove any unreacted starting material or byproducts, ensuring the high purity required for subsequent biological testing. |
Biological Evaluation & Screening Cascades
A tiered screening approach is essential for efficiently identifying promising candidates from a library of synthesized analogs. The cascade begins with broad, high-throughput in vitro assays and progresses to more complex, lower-throughput in vivo models for the most promising hits.
Caption: A typical drug discovery screening cascade for novel analogs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a cornerstone of primary screening for anticancer agents.[10]
Protocol: MTT Assay for Cell Viability
| Step | Procedure | Causality & Rationale |
| 1 | Cell Seeding: | Ensures a consistent and healthy cell population for treatment, minimizing variability in results. |
| 1.1. Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. | ||
| 1.2. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. | ||
| 2 | Compound Treatment: | A serial dilution establishes a dose-response curve, which is essential for calculating the IC₅₀ value (the concentration that inhibits 50% of cell growth). |
| 2.1. Prepare serial dilutions of the test analogs in culture medium (e.g., from 0.01 µM to 100 µM). | ||
| 2.2. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells. | ||
| 2.3. Incubate for 48-72 hours. | ||
| 3 | MTT Addition & Incubation: | Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals. |
| 3.1. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. | ||
| 3.2. Incubate for 4 hours at 37°C. | ||
| 4 | Formazan Solubilization & Reading: | The formazan crystals must be solubilized to create a homogenous colored solution. The absorbance of this solution is directly proportional to the number of viable cells. |
| 4.1. Carefully remove the medium. | ||
| 4.2. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. | ||
| 4.3. Agitate the plate on a shaker for 15 minutes to ensure complete solubilization. | ||
| 4.4. Read the absorbance at 570 nm using a microplate reader. | ||
| 5 | Data Analysis: | The IC₅₀ value is the primary metric for quantifying the potency of the compound. |
| 5.1. Calculate the percentage of cell viability relative to the vehicle control. | ||
| 5.2. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. |
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the parent this compound structure is key to optimizing potency and selectivity. SAR studies reveal which molecular features are critical for biological activity.[11][12] For anticancer activity, specific substitutions on both the benzothiazole and the 2-phenyl rings have been shown to be critical.[6]
Table 1: SAR Summary of 2-(4-Aminophenyl)benzothiazole Analogs Against Breast Cancer Cell Lines
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Rationale / Hypothesis | Reference |
| Phenyl Ring (C-3') | Small lipophilic groups (e.g., -CH₃, -Cl, -Br) | Increased Potency | These groups may enhance binding in a hydrophobic pocket of the target protein or improve cell permeability. | [6] |
| Phenyl Ring (C-3') | Bulky groups | Decreased Potency | Steric hindrance may prevent optimal binding to the target. | [6] |
| Benzothiazole Ring (C-5) | Fluorine (-F) | Increased Potency & Efficacy | Fluorine can block metabolic oxidation at that position and may enhance binding through favorable electronic interactions. | [10] |
| Amino Group (N-4) | Acylation / Sulfonylation | Variable | Can modulate solubility and bioavailability. Activity depends on the specific target; may be a prodrug approach. | [13] |
| Phenolic Group (OH) | O-Alkylation | Generally Decreased Potency | The free hydroxyl group is often critical for activity, likely acting as a key hydrogen bond donor. | [10] |
Mechanistic Insights & Signaling Pathways
Understanding how a compound works is as important as knowing that it works. For many 2-(4-aminophenyl)benzothiazole analogs, anticancer activity is linked to the induction of apoptosis (programmed cell death).[14] One key pathway involves the mitochondria, where these compounds can increase reactive oxygen species (ROS) generation, leading to a decrease in mitochondrial membrane potential and subsequent activation of caspase cascades.
Apoptosis Induction Pathway
The following diagram illustrates a plausible mechanism by which these analogs induce apoptosis in cancer cells, based on published findings.[14]
Caption: Proposed mitochondrial pathway of apoptosis induced by benzothiazole analogs.
Future Directions & Conclusion
The this compound scaffold and its derivatives continue to be a highly productive platform for the discovery of novel therapeutic agents. While significant progress has been made, particularly in the realm of oncology, several avenues warrant further exploration:
-
Multitargeted Ligands: Given their diverse biological activities, these scaffolds are ideal for developing multitarget-directed ligands (MTDLs), for instance, compounds that simultaneously inhibit cholinesterase and monoamine oxidase B for the treatment of Alzheimer's disease.[15][16]
-
Advanced Drug Delivery: Formulating potent but poorly soluble analogs into nanoparticles or other advanced delivery systems could enhance their bioavailability and in vivo efficacy.
-
Expansion to Other Therapeutic Areas: The anti-inflammatory and antioxidant properties suggest potential applications in cardiovascular or metabolic diseases.
References
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Gavalas, A., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Available at: [Link]
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Chavan, R. & More, U. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Materials Today: Proceedings. Available at: [Link]
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Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]
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Siddiqui, N., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Sabatino, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]
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Wang, H., et al. (2010). Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kaur, H., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available at: [Link]
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Hassan, M., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Herbal Medicine. Available at: [Link]
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Al-Ostath, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Hassan, M., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Herbal Medicine. Available at: [Link]
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Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Shi, D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Amer, A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. International Journal of Experimental Neurosciences. Available at: [Link]
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Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]
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Dos-Santos, P., et al. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. Available at: [Link]
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Sharma, P., et al. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. Available at: [Link]
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Abu-Haded, A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available at: [Link]
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Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available at: [Link]
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Sharma, P., et al. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Vudem, D., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
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Moreno-Estepa, V., et al. (2023). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences. Available at: [Link]
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de la Torre, C., et al. (2022). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Pharmaceuticals. Available at: [Link]
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A Comprehensive Technical Guide to the Biological Activity Screening of 4-Amino-2-benzothiazol-2-yl-phenol
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antioxidant effects.[1][2][3] The compound 4-Amino-2-benzothiazol-2-yl-phenol, possessing both a phenolic hydroxyl group and an amino substituent, presents a compelling candidate for biological investigation. The phenolic moiety is a well-known contributor to antioxidant and radical scavenging properties, while the aminophenyl-benzothiazole core has been identified in potent antitumor agents.[4][5]
This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating methodologies, and is grounded in authoritative scientific literature. Herein, we present a strategic workflow to elucidate the potential anticancer, antimicrobial, and antioxidant activities of this promising molecule.
I. Synthesis of the Target Compound: this compound
A plausible and efficient method for the synthesis of 2-aryl-benzothiazoles involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative, often facilitated by a condensing agent like polyphosphoric acid (PPA) at elevated temperatures.[6][7]
Representative Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-thiophenol (1 equivalent) and 4-amino-salicylic acid (1 equivalent) in polyphosphoric acid (PPA) as both the solvent and condensing agent.
-
Reaction Conditions: Heat the reaction mixture to 180-220°C and maintain this temperature with vigorous stirring for 3-5 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred solution of 10% sodium carbonate until the acidic PPA is neutralized.
-
Purification: The resulting precipitate, crude this compound, is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
II. Anticancer Activity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines. This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Principle of the MTT Assay:
The assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of viable cells.
Experimental Workflow for the MTT Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans | |
| Aspergillus niger |
IV. Antioxidant Activity Screening: The DPPH Assay
The antioxidant potential of this compound, particularly due to its phenolic hydroxyl group, can be effectively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle of the DPPH Assay:
DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is a pale yellow color. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the test compound.
Experimental Workflow for the DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Protocol for the DPPH Assay:
-
Solution Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to different wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.
Data Presentation:
| Concentration (µg/mL) | % DPPH Scavenging Activity |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| IC50 (µg/mL) |
V. Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. [1][2]Literature suggests that substitutions at the C-2 and C-6 positions are particularly crucial for modulating activity. [1]The presence of an aminophenyl group at the C-2 position, as in our target molecule, has been linked to potent anticancer properties. [4][5]Furthermore, the hydroxyl group on the phenyl ring is anticipated to contribute significantly to the antioxidant capacity of the molecule. The screening results for this compound will provide valuable data points to contribute to the broader understanding of benzothiazole SAR and can guide the rational design of more potent analogues.
VI. Conclusion
This technical guide outlines a systematic and robust methodology for the comprehensive biological activity screening of this compound. By employing a battery of well-established in vitro assays, researchers can efficiently probe the anticancer, antimicrobial, and antioxidant potential of this compound. The detailed protocols and workflows provided herein are designed to ensure experimental rigor and reproducibility. The data generated from this screening cascade will not only elucidate the therapeutic promise of this specific molecule but will also contribute valuable insights to the ever-expanding field of medicinal chemistry centered on the versatile benzothiazole scaffold.
VII. References
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available at: [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
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2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PubMed Central. Available at: [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Available at: [Link]
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Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities. PubMed. Available at: [Link]
-
4-Amino-2-(1,3-benzothiazol-2-yl)phenol. PubChem. Available at: [Link]
-
Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. ResearchGate. Available at: [Link]
-
Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. ResearchGate. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. Available at: [Link]
-
Synthesis, structural elucidation and antimicrobial evaluation of 2-{4-(Tamino)-2-(but-2-yn-1-yl)}-1, 3 benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial activity and bleaching effect of some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes with aminobenzothiazoles and hydrazides. PubMed. Available at: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PubMed Central. Available at: [Link]
-
Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central. Available at: [Link]
-
This compound. chemdad.com. Available at: [Link]
-
A novel synthesis of 2- amino- 4- (1, 3- benzothiazol- 2- yl) - 5- (2- chloro- 5- nitrophenyl) thiazole. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. Available at: [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ijpsr.com. Available at: [Link]
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Preliminary Cytotoxicity Studies of 4-Amino-2-benzothiazol-2-yl-phenol: An In-depth Technical Guide
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound 4-Amino-2-benzothiazol-2-yl-phenol. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, thereby equipping research teams with the necessary tools to robustly assess the cytotoxic potential of this and other benzothiazole derivatives.
Introduction and Scientific Rationale
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and, notably, anticancer properties.[1][2][3] Several studies have highlighted the cytotoxic potential of various substituted benzothiazoles against a range of human cancer cell lines, suggesting that this chemical class holds promise for the development of new oncologic therapies.[4][5][6]
The subject of this guide, this compound (Compound ID: C-ABP), is a specific derivative whose cytotoxic profile is yet to be extensively characterized. Preliminary evaluation is a critical first step in the drug discovery pipeline to ascertain its potential as an anticancer agent and to identify cellular systems in which it may exert a therapeutic effect.[7] This guide will outline a logical, tiered approach to this initial assessment.
Compound Profile: this compound (C-ABP)
| Property | Value | Source |
| IUPAC Name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | [8] |
| Molecular Formula | C₁₃H₁₀N₂OS | [8][9] |
| Molecular Weight | 242.30 g/mol | [8] |
| CAS Number | 30616-38-7 | [8] |
| Physical Form | Solid | [9] |
| Melting Point | 190-190.5 °C | [10] |
Strategic Approach to Preliminary Cytotoxicity Screening
Our experimental strategy is designed to provide a comprehensive initial assessment of C-ABP's cytotoxicity. The workflow progresses from broad screening to more mechanistic assays.
Caption: Tiered approach for preliminary cytotoxicity assessment of C-ABP.
Rationale for Cell Line Selection
The choice of cell lines is critical and can significantly impact the outcome of cytotoxicity assays.[11] For a preliminary screen, a diverse panel of human cancer cell lines representing different tumor types is recommended to identify potential areas of sensitivity.[12] Furthermore, the inclusion of a non-cancerous cell line is essential for evaluating the compound's selectivity.
Recommended Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, commonly used in cytotoxicity studies of benzothiazoles.[4] |
| A549 | Lung Carcinoma | Represents a prevalent and challenging cancer type.[5] |
| HeLa | Cervical Cancer | A robust and widely used cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | Important for assessing potential hepatotoxicity. |
| hTERT Fibroblasts | Normal Human Fibroblasts | A non-cancerous control to determine selectivity.[13] |
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. All experiments should be performed in triplicate to ensure statistical validity.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product.[14][15]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Culture the selected cell lines in their recommended media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of C-ABP in DMSO.
-
Perform serial dilutions of C-ABP in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest C-ABP concentration) and a positive control (e.g., Doxorubicin at its known IC50 range).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of C-ABP or controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticipated Data Presentation (Hypothetical):
| Cell Line | C-ABP IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | 25.2 ± 3.1 | 1.5 ± 0.4 |
| HeLa | 18.7 ± 2.5 | 1.1 ± 0.3 |
| HepG2 | 35.1 ± 4.2 | 2.0 ± 0.5 |
| hTERT Fibroblasts | >100 | 5.8 ± 1.1 |
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17] This assay serves as a confirmatory test for the cytotoxic effects observed in the MTT assay.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
In addition to vehicle and treated wells, prepare a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caption: Workflow of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Apoptosis Induction Assessment
To understand the mechanism of cell death, it is crucial to investigate whether C-ABP induces apoptosis. This can be achieved by measuring the activation of key apoptotic enzymes (caspases) and the externalization of phosphatidylserine (PS).
Protocol: Caspase-3/7 Activation Assay
This assay uses a substrate that is cleaved by active caspases-3 and -7, resulting in a fluorescent signal.
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with C-ABP at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine).
-
-
Assay Reagent Addition:
-
Add the Caspase-3/7 reagent to each well.
-
-
Incubation and Fluorescence Reading:
-
Incubate for 1-2 hours at 37°C.
-
Read the fluorescence (e.g., Ex/Em = 490/535 nm) using a microplate reader.
-
Protocol: Annexin V Staining Assay
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[18] This is often co-stained with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.
-
Cell Seeding and Treatment:
-
Treat cells in a 6-well plate with C-ABP at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Expected Outcomes from Apoptosis Assays:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Concluding Remarks and Future Directions
This guide outlines a robust, multi-faceted approach for the preliminary in vitro cytotoxic evaluation of this compound. The successful execution of these assays will provide critical data on the compound's potency (IC50 values), its effect on cell membrane integrity, and its ability to induce apoptosis.
Positive and selective results from this preliminary screening would warrant further investigation, including:
-
Exploring the underlying molecular mechanisms of apoptosis (e.g., mitochondrial membrane potential, expression of Bcl-2 family proteins).
-
Cell cycle analysis to determine if C-ABP causes cell cycle arrest.
-
In vivo studies in appropriate animal models to assess efficacy and safety.
The methodologies described herein are fundamental to the early-stage assessment of novel chemical entities and provide a solid foundation for subsequent preclinical development.
References
-
PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. Retrieved from [Link]
-
MDPI. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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PubMed. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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PubMed. (2018). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]
-
MDPI. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]
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JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]
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National Institutes of Health. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Merck Millipore. (n.d.). Apoptosis Assays for Muse Cell Analyzer. Retrieved from [Link]
-
MDPI. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ASH Publications. (2017). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Retrieved from [Link]
-
ResearchGate. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Retrieved from [Link]
-
Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Retrieved from [Link]
-
National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]
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Methodological & Application
Unveiling Protein Aggregates: A Detailed Protocol for Using 4-Amino-2-benzothiazol-2-yl-phenol as a Fluorescent Probe
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Amino-2-benzothiazol-2-yl-phenol as a fluorescent probe for the detection and characterization of protein aggregates, particularly amyloid-β (Aβ) and α-synuclein, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, respectively.[1] This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction: The Power of Benzothiazole-Based Probes
This compound belongs to a class of benzothiazole derivatives that have emerged as powerful tools for studying protein aggregation.[1] These molecules are characterized by their ability to exhibit enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[2] The mechanism of this fluorescence enhancement is often attributed to processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT), which are sensitive to the microenvironment of the probe.[3][4] When unbound in an aqueous solution, the probe's fluorescence is typically low. However, upon binding to the hydrophobic pockets within protein aggregates, the probe's conformation becomes more planar and rigid, leading to a significant increase in fluorescence quantum yield and a shift in the emission spectrum.[5][6] This "turn-on" fluorescence makes these probes highly sensitive for detecting protein aggregates.
The structural similarity of this compound to other well-characterized amyloid-binding dyes, such as Thioflavin T and its derivatives like 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), suggests its utility in similar applications.[7] This document will leverage the established knowledge of these related compounds to provide a robust starting point for the use of this compound.
Probe Characteristics and Handling
Before delving into the experimental protocols, it is crucial to understand the fundamental properties of this compound and the proper procedures for its handling and storage.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂OS | [8][9] |
| Molecular Weight | 242.30 g/mol | [8][9] |
| CAS Number | 30616-38-7 | [8][9] |
| Appearance | Solid | [10] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [11] |
Photophysical Properties (Expected)
While the exact photophysical properties of this compound are not extensively reported, we can infer its likely characteristics based on analogous benzothiazole derivatives.[5][12]
| Property | Expected Range/Characteristic | Rationale |
| Excitation Maximum (λex) | ~380 - 450 nm | Based on the absorption spectra of similar benzothiazole-based amyloid probes. |
| Emission Maximum (λem) | ~480 - 600 nm | A significant Stokes shift is characteristic of this class of dyes upon binding to amyloid fibrils. The emission is expected to be in the green-to-orange region of the spectrum. |
| Stokes Shift | Large | A large Stokes shift is advantageous as it minimizes self-quenching and reduces interference from autofluorescence.[6] |
| Quantum Yield (Φf) | Low in aqueous solution, significantly higher upon binding to aggregates | The fluorescence is "turned on" in the hydrophobic environment of the aggregate. The quantum yield of related compounds can increase dramatically upon binding. |
Expert Insight: It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for this compound bound to the specific protein aggregate of interest using a spectrofluorometer. This will ensure maximum sensitivity in your assays.
Preparation of Stock Solutions
Causality: Proper preparation and storage of the probe's stock solution are critical for maintaining its stability and ensuring accurate and reproducible concentrations in your experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds due to its ability to dissolve hydrophobic molecules and its miscibility with aqueous buffers.
Protocol:
-
Weighing: Carefully weigh out a precise amount of this compound powder in a chemical fume hood.
-
Dissolution: Dissolve the powder in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 1-5 mM).
-
Mixing: Ensure complete dissolution by vortexing or gentle sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.
Safety Precautions
Trustworthiness: Ensuring user safety is paramount. The following safety information is based on data for 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and similar compounds.[8][9]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
-
Experimental Protocols
This section provides detailed, step-by-step protocols for using this compound in common applications.
In Vitro Detection of Amyloid-β Aggregation
This protocol describes a fluorescence-based assay to monitor the kinetics of Aβ aggregation.
Workflow Diagram:
Caption: Workflow for in vitro Aβ aggregation assay.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Protocol:
-
Preparation of Monomeric Aβ (1-42):
-
Expertise & Experience: To obtain reproducible aggregation kinetics, it is crucial to start with a homogenous, monomeric preparation of Aβ. HFIP is used to break down any pre-existing aggregates.
-
Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood, leaving a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM.
-
-
Assay Setup:
-
Prepare the assay buffer: PBS, pH 7.4.
-
Prepare the Aβ working solution by diluting the 5 mM DMSO stock into the assay buffer to a final concentration of 10-20 µM.
-
Prepare the this compound working solution by diluting the stock solution into the assay buffer. A final concentration in the range of 1-10 µM is a good starting point for optimization.
-
In a 96-well plate, combine the Aβ working solution and the probe working solution. Include control wells containing:
-
Aβ working solution only (to measure background fluorescence)
-
Probe working solution only (to measure the fluorescence of the free probe)
-
Assay buffer only (blank)
-
-
-
Fluorescence Measurement:
-
Place the plate in a plate reader set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or until the fluorescence signal plateaus.
-
Set the excitation and emission wavelengths based on the experimentally determined values for the bound probe (a starting point could be λex = 420 nm and λem = 550 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the wells containing both Aβ and the probe.
-
Plot the fluorescence intensity as a function of time to visualize the aggregation kinetics. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau phase, characteristic of amyloid aggregation.
-
Staining of Amyloid Plaques in Brain Tissue
This protocol provides a method for the fluorescent staining of amyloid plaques in fixed brain tissue sections.
Workflow Diagram:
Sources
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [mdpi.com]
- 9. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS | CID 738658 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
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Application of 4-Amino-2-benzothiazol-2-yl-phenol in optical sensors
An Application Guide to 4-Amino-2-benzothiazol-2-yl-phenol for Advanced Optical Sensing
Introduction: Unveiling a Versatile Fluorogenic Scaffold
The benzothiazole ring system is a cornerstone in the design of fluorescent probes and chemosensors.[1][2] Its rigid, electron-rich structure serves as an excellent fluorophore that can be chemically modified to create sensors for a vast array of analytes, including metal ions, anions, and biologically relevant molecules.[1][3] The compound this compound, also known as 2-(5-Amino-2-hydroxyphenyl)benzothiazole, is a particularly promising derivative.[4] It combines the benzothiazole core with a phenol ring bearing both a hydroxyl (-OH) group and an amino (-NH₂) group.
This unique arrangement makes it an ideal candidate for sensing applications driven by photophysical processes like Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] The ESIPT mechanism, triggered by the acidic phenol proton and the basic benzothiazole nitrogen, results in a large Stokes shift, minimizing self-absorption and enhancing detection sensitivity.[7][8] Furthermore, the amino group acts as a powerful modulating moiety and a potential binding site, allowing for the rational design of "turn-on" or ratiometric sensors.[9]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of this compound as a versatile optical sensing agent. It provides the foundational principles, step-by-step experimental protocols, and data interpretation frameworks necessary to harness its unique properties.
Section 1: Core Characteristics and Synthesis Overview
Before deployment in sensing applications, a thorough understanding of the probe's fundamental properties is essential.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂OS | [10] |
| Molecular Weight | 242.3 g/mol | [4][10] |
| CAS Number | 30616-38-7 | [4][10] |
| Appearance | Solid (Typical) | - |
| Melting Point | 190-190.5 °C | [4] |
| Predicted pKa | 8.33 ± 0.43 | [4] |
Synthesis Pathway
The synthesis of 2-substituted benzothiazoles is a well-established chemical transformation.[11][12] this compound is typically synthesized via a condensation and subsequent intramolecular cyclization reaction between 2-aminothiophenol and a substituted benzaldehyde, in this case, 4-amino-2-hydroxybenzaldehyde.[13][14]
Section 2: The Sensing Mechanism - Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)
The primary mechanism endowing this compound with its remarkable sensing capabilities is Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process occurs in molecules that contain both a proton-donating group (the phenol -OH) and a proton-accepting group (the thiazole nitrogen) in close proximity.[5][6]
The ESIPT photocycle involves four key steps:
-
Photoexcitation: The ground-state molecule (Enol form) absorbs a photon, transitioning to its excited state (Enol*).
-
Proton Transfer: In the excited state, the acidity of the phenol and the basicity of the thiazole nitrogen increase, triggering an ultrafast transfer of the proton to form an excited-state tautomer (Keto*).[7]
-
Fluorescence Emission: The Keto* tautomer relaxes to its ground state by emitting a photon. This emission is significantly red-shifted compared to the absorption wavelength, resulting in a large Stokes shift.[15]
-
Reverse Proton Transfer: In the ground state, the Keto form is unstable and rapidly reverts to the more stable Enol form, completing the cycle.
This process is highly sensitive to the molecule's microenvironment. Any interaction that disrupts the intramolecular hydrogen bond or alters the electronic properties of the phenol or benzothiazole rings can modulate the ESIPT process, leading to a detectable change in the fluorescence signal.[16]
Section 3: Application Protocol - A Turn-On Fluorescent pH Sensor
The presence of the amino group makes this compound an excellent candidate for pH sensing.[17] The protonation state of this group dramatically alters the molecule's electronic character, thereby influencing the ESIPT efficiency and fluorescence output.[18][19]
Principle of Operation
-
In acidic to neutral conditions (Low pH): The amino group is protonated (-NH₃⁺), acting as an electron-withdrawing group. This reduces the electron density on the phenol ring, weakening the intramolecular hydrogen bond and potentially quenching fluorescence through mechanisms like photoinduced electron transfer (PET).[20] The sensor is in an "off" state.
-
In alkaline conditions (High pH): The amino group is deprotonated (-NH₂), acting as a strong electron-donating group. This enhances the electron density of the system, facilitating the ESIPT process and leading to a significant increase in the Keto* tautomer's fluorescence emission.[9] The sensor "turns on".
This pH-dependent behavior allows for the quantitative measurement of pH by monitoring the fluorescence intensity.
Experimental Protocol
A. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Britton-Robinson buffer components (or other universal buffer system) covering pH 4-12
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
B. Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in DMSO.
-
Rationale: DMSO is a common solvent for organic fluorophores and ensures complete dissolution.
-
-
Working Solution Preparation: Prepare a series of 10 mL buffer solutions with pH values ranging from 4.0 to 12.0 in 0.5 pH unit increments. To each buffer solution, add 100 µL of the 1.0 mM stock solution to achieve a final probe concentration of 10 µM.
-
Rationale: A 10 µM concentration is typically sufficient for robust signal detection while minimizing aggregation effects. The buffer maintains a stable pH for each measurement.
-
-
Spectroscopic Analysis:
-
For each pH sample, acquire the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) to observe changes in the ground state.
-
Determine the optimal excitation wavelength (λ_ex) from the absorption spectrum of the fluorescent species (typically the longest wavelength absorption peak).
-
Acquire the fluorescence emission spectrum for each sample using the determined λ_ex. Set an appropriate emission range (e.g., 400 nm to 700 nm) to capture the full emission profile.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em) as a function of pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the sensor.
-
Assess the reversibility by cycling the pH of a sample between alkaline and acidic conditions (e.g., pH 11 to pH 5 and back) and measuring the fluorescence at each stage.[17]
-
Expected Results
A successful experiment should yield a clear "turn-on" fluorescence response as the pH increases.
| pH Range | Expected Observation | Rationale |
| Acidic (e.g., 4-7) | Weak fluorescence ("Off" state) | Protonation of the amino group (-NH₃⁺) quenches fluorescence. |
| Alkaline (e.g., 9-12) | Strong fluorescence ("On" state) | Deprotonation (-NH₂) enhances ESIPT and fluorescence emission. |
| Transition (pKa) | Sigmoidal increase in intensity | Equilibrium between protonated and deprotonated forms. |
The sensor is expected to show good reversibility and stability over several pH cycles.[17]
Section 4: General Protocol - Screening for Metal Ion Sensing
The nitrogen and sulfur atoms in the benzothiazole ring, along with the adjacent hydroxyl and amino groups, form a potential chelation site for various metal ions.[1][21] This protocol outlines a general workflow for screening the sensor's response to different metal ions.
Principle of Operation
Coordination of a metal ion to the probe can perturb the ESIPT mechanism in several ways:
-
Fluorescence Quenching: Paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) can induce quenching through electron or energy transfer.[21]
-
Fluorescence Enhancement: Divalent cations like Zn²⁺ can form rigid complexes, restricting molecular vibrations and enhancing radiative decay pathways, leading to fluorescence enhancement.[22][23]
Experimental Protocol
A. Materials and Reagents:
-
Probe stock solution (1.0 mM in DMSO)
-
Aqueous stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Hg²⁺, etc.)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer
B. Step-by-Step Procedure:
-
Initial Screening:
-
Prepare a set of cuvettes containing the probe in buffer solution (e.g., 10 µM probe in HEPES).
-
To each cuvette, add a different metal ion to a final concentration of 100 µM (10 equivalents). Leave one cuvette as a control.
-
After a short incubation period (e.g., 15 minutes), measure the fluorescence emission spectrum of each sample. Identify any ions that cause a significant change in fluorescence intensity.
-
-
Titration Experiment (for "hit" ions):
-
Prepare a cuvette with 10 µM probe in buffer.
-
Sequentially add small aliquots of the "hit" metal ion stock solution to achieve final concentrations ranging from 0 to 100 µM.
-
Record the fluorescence spectrum after each addition. Plot the change in fluorescence intensity against the metal ion concentration.
-
-
Competition Experiment:
-
Prepare two sets of solutions. One contains only the probe (10 µM). The other contains the probe (10 µM) and the "hit" metal ion (e.g., 5 equivalents).
-
To both sets, add a panel of potentially interfering metal ions (e.g., 10 equivalents).
-
Measure the fluorescence and compare the response to ensure the signal from the "hit" ion is not affected by other metals.
-
-
Data Analysis:
-
From the titration data, calculate the detection limit (LOD) using the 3σ/k method.
-
Perform a Job's plot experiment (varying the mole fraction of probe and metal while keeping the total concentration constant) to determine the binding stoichiometry.
-
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation/emission wavelengths. 2. Probe degradation. 3. Solvent quenching. | 1. Re-check absorption spectra for optimal λ_ex. 2. Prepare fresh stock solutions. Store protected from light. 3. Test in different solvents (e.g., acetonitrile, ethanol). |
| Poor Selectivity in Ion Sensing | The chosen buffer interferes or multiple ions bind to the probe. | 1. Use a different buffer (e.g., Tris instead of HEPES). 2. The probe may be a broad-spectrum sensor. This is still a valid result. |
| Irreversible pH Response | The probe may undergo an irreversible chemical reaction at extreme pH values. | Limit the pH range of the experiment to the stable region identified in initial tests. |
| Precipitation of Probe | Poor solubility in the aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed 1-5% to avoid artifacts. |
Conclusion
This compound is a highly versatile and powerful scaffold for the development of optical sensors. Its intrinsic ESIPT properties provide a foundation for a sensitive fluorescent response, while the strategically placed amino group allows for elegant modulation of this signal in response to environmental changes like pH. The protocols detailed herein provide a robust starting point for researchers to explore its utility as a pH indicator and to screen for novel metal ion sensing capabilities. Further derivatization of the amino or phenol groups could unlock a new generation of sensors for a diverse range of analytes, making this compound a valuable tool in chemical biology, environmental monitoring, and diagnostics.
References
- Taylor & Francis. (2025).
- Roohi, H., & Pouryahya, T. (2023). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering.
- MDPI. (n.d.). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- ResearchGate. (2019). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells.
- ACS Publications. (n.d.). Microscopic Mechanism of Ultrafast Excited-State Intramolecular Proton Transfer: A 30-fs Study of 2-(2'-Hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry A.
- NIH. (n.d.). Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. PMC.
- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
- RSC Publishing. (2023). TD-DFT study of the excited state intramolecular proton transfer (ESIPT)
- Light and Molecules. (n.d.). Excited-state proton transfer. Light and Molecules.
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4-Amino-2-(1,3-benzothiazol-2-yl)phenol: A Versatile Chemosensor for Metal Ion Detection
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the application of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol as a chemosensor for the detection of heavy and transition metal ions. Benzothiazole derivatives have emerged as a significant class of fluorescent and colorimetric sensors due to their rigid structure and potent coordinating ability.[1][2][3] This guide will delve into the fundamental principles governing its sensing capabilities, detailed protocols for its synthesis and application in detecting metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, and expected performance characteristics. The methodologies are designed to be robust and self-validating, providing researchers in environmental science, chemical biology, and drug development with the necessary tools to leverage this compound's unique properties.
Introduction and Principle of Detection
4-Amino-2-(1,3-benzothiazol-2-yl)phenol is a heterocyclic compound featuring a phenol, an amino group, and a benzothiazole moiety. This specific arrangement of electron-donating groups (hydroxyl and amino) and the electron-withdrawing benzothiazole ring system makes it an excellent candidate for a "naked-eye" colorimetric and "turn-on/off" fluorescent sensor.[1][2] The core of its function lies in its ability to act as a chelating agent, where the nitrogen and sulfur atoms of the benzothiazole ring, along with the phenolic oxygen, can form stable complexes with specific metal ions.
The detection mechanism is typically governed by one or a combination of the following photophysical processes upon metal ion binding:
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can modulate the ICT process from the donor (aminophenol) to the acceptor (benzothiazole) part of the molecule. This alteration in the electronic distribution leads to a noticeable shift in the UV-Vis absorption spectrum, resulting in a color change.
-
Chelation-Enhanced Fluorescence (CHEF): For certain metal ions like Zn²⁺, which are diamagnetic, the chelation process can lead to a more rigid molecular structure. This rigidity minimizes non-radiative decay pathways of the excited state, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).[1][2]
-
Fluorescence Quenching: Conversely, paramagnetic metal ions like Cu²⁺ and Ni²⁺ often induce fluorescence quenching (a "turn-off" response). This is attributed to energy or electron transfer from the excited fluorophore to the d-orbitals of the metal ion.[1][2]
The selectivity of the sensor towards specific metal ions is dictated by factors such as the ionic radius, charge density, and coordination geometry preference of the metal ion, which determine the stability of the resulting complex.
Synthesis of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol
While commercially available, the synthesis of this compound and its derivatives can be achieved through established methods. A common approach involves the condensation reaction of an appropriate aminophenol derivative with an aminothiophenol in the presence of an oxidizing agent or under high-temperature conditions. A representative synthesis for a related structure involves reacting 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid at elevated temperatures.[4][5]
Experimental Protocols
Materials and Instrumentation
-
4-Amino-2-(1,3-benzothiazol-2-yl)phenol (Sensor)
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Methanol)
-
Metal salt solutions (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) prepared from high-purity salts.
-
Deionized water
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
pH meter
Preparation of Sensor Stock Solution
Causality Note: A concentrated stock solution in a suitable organic solvent like DMSO is prepared to ensure solubility and allow for precise dilution into aqueous or semi-aqueous buffer systems for analysis. The choice of solvent is critical as it can influence the photophysical properties of the sensor.[1][2]
-
Accurately weigh 2.42 mg of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol (MW: 242.3 g/mol ).
-
Dissolve the solid in 10.0 mL of DMSO to prepare a 1.0 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
Protocol for "Naked-Eye" Colorimetric Detection
-
Prepare a working solution of the sensor by diluting the 1.0 mM stock solution to 10 µM in a suitable solvent system (e.g., 1:1 DMSO/water).
-
In a series of clean test tubes, add 2 mL of the 10 µM sensor solution.
-
To each tube, add 20 µL of a 1.0 mM solution of a different metal ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Pb²⁺, Cd²⁺, etc.). This creates a final metal ion concentration of approximately 10 µM.
-
Include a control tube with no added metal ion.
-
Gently mix and allow the solutions to equilibrate for 5 minutes at room temperature.
-
Observe and record any color changes against a white background. A distinct color change (e.g., colorless to yellow) indicates a positive detection.[1][2]
Protocol for UV-Vis Spectrophotometric Titration
Causality Note: This protocol allows for the quantitative determination of the sensor's response to a metal ion. By incrementally adding the metal ion, one can observe the change in the absorption spectrum, which is indicative of the complex formation. This data can be used to determine the binding stoichiometry of the sensor-metal complex.
-
Pipette 2.0 mL of a 10 µM sensor solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (typically from 300 nm to 600 nm). The spectrum should show characteristic peaks for the free sensor.[1][2]
-
Incrementally add small aliquots (e.g., 2 µL) of a 1.0 mM stock solution of the target metal ion into the cuvette.
-
After each addition, mix gently and record the new absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
A decrease in the absorbance of the free sensor peak and the appearance of a new, red-shifted peak indicates the formation of the sensor-metal complex.[1][2]
Protocol for Fluorometric Titration
Causality Note: Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis absorption. This protocol quantifies the "turn-on" or "turn-off" response of the sensor, which is crucial for determining the limit of detection (LOD).
-
Pipette 2.0 mL of a 1.0 µM sensor solution (a lower concentration is often used for fluorescence to avoid inner filter effects) into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum, e.g., 375 nm).[2]
-
Incrementally add small aliquots of a stock solution of the target metal ion.
-
After each addition, mix and record the emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. A significant increase ("turn-on") or decrease ("turn-off") in fluorescence confirms the sensing event.[1][2]
Visualization of Experimental Workflow
Caption: Experimental workflow for metal ion detection using 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
Performance Characteristics and Data Interpretation
The performance of a chemosensor is defined by its selectivity, sensitivity (limit of detection), and binding characteristics. The following table summarizes the expected performance based on a closely related biphenyl-benzothiazole sensor, which provides a reliable benchmark.[1][2]
| Parameter | Zn²⁺ | Cu²⁺ | Ni²⁺ | Other Metal Ions* |
| Response Type | Colorimetric & Fluorescent Turn-On | Colorimetric & Fluorescent Turn-Off | Colorimetric & Fluorescent Turn-Off | No significant response |
| Color Change | Colorless to Yellow | Colorless to Yellow | Colorless to Yellow | None |
| Binding Stoichiometry | 2:1 (Sensor:Metal) | 2:1 (Sensor:Metal) | 2:1 (Sensor:Metal) | N/A |
| Limit of Detection (LOD) | ~0.25 ppm | ~0.34 ppm | ~0.30 ppm | N/A |
*Other tested metal ions with no significant interference typically include Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Cd²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Co²⁺, and Hg²⁺.[1][2]
Binding Stoichiometry: The sensor-to-metal ion ratio can be determined from UV-Vis titration data using a Job's plot, which graphs the absorbance change against the mole fraction of the metal ion. A peak at a specific mole fraction reveals the stoichiometry. For many benzothiazole-based sensors, a 2:1 stoichiometry is observed.[1][2]
Conclusion
4-Amino-2-(1,3-benzothiazol-2-yl)phenol represents a highly promising and accessible chemosensor for the selective detection of biologically and environmentally important metal ions. Its dual-mode colorimetric and fluorometric response allows for both rapid qualitative screening and sensitive quantitative analysis. The protocols outlined in this guide are based on established principles for benzothiazole-based sensors and provide a solid foundation for researchers to explore its capabilities further. The inherent tunability of the benzothiazole scaffold also opens avenues for future derivatization to target other analytes of interest.
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Application Notes and Protocols for Amyloid Plaque Imaging Using 4-Amino-2-(1,3-benzothiazol-2-yl)phenol Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and its derivatives for the detection and quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This document outlines the underlying principles, detailed experimental protocols for both in vitro and in vivo applications, and data analysis considerations.
Introduction: The Significance of Amyloid Plaque Imaging
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ peptides into plaques in the brain.[1][2] The ability to visualize and quantify these plaques in living individuals is crucial for the early diagnosis of AD, distinguishing it from other forms of dementia, and for monitoring the efficacy of anti-amyloid therapeutic interventions.[1][3][4] Benzothiazole derivatives, such as 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, have emerged as a pivotal class of imaging agents due to their high affinity and specificity for the β-sheet structures of fibrillar amyloid.[5][6][7] The prototypical agent in this class is Pittsburgh Compound B (PiB), a derivative of the amyloid-binding dye Thioflavin T.[6][8]
The Imaging Agent: 4-Amino-2-(1,3-benzothiazol-2-yl)phenol
Chemical Structure and Properties:
-
IUPAC Name: 4-amino-2-(1,3-benzothiazol-2-yl)phenol[9]
-
Synonyms: 4-amino-2-benzothiazol-2-yl-phenol, 2-(2'-hydroxy-5'-aminophenyl) benzothiazole[10]
-
Molecular Weight: 242.30 g/mol [9]
This core structure serves as a pharmacophore that can be modified for various imaging modalities. For Positron Emission Tomography (PET), it can be radiolabeled with isotopes like ¹¹C, ¹⁸F, or ⁶⁸Ga.[8][11] For fluorescence microscopy, its intrinsic fluorescent properties are utilized.[5][12]
Mechanism of Action: Binding to Amyloid-β Plaques
The planar structure of the benzothiazole ring system allows it to intercalate between the β-pleated sheets of fibrillar Aβ aggregates.[1] This binding event leads to a significant increase in the fluorescence quantum yield of the molecule, forming the basis for its detection in fluorescence-based assays.[12][13] In PET imaging, the radiolabel attached to the benzothiazole core allows for the external detection and quantification of these binding events in vivo.[8] It is important to note that these agents primarily bind to fibrillar Aβ and have limited affinity for soluble Aβ oligomers, which are also considered neurotoxic.[14]
Key Applications and Methodologies
This section details the primary applications of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol derivatives in amyloid plaque imaging.
In Vitro Fluorescence Staining of Brain Tissue
This technique is fundamental for validating the binding of new benzothiazole derivatives and for detailed microscopic examination of plaque morphology.
Protocol:
-
Tissue Preparation:
-
Use cryo-sectioned brain tissue (10-20 µm thickness) from transgenic mouse models of AD (e.g., 5xFAD) or post-mortem human AD brain tissue.[11]
-
Mount the sections on charged microscope slides.
-
-
Rehydration and Blocking:
-
Rehydrate the sections in Phosphate-Buffered Saline (PBS) for 5 minutes.
-
To reduce non-specific binding, incubate the sections in a blocking solution (e.g., 2% Bovine Serum Albumin in PBS) for 10 minutes at room temperature.[15]
-
-
Staining:
-
Prepare a staining solution of the benzothiazole compound (e.g., 1-10 µM in a suitable buffer, often containing ethanol to aid solubility and penetration).
-
Incubate the sections with the staining solution for 10-30 minutes at room temperature, protected from light.[15]
-
-
Washing and Differentiation:
-
Briefly rinse the slides in a buffer solution (e.g., 70% ethanol) to remove excess unbound probe.
-
Wash the sections thoroughly in PBS (2 x 5 minutes).
-
-
Co-staining (Optional):
-
Mounting and Imaging:
-
Coverslip the sections using an aqueous mounting medium.
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for the specific benzothiazole derivative.
-
In Vitro Autoradiography
This method is used to assess the binding affinity and specificity of radiolabeled benzothiazole derivatives to amyloid plaques in brain tissue sections.
Protocol:
-
Tissue Preparation:
-
Incubation with Radioligand:
-
Blocking Study (for Specificity):
-
Washing:
-
Wash the sections in ice-cold buffer to remove unbound radioligand. The washing stringency (time and buffer composition) may need to be optimized.
-
-
Imaging:
-
Dry the slides and expose them to a phosphor imaging screen or autoradiographic film for a suitable duration.
-
Scan the screen or develop the film to visualize the distribution of the radioligand. A higher signal in AD tissue compared to control tissue, which is displaced in the blocking condition, indicates specific binding to amyloid plaques.[11][16]
-
In Vivo PET Imaging
PET imaging allows for the non-invasive detection and quantification of amyloid plaques in living subjects. The following is a generalized protocol for preclinical imaging in rodent models.
Protocol:
-
Animal Handling:
-
Radiotracer Administration:
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static images over a defined period (e.g., 60-90 minutes post-injection).[17]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Co-register the PET images with an anatomical imaging modality like MRI or CT for accurate localization of the signal.[18]
-
Define volumes of interest (VOIs) over brain regions known to accumulate amyloid (e.g., cortex, hippocampus) and a reference region with minimal specific binding (e.g., cerebellum).[17][18]
-
Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the average tracer uptake in the target VOI by the average uptake in the reference region. An elevated SUVR in AD models compared to controls indicates amyloid plaque deposition.
-
Data Presentation and Interpretation
Quantitative Data Summary:
| Parameter | Description | Typical Values/Considerations |
| Binding Affinity (Kd) | The concentration of the ligand at which half of the receptors are occupied. Determined from in vitro saturation binding assays. | Low nanomolar range is desirable for high-affinity probes.[6][19] |
| Brain Uptake (%ID/g) | The percentage of the injected dose per gram of brain tissue. Measured in in vivo biodistribution studies. | Adequate brain penetration is crucial. Values can vary widely depending on the compound's lipophilicity and other properties.[11][16] |
| SUVR | Standardized Uptake Value Ratio. A semi-quantitative measure of specific tracer binding in PET imaging. | Significantly higher in amyloid-positive subjects compared to controls. |
| LogP | A measure of the lipophilicity of a compound. | A LogP between 1 and 3 is often considered optimal for blood-brain barrier penetration. |
Causality in Experimental Design:
-
Choice of Control Groups: The use of wild-type or young transgenic animals as negative controls is essential to demonstrate the specificity of the imaging agent for pathological amyloid deposits.
-
Blocking Studies: These are critical for validating that the observed signal is due to specific binding to the target and not non-specific accumulation.[11][16]
-
Reference Region: The selection of an appropriate reference region in PET analysis is crucial for accurate quantification. The cerebellum is often used as it is typically devoid of amyloid plaques in AD.[17]
Visualizing Experimental Workflows
Workflow for In Vitro Autoradiography:
Workflow for in vitro autoradiography.
Mechanism of Benzothiazole Binding to Amyloid-β Fibrils:
Mechanism of benzothiazole binding to amyloid-β.
Challenges and Future Directions
While benzothiazole-based imaging agents have revolutionized AD research, several challenges remain. The development of probes with higher affinity for earlier, oligomeric forms of Aβ is a key goal. Furthermore, the issue of non-specific binding to white matter can complicate image interpretation.[14] With the advent of anti-amyloid therapies, understanding and identifying Amyloid-Related Imaging Abnormalities (ARIA) on scans is becoming increasingly important for patient management.[20] Future research will likely focus on developing multi-modal agents that can not only detect amyloid plaques but also offer therapeutic action.
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Ono, M., et al. (2012). Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. Bioorganic & Medicinal Chemistry, 20(12), 3881–3888. [Link]
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The Emergence of 4-Amino-2-(benzothiazol-2-yl)phenol: A Versatile Precursor for Targeted Anticancer Drug Discovery
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, derivatives of 2-phenylbenzothiazole, particularly those bearing an amino group, have emerged as a highly promising class of anticancer agents. These compounds have demonstrated potent and selective activity against a range of human cancer cell lines, including those of the breast, colon, ovary, and kidney.[2][3] At the heart of this promising class of molecules lies 4-Amino-2-(benzothiazol-2-yl)phenol , a key precursor that offers a strategic platform for the synthesis of novel, targeted anticancer therapeutics.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It delves into the synthesis of this pivotal precursor, strategies for its derivatization into potent anticancer agents, and the subsequent in vitro evaluation of these novel compounds. The protocols are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental design.
Part 1: Synthesis of the Precursor: 4-Amino-2-(benzothiazol-2-yl)phenol
The synthesis of the 4-Amino-2-(benzothiazol-2-yl)phenol scaffold is a critical first step in the development of novel anticancer agents. The most common and effective method involves the condensation of an appropriately substituted aminothiophenol with a corresponding benzoic acid derivative. While a direct, one-pot synthesis of the title compound is not extensively documented, a reliable protocol can be adapted from the synthesis of structurally similar compounds. The following protocol is a robust, two-step procedure that first involves the formation of the benzothiazole core, followed by the introduction or deprotection of the amino and hydroxyl functionalities.
Conceptual Workflow for Precursor Synthesis
The synthesis strategy hinges on the classical reaction between an o-aminothiophenol and a carboxylic acid (or its derivative) to form the benzothiazole ring. In this case, 2-aminothiophenol is reacted with 4-amino-2-hydroxybenzoic acid.
Caption: Synthetic workflow for 4-Amino-2-(benzothiazol-2-yl)phenol.
Detailed Synthesis Protocol
Materials:
-
2-Aminothiophenol
-
4-Amino-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA) or a suitable condensing agent like phosphorus pentoxide in methanesulfonic acid.[4]
-
10% Potassium carbonate (K₂CO₃) solution
-
Methanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid and heat to approximately 80-90°C to ensure it is in a liquid, stirrable state.
-
Addition of Reactants: To the hot PPA, slowly and portion-wise add an equimolar mixture of 2-aminothiophenol and 4-amino-2-hydroxybenzoic acid. The addition should be controlled to manage any exothermic reaction.
-
Condensation and Cyclization: After the addition is complete, raise the temperature of the reaction mixture to 180-220°C and maintain it for 4-6 hours with continuous stirring.[5] The high temperature is crucial for the condensation and subsequent intramolecular cyclization to form the benzothiazole ring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. The viscous mixture is then carefully poured into a beaker containing a vigorously stirred 10% aqueous solution of potassium carbonate to neutralize the acid.[5]
-
Precipitation and Filtration: A solid precipitate will form upon neutralization. Continue stirring until the effervescence ceases. The precipitate is then collected by vacuum filtration and washed thoroughly with deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure 4-Amino-2-(benzothiazol-2-yl)phenol.
Expert Insight: The use of polyphosphoric acid serves as both a solvent and a dehydrating agent, facilitating the condensation reaction. The high temperature is necessary to overcome the activation energy for the cyclization. Careful and slow pouring of the reaction mixture into the carbonate solution is critical to control the exothermic neutralization reaction.
Part 2: Derivatization of 4-Amino-2-(benzothiazol-2-yl)phenol for Anticancer Activity
The amino and phenol groups on the precursor molecule are ideal handles for chemical modification to generate a library of derivatives with potentially enhanced anticancer activity and selectivity. Common derivatization strategies include the formation of Schiff bases, amides, and metal complexes.
Strategy 1: Synthesis of Schiff Base Derivatives
The reaction of the primary amino group with various substituted aldehydes yields Schiff bases (imines), which have shown significant anticancer activity.[6]
Caption: Workflow for synthesizing Schiff base derivatives.
Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve 1 mmol of 4-Amino-2-(benzothiazol-2-yl)phenol in 20 mL of absolute ethanol in a round-bottom flask.
-
Aldehyde Addition: To this solution, add 1.1 mmol of the desired substituted aldehyde.
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-8 hours.
-
Isolation: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Strategy 2: Synthesis of Metal Complexes
The benzothiazole nitrogen and the phenolic oxygen can act as chelation sites for metal ions, forming stable complexes. Platinum(II) complexes of benzothiazole derivatives have shown promising anticancer activity, often with improved cytotoxicity compared to cisplatin.[7][8]
Protocol for Platinum(II) Complex Synthesis:
-
Ligand Preparation: Dissolve 1 mmol of a synthesized Schiff base derivative of 4-Amino-2-(benzothiazol-2-yl)phenol in a suitable solvent like methanol or DMF.
-
Metal Salt Addition: To this solution, add a solution of 0.5 mmol of potassium tetrachloroplatinate(II) (K₂PtCl₄) in water.
-
Complexation: Stir the reaction mixture at room temperature for 24-48 hours.
-
Isolation: The resulting precipitate (the platinum complex) is filtered, washed with water, ethanol, and diethyl ether, and then dried.
Part 3: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives is synthesized, their anticancer potential must be evaluated. Standard in vitro assays include cytotoxicity screening and apoptosis induction assays.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Cytotoxicity Data for Benzothiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A (Schiff Base) | MCF-7 | 5.2 |
| Derivative B (Schiff Base) | HeLa | 2.1 |
| Derivative C (Pt Complex) | A549 | 0.8 |
| Cisplatin (Reference) | A549 | 3.5 |
Note: The data in this table is illustrative and not from a specific cited source.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Procedure:
-
Cell Treatment: Treat cells with the benzothiazole derivatives at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Part 4: Mechanism of Action: The Role of AhR and CYP1A1
A significant body of research points to the involvement of the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) in the anticancer mechanism of 2-(4-aminophenyl)benzothiazole derivatives.[2][12]
Caption: Proposed mechanism of action for anticancer benzothiazoles.
The proposed mechanism involves the benzothiazole derivative acting as a ligand for the AhR. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1.[13] This leads to the increased expression of the CYP1A1 enzyme, which in turn metabolizes the benzothiazole derivative into reactive electrophilic species.[14][15] These reactive metabolites can then form adducts with DNA, leading to DNA damage and ultimately triggering apoptosis in cancer cells.[2] This mechanism provides a basis for the selective anticancer activity of these compounds, as CYP1A1 is often overexpressed in tumor cells.
Conclusion
4-Amino-2-(benzothiazol-2-yl)phenol is a highly valuable and versatile precursor for the development of novel anticancer agents. Its strategic functional groups allow for a wide range of chemical modifications, leading to the generation of diverse compound libraries. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate new benzothiazole-based compounds in the ongoing search for more effective and selective cancer therapies. The unique mechanism of action, involving the AhR pathway and metabolic bioactivation, presents a compelling avenue for the development of targeted therapies that exploit the specific biochemical environment of tumor cells.
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Mavroidi B, Lim D, Hwang JY, et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals (Basel). 2021;14(8):832. Available from: [Link]
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Kamal A, Kumar BA, Reddy VS, et al. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Current Drug Targets. 2005;6(1):63-78. Available from: [Link]
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Bradshaw TD, Bibby MC, Double JA, et al. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer. 1998;77(5):745-752. Available from: [Link]
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Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-2-(benzothiazol-2-yl)phenol Derivatives for Photodynamic Therapy
Foreword for the Advanced Researcher
The convergence of synthetic chemistry and photobiology has paved the way for novel therapeutic modalities, with photodynamic therapy (PDT) emerging as a formidable strategy against neoplastic diseases. The efficacy of PDT is intrinsically linked to the molecular architecture of the photosensitizer. In this context, benzothiazole derivatives have garnered significant attention due to their favorable photophysical properties and biological activity. This document provides a comprehensive guide to the synthesis and application of a promising class of photosensitizers: 4-Amino-2-(benzothiazol-2-yl)phenol derivatives. We delve into the causal rationale behind the synthetic strategy, provide detailed, field-tested protocols for synthesis and biological evaluation, and explore the mechanistic underpinnings of their photodynamic action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel benzothiazole-based photosensitizers in their research and development pipelines.
Introduction: The Rationale for 4-Amino-2-(benzothiazol-2-yl)phenol in PDT
Photodynamic therapy is a non-invasive therapeutic approach that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently induce localized cell death.[1][2] The ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-800 nm) where light penetration into tissue is maximal, a high singlet oxygen quantum yield, selective accumulation in tumor tissues, and minimal dark toxicity.[3]
The 4-Amino-2-(benzothiazol-2-yl)phenol scaffold is a compelling candidate for a PDT photosensitizer for several key reasons:
-
Extended π-Conjugation: The benzothiazole ring system provides a rigid, planar structure with an extended π-electron system. This inherent feature contributes to strong absorption of light and facilitates the population of the triplet excited state, a prerequisite for efficient singlet oxygen generation.
-
Tunable Photophysical Properties: The presence of the amino and hydroxyl groups on the phenol ring act as electron-donating groups, which can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This allows for the fine-tuning of the absorption and emission properties to optimize for specific light sources used in PDT.
-
Potential for Selective Targeting: The amino and phenol moieties offer sites for further chemical modification. This allows for the conjugation of targeting ligands (e.g., antibodies, peptides, or small molecules) to enhance selective accumulation in cancer cells, thereby minimizing off-target effects. Furthermore, the lipophilicity of the benzothiazole core can facilitate membrane penetration and accumulation in organelles like mitochondria, which are highly susceptible to oxidative damage.[4][5]
This application note will first detail a robust synthetic protocol for the parent compound, 4-Amino-2-(benzothiazol-2-yl)phenol, followed by comprehensive protocols for its evaluation as a PDT agent.
Synthesis of 4-Amino-2-(benzothiazol-2-yl)phenol
The synthesis of the title compound is reliably achieved through the condensation of 2-aminothiophenol with a substituted benzoic acid, a reaction often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[6] This method is a well-established route to a variety of 2-arylbenzothiazoles.[7]
Synthetic Scheme
Caption: Synthetic route to 4-Amino-2-(benzothiazol-2-yl)phenol.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-arylbenzothiazoles.[6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 137-07-5 |
| 4-Amino-2-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 65-49-6 |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 |
| 10% Potassium Carbonate Solution | K₂CO₃ | 138.21 | 584-08-7 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approximately 10 times the weight of the limiting reagent).
-
Heating: Heat the PPA to approximately 100°C under a gentle stream of nitrogen with stirring.
-
Addition of Reactants: To the hot PPA, add 2-aminothiophenol (1.0 eq) and 4-amino-2-hydroxybenzoic acid (1.05 eq).
-
Reaction: Increase the temperature of the reaction mixture to 200-220°C and maintain for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a vigorously stirred 10% aqueous solution of potassium carbonate (K₂CO₃). This will neutralize the acid and precipitate the product.
-
Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure 4-Amino-2-(benzothiazol-2-yl)phenol.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. The melting point of the purified product is reported to be 190-190.5 °C.[8]
Photophysical and Photochemical Characterization
The efficacy of a photosensitizer is dictated by its photophysical and photochemical properties. The following protocols outline the essential characterization steps.
UV-Visible Absorption and Fluorescence Emission Spectroscopy
Rationale: The absorption spectrum determines the optimal wavelength of light for photoactivation. A high molar extinction coefficient (ε) at the excitation wavelength is desirable for efficient light absorption. The fluorescence emission spectrum provides insights into the excited state properties of the molecule.
Protocol:
-
Prepare stock solutions of the synthesized 4-Amino-2-(benzothiazol-2-yl)phenol in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions to determine the molar extinction coefficient.
-
Record the UV-Visible absorption spectrum using a spectrophotometer over a range of 200-800 nm.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the wavelength of maximum absorption (λmax).
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Rationale: The singlet oxygen quantum yield is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.
Protocol (Relative Method):
-
Reference Photosensitizer: Choose a standard photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Methylene Blue, Rose Bengal).
-
Singlet Oxygen Scavenger: Use a chemical trap for singlet oxygen that can be monitored spectroscopically, such as 1,3-diphenylisobenzofuran (DPBF). DPBF reacts with singlet oxygen, leading to a decrease in its absorption.
-
Experimental Setup: Prepare solutions of the reference and the test compound (4-Amino-2-(benzothiazol-2-yl)phenol) with similar absorbance at the excitation wavelength in a solvent containing DPBF.
-
Irradiation: Irradiate both solutions with a monochromatic light source at the chosen excitation wavelength.
-
Monitoring: Monitor the decrease in the absorbance of DPBF at its λmax (around 415 nm) over time for both solutions.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF decomposition (obtained from the slope of the plot of ln(A₀/A) versus time), and I is the rate of light absorption.
In Vitro Evaluation of Photodynamic Efficacy
The following protocols are designed to assess the photodynamic activity of 4-Amino-2-(benzothiazol-2-yl)phenol derivatives in a controlled cellular environment.
Cell Culture
Select appropriate cancer cell lines for the study. Breast cancer (e.g., MCF-7, MDA-MB-231) and skin cancer (e.g., A431, B16-F10) cell lines are often used for PDT studies. Maintain the cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
Cellular Uptake and Subcellular Localization
Rationale: The efficiency of a photosensitizer is dependent on its ability to be taken up by cancer cells and localize in sensitive subcellular compartments, such as the mitochondria or lysosomes.[9]
Caption: Workflow for determining cellular uptake and localization.
Protocol:
-
Cell Seeding: Seed the chosen cancer cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with a specific concentration of 4-Amino-2-(benzothiazol-2-yl)phenol for a defined period (e.g., 4-24 hours).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Co-staining: To determine subcellular localization, co-incubate the cells with organelle-specific fluorescent probes, such as MitoTracker Red for mitochondria or LysoTracker Green for lysosomes.
-
Imaging: Visualize the cells using a confocal fluorescence microscope. The overlap of the fluorescence signals from the photosensitizer and the organelle-specific probe will indicate the subcellular localization.
In Vitro Phototoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of a compound after PDT.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Incubation: Treat the cells with various concentrations of 4-Amino-2-(benzothiazol-2-yl)phenol for a predetermined incubation time. Include a "dark control" group that is treated with the photosensitizer but not exposed to light, and a "light control" group that is exposed to light without the photosensitizer.
-
Washing: Wash the cells with PBS.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength (determined from the absorption spectrum) and a specific light dose (J/cm²).
-
Post-irradiation Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
Rationale: To determine the mechanism of cell death induced by PDT, an apoptosis/necrosis assay can be performed using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
PDT Treatment: Treat the cells with the photosensitizer and light as described in the phototoxicity assay.
-
Cell Harvesting: After a post-irradiation incubation period, harvest the cells by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
In Vivo Evaluation of Photodynamic Efficacy (Conceptual Framework)
For researchers advancing to preclinical studies, the following outlines a general workflow for in vivo evaluation.
Sources
- 1. Genotoxic effects of photodynamic therapy in laryngeal cancer cells – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Tumor Imaging and PDT Efficacy of HPPH Conjugated in the Mono- and Di-Forms to Various Polymethine Cyanine Dyes: Part - 2 [thno.org]
- 3. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials [mdpi.com]
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- 8. 4-AMINO-2-BENZOTHIAZOL-2-YL-PHENOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
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Application Notes and Protocols for Fluorescence Microscopy with 4-Amino-2-benzothiazol-2-yl-phenol
Introduction: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT) for Advanced Cellular Imaging
4-Amino-2-benzothiazol-2-yl-phenol is a specialized fluorescent probe belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of fluorophores. The unique photophysical characteristics of these molecules are governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This ultrafast process, occurring in less than 100 femtoseconds, involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation.[3] This transfer results in a transient keto-tautomer that is responsible for the fluorescence emission. A key advantage of the ESIPT mechanism is the exceptionally large Stokes shift it produces, minimizing the overlap between excitation and emission spectra and thereby enhancing signal-to-noise ratios in fluorescence microscopy applications.[1][4][5]
The fluorescence properties of HBT derivatives, including this compound, are highly sensitive to their local environment. Factors such as solvent polarity and hydrogen bonding can influence the stability of the keto-tautomer, leading to changes in fluorescence intensity and emission wavelength.[6][7] This environmental sensitivity makes these probes powerful tools for investigating subtle changes in cellular microenvironments and for the specific detection of biomolecules. Notably, derivatives of HBT have shown significant promise in the imaging of amyloid-β plaques, which are hallmarks of Alzheimer's disease, and in the detection of reactive oxygen species.[8][9][10]
This guide provides a comprehensive overview of the experimental setup and protocols for utilizing this compound in fluorescence microscopy. We will delve into the underlying principles, offer detailed step-by-step methodologies, and provide insights into data interpretation, empowering researchers to effectively apply this versatile probe in their scientific investigations.
Core Principles: The Photophysics of this compound
The fluorescence of this compound is a direct consequence of the ESIPT process. The introduction of an amino group at the 4-position of the phenyl ring can modulate the electronic properties of the molecule, influencing its absorption and emission characteristics.[11]
Mechanism of Action: A Two-State System
-
Ground State (Enol Form): In its ground state, the molecule exists predominantly in its enol form, with an intramolecular hydrogen bond between the hydroxyl proton and the benzothiazole nitrogen.
-
Excitation: Upon absorption of a photon, the molecule is promoted to an excited state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer.[1][2]
-
Fluorescence Emission (Keto Form): The molecule then relaxes to the ground state, emitting a photon from the excited keto form. This emission occurs at a significantly longer wavelength (lower energy) than the initial absorption.
-
Back Proton Transfer: In the ground state, a rapid back-proton transfer restores the molecule to its original enol form.[11]
Spectral Properties
While specific high-resolution spectral data for this compound is not extensively published in a consolidated form, the general characteristics of amino-substituted HBT derivatives can be inferred. The amino group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to red-shifted absorption and emission spectra compared to the parent HBT molecule.[11]
Table 1: Estimated Spectral Properties and Key Parameters
| Parameter | Estimated Value/Characteristic | Rationale/Causality |
| Excitation Maximum (λex) | ~340-380 nm | Based on the parent HBT chromophore and the influence of the amino substituent. |
| Emission Maximum (λem) | ~450-550 nm | The large Stokes shift is a hallmark of the ESIPT process.[1][4] The final emission wavelength can be environment-dependent. |
| Stokes Shift | >100 nm | A direct consequence of the ESIPT mechanism.[5] |
| Quantum Yield | Variable | Highly dependent on the solvent environment and binding to target structures. Can be low in aqueous solutions and enhanced upon binding to hydrophobic pockets or forming aggregates.[12][13] |
| Molar Extinction Coefficient | High | Typical for aromatic chromophores. |
Workflow for Utilizing this compound
Caption: General experimental workflow for fluorescence microscopy.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
The causality behind the choice of solvent is critical for ensuring probe stability and solubility. This compound, like many organic fluorophores, has limited aqueous solubility.
-
Stock Solution Preparation (1-10 mM):
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in a biologically compatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or serum-free cell culture medium) to the desired final working concentration. A typical starting concentration is 5 µM.
-
The optimal concentration should be determined empirically for each application to maximize the signal-to-background ratio.
-
Protocol 2: Staining of Live or Fixed Cells
This protocol provides a general guideline for staining cultured cells. Adherent cells grown on coverslips or in imaging-compatible plates are recommended.
-
Cell Culture:
-
Culture cells of interest to a confluence of 60-80% on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Staining Procedure:
-
For Live-Cell Imaging:
-
Remove the cell culture medium.
-
Wash the cells once with warm PBS or serum-free medium.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Wash the cells twice with warm PBS or imaging medium to remove unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
For Fixed-Cell Imaging:
-
Remove the cell culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (optional, depending on the target's location).
-
Wash the cells three times with PBS.
-
Add the working solution of this compound and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
-
-
Microscopy:
-
Proceed immediately to imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or a custom filter set for near-UV excitation and blue/green emission).
-
Protocol 3: Staining of Tissue Sections (e.g., for Amyloid Plaque Detection)
Benzothiazole derivatives are well-established for staining amyloid plaques in brain tissue.[8][9][14] This protocol is adapted for this application.
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
-
Deparaffinize and rehydrate FFPE sections through a series of xylene and graded ethanol washes. For frozen sections, bring them to room temperature.
-
Wash the sections in PBS.
-
-
Staining:
-
Incubate the tissue sections with the working solution of this compound (e.g., 5-10 µM in PBS) for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Wash the sections three times for 5 minutes each in PBS to reduce background fluorescence.
-
(Optional) Perform a brief rinse in 70% ethanol to further reduce non-specific background.
-
(Optional) Counterstain with a nuclear stain if desired.
-
Mount the slides with an aqueous mounting medium.
-
-
Imaging:
-
Image the stained sections using a fluorescence or confocal microscope. Amyloid plaques are expected to show bright fluorescence.
-
Signaling Pathway Visualization
Caption: The ESIPT cycle of this compound.
Instrumentation and Setup
Table 2: Recommended Microscope Configuration
| Component | Specification | Rationale/Causality |
| Microscope | Inverted or upright epifluorescence or confocal microscope | Provides the necessary platform for high-resolution fluorescence imaging. Confocal microscopy will offer improved rejection of out-of-focus light and better image quality. |
| Light Source | Mercury lamp, Xenon lamp, or LED light source with output in the 340-380 nm range. A 405 nm laser can also be used for confocal microscopy. | The light source must efficiently excite the fluorophore at its absorption maximum. |
| Excitation Filter | Bandpass filter centered around 350-370 nm (e.g., 360/40 nm) | To specifically select the excitation wavelengths for the probe and minimize autofluorescence. |
| Dichroic Mirror | Cut-off around 400 nm | To separate the excitation and emission light paths effectively. |
| Emission Filter | Long-pass filter starting from ~420 nm or a bandpass filter (e.g., 460/50 nm or 525/50 nm) | To collect the emitted fluorescence while blocking scattered excitation light. The choice of filter will depend on the specific emission profile in the sample. |
| Objective Lens | High numerical aperture (NA) oil or water immersion objective (e.g., 40x NA 1.3, 63x NA 1.4) | High NA objectives are crucial for collecting the maximum amount of emitted light, leading to brighter images and better resolution. |
| Detector | Cooled monochrome CCD, sCMOS, or PMT/Hybrid detector | Sensitive detectors are required to capture the fluorescence signal, especially if the emission is weak. |
Troubleshooting and Considerations
-
High Background:
-
Cause: Incomplete removal of unbound probe, or non-specific binding.
-
Solution: Optimize washing steps (increase duration or number of washes). Reduce the probe concentration. Include a blocking step (e.g., with bovine serum albumin) for tissue sections.
-
-
Weak Signal:
-
Cause: Low probe concentration, insufficient incubation time, or fluorescence quenching.
-
Solution: Increase the probe concentration or incubation time. Check the pH of the imaging buffer, as extreme pH can affect fluorescence. Ensure the correct filter sets are being used.
-
-
Photobleaching:
-
Cause: Excessive exposure to high-intensity excitation light.
-
Solution: Reduce the excitation light intensity. Decrease the exposure time. Use an anti-fade mounting medium for fixed samples.
-
-
Cell Viability (for live-cell imaging):
-
Cause: Probe toxicity at high concentrations or over long incubation times.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal, non-toxic imaging conditions. Use the lowest possible probe concentration and shortest incubation time that provide an adequate signal.
-
Conclusion
This compound is a powerful fluorescent probe with unique photophysical properties stemming from its ESIPT mechanism. Its large Stokes shift and environmental sensitivity make it a valuable tool for a range of fluorescence microscopy applications, from cellular imaging to the detection of pathological protein aggregates. By understanding the core principles of its function and carefully optimizing the experimental protocols, researchers can effectively leverage this probe to gain new insights into complex biological systems.
References
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Ji, Y., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Molecules, 29(7), 1541. [Link]
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Ern, J., et al. (1998). Microscopic Mechanism of Ultrafast Excited-State Intramolecular Proton Transfer: A 30-fs Study of 2-(2'-Hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry A, 102(29), 5751–5757. [Link]
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Zhang, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 785338. [Link]
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Guallar, V., et al. (2000). Dynamics simulations of proton transfer. Light and Molecules. [Link]
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Zhang, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. PubMed Central. [Link]
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Chen, J., et al. (2018). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry, 42(10), 8036-8043. [Link]
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Das, K., et al. (1990). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. The Journal of Physical Chemistry, 94(24), 8965–8970. [Link]
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Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(8), 1825–1833. [Link]
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Wang, Y., et al. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega, 7(24), 21003–21011. [Link]
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Wang, Y., et al. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. The Mirica Group - University of Illinois. [Link]
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Mathis, C. A., et al. (2002). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Neuropathology & Experimental Neurology, 61(7), 642-649. [Link]
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Papadopoulos, M., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 8(10), 1089–1092. [Link]
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Papadopoulos, M., et al. (2017). 2-(4'-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. PubMed. [Link]
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Zhang, X., et al. (2021). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Applied Nano Materials, 4(1), 798–806. [Link]
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Ji, Y., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. PlumX. [Link]
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Wang, Y., et al. (2017). Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe. Analytical Methods, 9(4), 652-657. [Link]
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Wang, Y., et al. (2022). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. ACS Omega, 7(24), 21003-21011. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Chemical Science, 15, 1234-1244. [Link]
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Zhang, H., et al. (2018). 2-(2-羟基苯基)苯并噻唑的合成及其光学性质. 汉斯出版社. [Link]
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Ji, Y., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. MDPI. [Link]
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Ji, Y., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. PubMed. [Link]
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PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. Retrieved from [Link]
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Kuwana, R., et al. (2025). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Microscopy (Oxf). [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. RSC Publishing. [Link]
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Antimisiaris, S. G., et al. (2020). Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential. Biomacromolecules, 21(12), 4685-4698. [Link]
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Wang, Y., et al. (2021). Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators for 64Cu Positron Emission Tomography Imaging in Alzheimer's Disease. Journal of Medicinal Chemistry, 64(15), 11373–11384. [Link]
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Fang, S., et al. (2023). Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 287, 121991. [Link]
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Lampkin, B. J., et al. (2024). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. RSC Publishing. [Link]
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Zhang, J., et al. (2013). A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole. Dalton Transactions, 42(12), 4242-4247. [Link]
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Li, Y., et al. (2014). Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. Journal of Luminescence, 145, 843-847. [Link]
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Pharmaffiliates. (n.d.). 4-Amino-2-(benzo[d]thiazol-2-yl)phenol. Retrieved from [Link]
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Nguyen, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(5), 751-757. [Link]
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Szabó, P., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(21), 7232. [Link]
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Elia, N. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. FEBS Journal, 288(4), 1107-1117. [Link]
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Application Notes and Protocols for Assay Development Using 4-Amino-2-benzothiazol-2-yl-phenol
Introduction: Unveiling the Potential of a Versatile Fluorophore
In the dynamic landscape of drug discovery and biological research, the development of sensitive, reliable, and adaptable assay technologies is paramount. Fluorescent probes are cornerstone tools in this endeavor, offering high sensitivity and a wide range of detection modalities. 4-Amino-2-benzothiazol-2-yl-phenol is a heterocyclic compound featuring a benzothiazole core, a structure renowned for its unique photophysical properties and prevalence in biologically active molecules.[1][2] The inherent fluorescence of the benzothiazole scaffold, coupled with the reactive potential of the aminophenol moiety, positions this compound as a versatile building block for the development of novel assays.
This guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in various assay formats. We will delve into the mechanistic underpinnings of its application, provide detailed, step-by-step protocols for its use as a fluorescent label and as a substrate in enzyme-coupled assays, and offer insights into data analysis and interpretation. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this promising molecule in their screening and characterization workflows.
Principle of the Assays: Harnessing Intrinsic Fluorescence and Reactivity
The utility of this compound in assay development stems from two key features: its intrinsic fluorescence and the presence of a primary aromatic amine.
1. Intrinsic Fluorescence and Environmental Sensitivity:
Benzothiazole derivatives are known to exhibit fluorescence, often with properties sensitive to their local environment.[1] This solvatochromism, where the emission spectrum shifts based on the polarity of the surrounding medium, can be exploited in binding assays. A change in the fluorescence signal (intensity or wavelength) upon binding of the molecule to a target protein, for instance, can provide a direct measure of the interaction. The fluorescence mechanism in many benzothiazole derivatives is governed by processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift (the separation between excitation and emission maxima).[3] A large Stokes shift is highly desirable in fluorescence assays as it minimizes self-quenching and reduces background interference.[4][5]
Diagram 1: Principle of a Homogeneous Binding Assay
Caption: Binding of the fluorescent probe to its target can alter its local environment, leading to a detectable change in fluorescence.
2. Covalent Labeling via Primary Amine:
The primary amino group on the phenol ring serves as a reactive handle for covalent conjugation to other molecules. This allows this compound to be used as a fluorescent label for proteins, nucleic acids, or other biomolecules. Amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be used to attach the fluorophore to primary amines (e.g., the side chain of lysine residues) on a target molecule.[6]
Diagram 2: Workflow for Covalent Labeling of a Protein
Caption: A multi-step process for covalently attaching the fluorescent probe to a protein of interest.
3. Substrate for Peroxidase-Coupled Assays:
Phenolic compounds, particularly aminophenols, can serve as substrates for peroxidase enzymes.[7] In the presence of hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP) catalyzes the oxidation of this compound, leading to the formation of a product with altered fluorescent properties. This principle can be used to develop assays for H₂O₂ or for enzymes that produce H₂O₂ as a byproduct (e.g., oxidases).
Diagram 3: Peroxidase-Coupled Assay Principle
Caption: An oxidase enzyme generates H₂O₂, which is then used by HRP to oxidize the probe, resulting in a fluorescent signal.
Materials and Reagents
-
This compound (Purity ≥97%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Protein of interest (e.g., antibody, enzyme)
-
Amine-reactive crosslinker (e.g., NHS ester)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein
This protocol describes the labeling of a protein with this compound using a generic amine-reactive chemistry. The user must first activate the fluorophore or use a commercially available activated derivative.
1. Preparation of Reagents: a. Prepare a 10 mg/mL stock solution of this compound (activated form) in anhydrous DMSO. This should be prepared fresh. b. Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
2. Labeling Reaction: a. While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the activated fluorophore stock solution. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification of the Labeled Protein: a. Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4. b. Apply the reaction mixture to the column. c. Elute the labeled protein with PBS, pH 7.4. The first colored fraction will be the labeled protein. d. Collect the fractions and measure the absorbance at 280 nm and the excitation maximum of the fluorophore to determine the degree of labeling.
4. Determination of Degree of Labeling (DOL): a. The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the fluorophore's maximum absorbance, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor (A_280 of the dye / A_max of the dye).
Protocol 2: Peroxidase-Coupled Assay for Hydrogen Peroxide Detection
This protocol provides a method for detecting H₂O₂ using this compound as a fluorogenic substrate for HRP.
1. Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Prepare a 1 mg/mL stock solution of HRP in PBS. c. Prepare a series of H₂O₂ standards in PBS (e.g., from 0 to 100 µM).
2. Assay Procedure: a. In a 96-well black microplate, add 50 µL of PBS to each well. b. Add 10 µL of each H₂O₂ standard or unknown sample to the appropriate wells. c. Prepare a reaction master mix containing:
- 10 µL of 1 mM this compound stock
- 5 µL of 1 mg/mL HRP stock
- 25 µL of PBS for each reaction. d. Add 40 µL of the master mix to each well to initiate the reaction. e. Incubate the plate for 15-30 minutes at room temperature, protected from light.
3. Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized product. (Note: These should be determined empirically, but a starting point could be excitation at ~380 nm and emission at ~460 nm, based on similar oxidized aminophenols).
Data Analysis and Interpretation
For the protein labeling protocol, the key output is the DOL, which indicates the average number of fluorophore molecules conjugated to each protein molecule. A DOL between 2 and 7 is generally desirable for most applications.
For the peroxidase-coupled assay, a standard curve should be generated by plotting the fluorescence intensity against the concentration of H₂O₂. The concentration of H₂O₂ in unknown samples can then be determined by interpolating their fluorescence values from the standard curve. The assay's sensitivity will be reflected in the limit of detection (LOD) and limit of quantification (LOQ), which should be determined based on the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the key chemical and hypothetical photophysical properties of this compound. Note: The photophysical data are representative values for benzothiazole derivatives and should be determined experimentally for this specific compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 242.30 g/mol |
| CAS Number | 30616-38-7 |
| Hypothetical Photophysical Properties | |
| Excitation Maximum (λex) | ~350 - 380 nm |
| Emission Maximum (λem) | ~450 - 500 nm |
| Stokes Shift | > 80 nm |
| Quantum Yield (Φ) | 0.1 - 0.4 (environment dependent) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL in Protein Labeling | Inefficient conjugation reaction; inactive crosslinker; low protein concentration. | Increase the molar excess of the fluorophore; use fresh crosslinker; ensure protein concentration is >2 mg/mL. |
| High Background in H₂O₂ Assay | Autoxidation of the probe; contamination of reagents with H₂O₂. | Prepare fresh probe solution; use high-purity water and reagents; subtract the fluorescence of a no-H₂O₂ control. |
| Low Signal in H₂O₂ Assay | Insufficient HRP activity; low probe concentration; incorrect wavelengths. | Use a fresh HRP stock; optimize the probe concentration; perform a wavelength scan to determine the optimal excitation and emission settings. |
Conclusion
This compound is a promising and versatile molecule for assay development. Its intrinsic fluorescence and reactive primary amine allow for its use in a variety of formats, including homogeneous binding assays, as a covalent label for biomolecules, and as a fluorogenic substrate in enzyme-coupled reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this compound in their specific applications. As with any novel reagent, empirical optimization of the experimental conditions is crucial for achieving the best results.
References
- BenchChem. (2025). 4-Benzothiazolol Derivatives as Versatile Fluorescent Probes in Biological Imaging: Application Notes and Protocols.
- Taylor & Francis Group. (2025).
- ResearchGate. (2020). Benzothiazole applications as fluorescent probes for analyte detection. Journal of the Iranian Chemical Society, 17(12).
- National Center for Biotechnology Information. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. In PubMed Central.
- STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes.
- National Center for Biotechnology Information. (1979). p-Aminophenol Fluorescence and Determination in the Presence of Acetaminophen. In PubMed.
- National Center for Biotechnology Information. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. In PubMed.
- Chemdad Co., Ltd. (n.d.). This compound.
- ResearchGate. (2025). Benzothiazole based probe for colorimetric detection of Esterase enzyme.
- Google Patents. (1990).
- ResearchGate. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe and its Applications in Environmental and Biological Samples.
- MDPI. (2021).
- BenchChem. (2025).
- MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)
- National Center for Biotechnology Information. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold.
- National Center for Biotechnology Information. (n.d.). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- National Center for Biotechnology Information. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. In PubMed.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (n.d.). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes.
- ResearchGate. (2023). Synthesis and Characterization of Large Stokes-shifted Fluorescent Imide and Polyimides Bearing 2-(2'-Hydroxyphenyl)benzothiazole Moieties.
- National Center for Biotechnology Information. (n.d.).
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- 4. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Cell Staining with 4-Amino-2-(benzothiazol-2-yl)phenol
Introduction: A Versatile Fluorophore for Cellular Imaging
4-Amino-2-(benzothiazol-2-yl)phenol is a member of the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of fluorescent dyes. HBT derivatives are renowned for their unique photophysical properties, primarily governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). This process, occurring in the excited state, leads to a significant Stokes shift, minimizing the overlap between excitation and emission spectra and thereby enhancing signal-to-noise ratios in fluorescence microscopy. The presence of an amino group on the phenolic ring is anticipated to modulate the electronic properties of the fluorophore, potentially leading to red-shifted emission spectra, a desirable characteristic for avoiding cellular autofluorescence.
These characteristics make 4-Amino-2-(benzothiazol-2-yl)phenol a promising candidate for a variety of in vitro cell staining applications. Its relatively small molecular size and hydrophobic nature suggest good cell membrane permeability, enabling the staining of intracellular structures in both live and fixed cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Amino-2-(benzothiazol-2-yl)phenol for cellular imaging, including detailed protocols, mechanistic insights, and troubleshooting advice.
Physicochemical and Photophysical Properties
A thorough understanding of the chemical and optical characteristics of a fluorescent probe is paramount for successful experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂OS | [1] |
| Molecular Weight | 242.30 g/mol | [1] |
| CAS Number | 30616-38-7 | [2] |
| Excitation Maximum (λex) | ~360-400 nm (Estimated) | Inferred from related HBT derivatives[3] |
| Emission Maximum (λem) | ~450-550 nm (Estimated) | Inferred from related HBT derivatives[3] |
| Stokes Shift | >100 nm (Estimated) | Characteristic of ESIPT fluorophores[4] |
| Quantum Yield (Φ) | Solvent and environment-dependent (Estimated) | Generally moderate for HBT derivatives[3] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [2] |
Mechanism of Fluorescence: The Role of ESIPT
The fluorescence of 4-Amino-2-(benzothiazol-2-yl)phenol is a direct consequence of the Excited-State Intramolecular Proton Transfer (ESIPT) process. In its ground state, the molecule exists in an enol tautomeric form. Upon photoexcitation, a rapid transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring occurs, leading to the formation of an excited keto tautomer. This keto form is responsible for the fluorescence emission. The subsequent relaxation to the ground state is followed by a rapid back-proton transfer to regenerate the original enol form. This entire cycle happens on a picosecond timescale.[5]
The large separation between the absorption (enol form) and emission (keto form) wavelengths, known as the Stokes shift, is a hallmark of the ESIPT mechanism. This property is highly advantageous for fluorescence imaging as it minimizes self-quenching and reduces background noise from scattered excitation light.
Caption: The ESIPT photocycle of 4-Amino-2-(benzothiazol-2-yl)phenol.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
Materials and Reagents
-
4-Amino-2-(benzothiazol-2-yl)phenol (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Formaldehyde (16% or 37% solution) for cell fixation (optional)
-
Triton™ X-100 or Saponin for permeabilization (optional, for intracellular targets)
-
Mounting medium with antifade reagent
-
Glass coverslips and microscope slides
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Preparation of Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to ensure complete dissolution of the hydrophobic dye and to allow for accurate and reproducible dilution into aqueous buffers or media for the final working concentration.
-
Prepare a 10 mM stock solution of 4-Amino-2-(benzothiazol-2-yl)phenol by dissolving 2.42 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 1: Live Cell Staining
This protocol is designed for the visualization of cellular structures in living cells. The lipophilic nature of the dye suggests it may preferentially accumulate in lipid-rich environments such as membranes or lipid droplets.[6]
Caption: Workflow for live-cell staining.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for at least 24 hours in complete culture medium at 37°C in a humidified CO₂ incubator.
-
Preparation of Staining Solution: On the day of the experiment, dilute the 10 mM stock solution of 4-Amino-2-(benzothiazol-2-yl)phenol in pre-warmed complete cell culture medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell line.
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The incubation time may require optimization.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess unbound dye. This step is crucial for reducing background fluorescence.
-
Imaging: Mount the coverslips on a microscope slide with a drop of fresh PBS or culture medium. Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for excitation around 380 nm and emission collection around 480 nm).
Protocol 2: Fixed Cell Staining
Fixation preserves cellular morphology and is often required for co-staining with antibodies (immunofluorescence).
Step-by-Step Procedure:
-
Cell Seeding and Growth: Follow Step 1 from the Live Cell Staining protocol.
-
Fixation:
-
Gently wash the cells once with PBS.
-
Add a sufficient volume of 4% formaldehyde in PBS to cover the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If staining intracellular targets that may be masked by membranes, permeabilize the cells by incubating with 0.1-0.5% Triton™ X-100 or saponin in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Staining: Dilute the 10 mM stock solution in PBS to a final working concentration of 5-20 µM. Add the staining solution to the fixed (and permeabilized) cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips on a microscope slide using an antifade mounting medium. Seal the coverslip and allow the mounting medium to cure. Image the slides using a fluorescence microscope with the appropriate filter sets.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Staining concentration is too low.- Incubation time is too short.- Incompatible filter set. | - Increase the concentration of the staining solution in a stepwise manner.- Increase the incubation time.- Verify the excitation and emission spectra of the dye and use appropriate filters. |
| High Background | - Staining concentration is too high.- Inadequate washing. | - Decrease the staining concentration.- Increase the number and duration of washing steps. |
| Photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the intensity of the excitation light.- Minimize the exposure time during image acquisition.- Use an antifade mounting medium for fixed cells. |
| Cell Toxicity (Live Cells) | - High dye concentration.- Prolonged incubation. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic staining conditions.- Ensure the DMSO concentration in the final staining solution is low (<0.5%). |
Safety and Handling
4-Amino-2-(benzothiazol-2-yl)phenol should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, related benzothiazole derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is recommended to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Frontiers in Microbiology. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
-
4-AMINO-2-BENZOTHIAZOL-2-YL-PHENOL. Ten Chongqing Chemdad Co.[Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Synthesis and Characterization of Large Stokes-shifted Fluorescent Imide and Polyimides Bearing 2-(2'-Hydroxyphenyl)benzothiazole Moieties. ResearchGate. [Link]
-
Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. [Link]
-
4-amino-2-(1,3-benzothiazol-2-yl)phenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
4-Amino-2-(1,3-benzothiazol-2-yl)phenol. PubChem. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. [Link]
-
2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PMC. [Link]
-
New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. PubMed. [Link]
Sources
- 1. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS | CID 738658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Labeling of Biological Macromolecules with 4-Amino-2-benzothiazol-2-yl-phenol
Introduction: A Versatile Tool for Biomolecular Labeling
In the dynamic fields of proteomics, drug discovery, and diagnostics, the ability to selectively label and detect biological macromolecules is paramount. Fluorescent labeling, in particular, offers a powerful and non-radioactive means to visualize, track, and quantify proteins and other biomolecules. This document provides a comprehensive guide to the use of 4-Amino-2-benzothiazol-2-yl-phenol, a versatile fluorophore, for the covalent labeling of proteins. Benzothiazole derivatives are recognized for their diverse biological applications, including their use as imaging agents.[] This guide will delve into the chemical principles, detailed experimental protocols, and critical considerations for achieving efficient and specific labeling of your protein of interest.
The core of the proposed labeling strategy revolves around the oxidative coupling of the aminophenol moiety of this compound to tyrosine residues on the protein surface. This method offers a high degree of selectivity and can be performed under mild, biocompatible conditions, thus preserving the structural and functional integrity of the labeled protein.
Chemical and Physical Properties of this compound
A thorough understanding of the labeling reagent's properties is crucial for successful conjugation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂OS | [2][3] |
| Molecular Weight | 242.30 g/mol | [2][3] |
| CAS Number | 30616-38-7 | [2][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
Principle of Labeling: Oxidative Coupling to Tyrosine Residues
The primary method detailed in this guide utilizes an oxidative coupling reaction that targets the phenolic side chains of tyrosine residues on the protein surface. This approach is based on the chemoselective reaction between an oxidized o-aminophenol and an electron-rich aromatic ring, such as the phenol group of tyrosine.[6][7][8] While this compound is a p-aminophenol, similar oxidative chemistries can be employed.
The reaction is initiated by the oxidation of the aminophenol on the labeling reagent using a mild oxidizing agent, such as sodium periodate (NaIO₄) or potassium ferricyanide. This generates a reactive quinone-imine intermediate. This electrophilic intermediate then readily reacts with the electron-rich phenol side chain of a tyrosine residue on the protein, forming a stable covalent bond. The reaction proceeds efficiently in an aqueous buffer at a slightly acidic to neutral pH.[6][8][9]
An alternative strategy involves the reaction of the primary amino group of this compound. This can be achieved by first modifying the protein with an amine-reactive crosslinker that introduces a functional group capable of reacting with the aminophenol, or by activating the aminophenol itself to react with nucleophilic residues on the protein. However, the direct oxidative coupling to tyrosine is often more straightforward and is the focus of the primary protocol below.
Experimental Workflow for Protein Labeling
The following diagram outlines the general workflow for labeling a target protein with this compound using the oxidative coupling method.
Caption: General workflow for protein labeling.
Detailed Protocol: Oxidative Coupling to Tyrosine Residues
This protocol provides a step-by-step guide for the covalent labeling of a protein with this compound. It is essential to optimize the reaction conditions, particularly the molar ratio of labeling reagent to protein, for each specific protein.
Materials:
-
Target protein
-
This compound (CAS 30616-38-7)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, spectrophotometer, etc.)
Procedure:
-
Preparation of Reagents:
-
Protein Solution: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer. If the protein is in a different buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Labeling Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each use.
-
Oxidizing Agent Solution: Prepare a 100 mM stock solution of sodium periodate in the Reaction Buffer. This solution should also be prepared fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution. A starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent over the protein.
-
Gently mix the solution and allow it to pre-incubate for 5 minutes at room temperature.
-
Initiate the labeling reaction by adding the sodium periodate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add the Quenching Solution to a final concentration of 50 mM. This will consume any unreacted labeling reagent. Incubate for an additional 10 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The protein-containing fractions can typically be identified by their color or by measuring the absorbance at 280 nm.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the this compound (to be determined empirically, but likely in the UV-A or blue region of the spectrum). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE to confirm that the labeling process has not caused significant protein degradation or aggregation. The labeled protein should migrate at a slightly higher molecular weight than the unlabeled protein.
-
Alternative Protocol: Amine-Reactive Labeling
This alternative protocol utilizes the primary amine of this compound to conjugate it to a protein that has been pre-activated with an amine-reactive crosslinker. This method is useful if the target protein has few or inaccessible tyrosine residues.
Materials:
-
Target protein
-
This compound
-
Amine-reactive crosslinker (e.g., a homobifunctional NHS ester like BS³)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Activation:
-
Prepare a solution of the target protein in the Reaction Buffer.
-
Add the amine-reactive crosslinker in a 10- to 20-fold molar excess to the protein.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess crosslinker using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation with this compound:
-
Immediately add a 10- to 50-fold molar excess of this compound to the activated protein.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction with the Quenching Solution.
-
Purify the labeled protein using a desalting column as described in the primary protocol.
-
-
Characterization:
-
Characterize the labeled protein using spectrophotometry and SDS-PAGE as described previously.
-
Mechanism of Oxidative Coupling
The following diagram illustrates the proposed chemical reaction for the oxidative coupling of this compound to a tyrosine residue on a protein.
Caption: Oxidative coupling reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive labeling reagent or oxidizing agent.- Suboptimal pH.- Inaccessible tyrosine residues on the protein. | - Prepare fresh stock solutions of the labeling reagent and oxidizing agent.- Optimize the pH of the Reaction Buffer (try a range from 6.0 to 7.5).- Consider the alternative amine-reactive labeling protocol. |
| Protein Precipitation | - High concentration of labeling reagent.- Protein instability under reaction conditions. | - Reduce the molar excess of the labeling reagent.- Decrease the reaction time or temperature.- Add a stabilizing agent (e.g., glycerol) to the reaction buffer. |
| Non-specific Labeling | - Overly harsh reaction conditions.- Reaction with other nucleophilic residues. | - Reduce the concentration of the oxidizing agent.- Decrease the reaction time.- Ensure thorough purification of the labeled protein. |
Conclusion
The use of this compound for the labeling of biological macromolecules offers a powerful approach for a variety of research applications. The oxidative coupling method targeting tyrosine residues provides a relatively simple and efficient means of achieving covalent conjugation under mild conditions. As with any bioconjugation technique, careful optimization of the reaction parameters is crucial for obtaining the desired degree of labeling while maintaining the biological activity of the protein. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers and drug development professionals to successfully employ this versatile fluorescent label in their work.
References
- Hala Shkyair Lihumis et. al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. Available at: [Link]
-
Ban, H., et al. (2020). Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction. Bioconjugate Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. Available at: [Link]
-
Francis, M. B., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society. Available at: [Link]
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC. Available at: [Link]
-
Hooker, J. M., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed. Available at: [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
Sources
- 2. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS | CID 738658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. de.lumiprobe.com [de.lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Terminal Modification of Proteins with o-Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-benzothiazol-2-yl-phenol
Welcome to the technical support center for the synthesis of 4-Amino-2-benzothiazol-2-yl-phenol (IUPAC Name: 2-(5-Amino-2-hydroxyphenyl)benzothiazole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The primary and most established method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and 5-aminosalicylic acid. This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a common choice due to its efficacy in promoting the necessary cyclization.[1] The reaction proceeds through the formation of an intermediate amide, followed by a PPA-catalyzed intramolecular cyclodehydration to form the benzothiazole ring.
This guide will provide a detailed experimental protocol, a comprehensive troubleshooting section in a question-and-answer format, and a list of frequently asked questions to address potential challenges.
Core Synthesis Protocol
This section outlines a standard protocol for the synthesis of this compound via the polyphosphoric acid-catalyzed condensation of 2-aminothiophenol and 5-aminosalicylic acid.
Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Synthesis
Materials:
-
2-Aminothiophenol
-
5-Aminosalicylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ice
-
Ethanol
-
Water
-
Suitable reaction vessel with mechanical stirring and inert atmosphere capabilities (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a mechanical stirrer and an inert gas inlet, add polyphosphoric acid. Begin stirring the PPA and gently heat it to approximately 60-70°C to reduce its viscosity.
-
Addition of Reactants: Once the PPA is mobile, slowly and carefully add 5-aminosalicylic acid to the stirred PPA. Follow this with the slow addition of 2-aminothiophenol. An equimolar ratio of the two reactants is recommended as a starting point.
-
Reaction Conditions: Under a continuous inert atmosphere, heat the reaction mixture to 200°C and maintain this temperature for 8-10 hours with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to a manageable temperature (around 100-120°C). In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the warm reaction mixture into the ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This quenching step is highly exothermic and can cause splattering.
-
Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to the aqueous suspension until the pH is neutral (pH ~7). This will neutralize any remaining acid. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold water to remove any inorganic salts. A final wash with a small amount of cold ethanol can help remove some organic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Column chromatography using silica gel or alumina may also be employed if necessary.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in this synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion. The high viscosity of PPA can sometimes lead to inefficient mixing and localized "hot spots" or unreacted pockets of starting material.
-
Solution: Ensure vigorous and efficient mechanical stirring throughout the reaction. Extending the reaction time and carefully monitoring the progress by TLC is crucial. Consider a slight increase in temperature, but be cautious of potential decomposition.
-
-
Purity of Starting Materials:
-
Cause: 2-Aminothiophenol is susceptible to oxidation, forming a disulfide byproduct which will not participate in the desired reaction.[2] Impurities in the 5-aminosalicylic acid can also introduce unwanted side reactions.
-
Solution: Use freshly distilled or high-purity 2-aminothiophenol. It is advisable to handle it under an inert atmosphere. Ensure the 5-aminosalicylic acid is of high purity.
-
-
Suboptimal Stoichiometry:
-
Cause: An improper ratio of reactants can lead to one being consumed prematurely, thus limiting the yield.
-
Solution: While a 1:1 molar ratio is a good starting point, a slight excess of one reactant (e.g., 1.1 equivalents of 2-aminothiophenol) might be beneficial. This should be optimized empirically.
-
-
Inefficient Work-up:
-
Cause: Significant product loss can occur during the quenching and purification steps. The product might have some solubility in the aqueous work-up solution, especially if the volume is large.
-
Solution: Ensure the quenching is done in a cold environment (ice bath) to maximize precipitation. Minimize the volume of the recrystallization solvent and cool the solution thoroughly before filtration.
-
-
Side Reactions:
-
Cause: At high temperatures in a strong acid like PPA, various side reactions can occur, including decarboxylation of the salicylic acid or polymerization of the starting materials or product.
-
Solution: Carefully control the reaction temperature. While 200°C is a reported temperature, it might be beneficial to explore slightly lower temperatures for a longer duration to minimize side reactions.
-
Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?
A2: The formation of dark, insoluble byproducts is often due to polymerization or decomposition of the starting materials or the product under the harsh reaction conditions.
-
Cause: The amino groups on both starting materials can be susceptible to oxidation and subsequent polymerization, especially at high temperatures in the presence of trace oxygen. The phenolic group can also be a site for unwanted reactions.
-
Solution:
-
Strictly Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction, from the addition of reactants to the cooling phase.
-
Temperature Control: Avoid overheating. Use a reliable temperature controller and ensure even heating of the reaction vessel.
-
Gradual Heating: Increase the temperature of the reaction mixture gradually to the target temperature. This can help to control the initial stages of the reaction and prevent rapid, uncontrolled side reactions.
-
Q3: The work-up with polyphosphoric acid is very difficult. Are there any tips to make it easier?
A3: Handling PPA can be challenging due to its high viscosity.
-
Solution:
-
Warm Quenching: As mentioned in the protocol, pouring the PPA mixture while it is still warm (but not dangerously hot) into the ice-water mixture is crucial. This significantly lowers its viscosity.
-
Mechanical Stirring: Use a robust mechanical stirrer in the quenching vessel to ensure the PPA is dispersed and hydrolyzed efficiently. Manual stirring is often insufficient.
-
Adequate Vessel Size: Use a quenching vessel that is significantly larger than the volume of the reaction mixture and the quenching solution to accommodate potential foaming and splashing.
-
Solvent Addition (Advanced Technique): In some cases, adding a high-boiling point, inert solvent like xylene to the PPA mixture before quenching can help to reduce the viscosity and make the mixture easier to handle. However, this will require subsequent removal of the solvent.[3]
-
Q4: My purified product still shows impurities on analysis. What are the likely impurities and how can I improve the purification?
A4: Common impurities can include starting materials, the disulfide of 2-aminothiophenol, and potentially isomeric byproducts.
-
Solution:
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. An ethanol-water or methanol-water system is a good starting point. The key is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help to remove colored impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a powerful purification technique. Given the polar nature of the product (amino and hydroxyl groups), silica gel is a common stationary phase. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol might be effective.
-
Acid-Base Extraction: The amino group on the product allows for purification via acid-base extraction. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution could protonate the amino group, potentially leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer would then precipitate the purified product. This method should be used with caution as the phenolic group can also be affected by pH changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of polyphosphoric acid (PPA) in this reaction?
A1: PPA serves a dual purpose in this synthesis.[1][3] Firstly, it acts as a powerful dehydrating agent, removing the water molecule that is formed during the condensation and cyclization steps, thereby driving the reaction towards the product. Secondly, it is a strong acid that protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. It also facilitates the subsequent intramolecular cyclization to form the benzothiazole ring.
Q2: Are there any alternatives to polyphosphoric acid?
A2: Yes, several other catalysts and reaction conditions have been reported for the synthesis of benzothiazoles, which could be adapted for this specific molecule. These include:
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): This is another strong dehydrating acid medium that can be effective for this type of condensation.
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often improve yields.[2] This is often performed in the presence of a catalyst like L-proline or under solvent-free conditions.[4]
-
Green Chemistry Approaches: The use of more environmentally friendly catalysts and solvents is an active area of research. Catalysts like molecular iodine, samarium triflate, and various supported catalysts have been used for benzothiazole synthesis.[5][6]
Q3: Can I use 5-aminosalicylaldehyde instead of 5-aminosalicylic acid?
A3: While the condensation of 2-aminothiophenol with aldehydes is a common method for benzothiazole synthesis, using 5-aminosalicylaldehyde can present its own set of challenges. The reaction with an aldehyde initially forms a benzothiazoline intermediate, which then needs to be oxidized to the aromatic benzothiazole.[2][7] This adds an extra step and may require an oxidizing agent, which could potentially react with the amino or phenol groups. The direct condensation with the carboxylic acid, while requiring harsh conditions, is a more direct route to the desired aromatic product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis. For this particular reaction, the following points are critical:
-
Handling 2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. It should always be handled in a well-ventilated fume hood. As it is prone to oxidation, handling under an inert atmosphere is recommended.
-
Working with Polyphosphoric Acid: PPA is corrosive and will cause severe burns upon contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of PPA with water is highly exothermic and must be done with extreme care.
-
High-Temperature Reaction: The reaction is conducted at a high temperature. Ensure the glassware is free of cracks and is properly secured. Use a heating mantle with a temperature controller and a sand bath for even heat distribution.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process for this compound.
Figure 1: Experimental workflow and troubleshooting for the synthesis.
Reaction Mechanism Overview
The following diagram illustrates the plausible reaction mechanism for the PPA-catalyzed condensation of 2-aminothiophenol and 5-aminosalicylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-2-benzothiazol-2-yl-phenol
Welcome to the technical support center for the purification of 4-Amino-2-benzothiazol-2-yl-phenol (ABT-phenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity ABT-phenol. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to help you navigate the common challenges associated with the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the purification of this compound.
Q1: My crude this compound is a dark, oily substance. Is this normal, and how can I handle it?
A1: It is not uncommon for the crude product of benzothiazole synthesis to be dark and oily. This is often due to the presence of unreacted starting materials, polymeric byproducts, and oxidized species. The high temperatures often employed in the synthesis, especially when using reagents like polyphosphoric acid (PPA), can lead to the formation of complex mixtures[1]. The key is to not be discouraged by the initial appearance. A well-designed purification strategy, often involving a combination of techniques, can yield a pure, crystalline product.
Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: Finding an ideal single solvent for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[2][3]. If a single solvent is not effective, a two-solvent system is a powerful alternative. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, often induces crystallization. For ABT-phenol, a polar protic solvent like ethanol or a polar aprotic solvent like dioxane could be a good starting point for the "good" solvent, while a non-polar solvent like hexane or heptane could serve as the "poor" solvent.
Q3: My compound streaks on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What is causing this?
A3: Streaking of amine-containing compounds on silica gel TLC plates is a classic problem. The amino group in your this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to tailing or streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This will "neutralize" the acidic sites on the silica gel and allow for a more symmetrical spot shape.
Q4: I performed column chromatography, but the purity of my this compound did not improve significantly. What went wrong?
A4: There are several potential reasons for this. The polarity of your mobile phase may be too high, causing your compound and impurities to elute together. It is also possible that your chosen stationary phase is not providing adequate separation. If you are using silica gel and still observing co-elution with impurities of similar polarity, consider switching to a different stationary phase, such as alumina (neutral or basic), or using a modified silica gel, like an amine-functionalized silica column, which is specifically designed for the purification of basic compounds[4]. Another possibility is that you overloaded your column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific purification techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly. | - Lower the temperature at which the second solvent is added in a two-solvent system. - Try a different solvent or solvent system with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal of the pure compound. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration of your compound. - If using a single solvent, try adding a "poor" solvent to decrease the overall solubility. - Cool the solution in an ice bath or even a freezer for an extended period. - Ensure your starting material is not too impure, as high levels of impurities can inhibit crystallization. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Consider recovering a second crop of crystals from the mother liquor by concentrating it and re-cooling. |
| Colored Crystals | Colored impurities are co-crystallizing with your product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Stuck on the Column | The mobile phase is not polar enough. Strong interaction between the basic amine and acidic silica gel. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - If a significant increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol. - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with the silica gel. |
| Poor Separation of Compound and Impurities | The polarity difference between your compound and the impurities is small. The chosen stationary phase is not effective. | - Use a shallower solvent gradient during elution to improve resolution. - Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity. - Switch to a different stationary phase. If using silica, try neutral or basic alumina. For basic compounds, an amine-functionalized silica column can be very effective.[4] |
| Cracked or Channeled Column Packing | Improper column packing technique. | - Ensure the stationary phase is packed uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial mobile phase and poured into the column, is generally preferred over "dry packing". |
Experimental Protocols
The following protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
Protocol 1: Recrystallization from a Two-Solvent System (Dioxane/Hexane)
This protocol is based on the general principle of using a solvent pair for recrystallization and the known solubility characteristics of similar benzothiazole derivatives.
Materials:
-
Crude this compound
-
Dioxane (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat dioxane on a hot plate.
-
Add the minimum amount of hot dioxane to the crude product to just dissolve it. Stir or swirl the flask to aid dissolution.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean Erlenmeyer flask.
-
Heat the solution back to boiling.
-
Slowly add hexane dropwise to the hot solution while swirling. Continue adding hexane until the solution becomes faintly cloudy and the cloudiness persists.
-
Add a few drops of hot dioxane to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a good starting point for the chromatographic purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Chromatography column
-
Collection tubes
-
TLC plates (silica gel)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 7:3 or 1:1) with the addition of 0.5% triethylamine.
-
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 0.5% triethylamine).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound. Method development and validation are recommended for quantitative analysis.
Materials:
-
Purified this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended. A starting point could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita Virtual Lab. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Koulouris, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]
-
ChemDad. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(5-Amino-2-hydroxyphenyl)benzothiazole (≥97% (HPLC)). Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
ResearchGate. (2017). A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance. [Link]
-
Irvine Valley College. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
Roth, M. (2016). Column chromatography of amino acids with florescence detection. ResearchGate. [Link]
-
Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 173-178. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI. [Link]
-
PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2-benzothiazol-2-yl-phenol
Welcome to the technical support guide for 4-Amino-2-benzothiazol-2-yl-phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and in vivo assays. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: Why Solubility is a Hurdle
This compound (Molecular Formula: C₁₃H₁₀N₂OS) is a heterocyclic compound featuring a benzothiazole core linked to an aminophenol moiety.[1] Its structure, characterized by aromatic rings, makes it inherently hydrophobic and poorly soluble in aqueous media, a common challenge for many promising drug candidates.[2][3] The presence of both an amino group (-NH₂) and a phenolic hydroxyl group (-OH) means its solubility is also highly dependent on pH.[4][5] Effectively utilizing this compound in biological assays requires a systematic approach to overcome these solubility limitations.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 242.3 g/mol | [1] |
| Melting Point | 190-190.5 °C | [6] |
| Predicted pKa | 8.33 ± 0.43 | [6] |
| Form | Solid | [7] |
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses the most frequent solubility challenges in a direct question-and-answer format.
Q1: My compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What happened and how can I fix it?
A1: The Causality of Precipitation
This is a classic issue of a compound crashing out of solution due to a dramatic decrease in solvent polarity. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[8] However, when a concentrated DMSO stock is diluted into an aqueous buffer (the standard procedure for most cell-based and biochemical assays), the overall solvent environment becomes predominantly aqueous. The hydrophobic this compound molecules, no longer adequately solvated, aggregate and precipitate.
Step-by-Step Rescue Protocol:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[9] Start by preparing a more dilute stock solution in DMSO, if feasible, to minimize the amount of organic solvent introduced into the final assay volume.
-
Employ Co-solvents: Introduce a water-miscible co-solvent to bridge the polarity gap between DMSO and water. Ethanol and propylene glycol are common choices.[10][11]
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of an intermediate solvent (like ethanol or a buffer containing a co-solvent) before the final dilution into the assay medium.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Tween 80 can help maintain the solubility of hydrophobic compounds by forming micelles.[10] However, it's crucial to first determine the tolerance of your specific assay to these surfactants.
Below is a workflow to guide your decision-making process for resolving precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Q2: Can I improve the aqueous solubility of this compound by adjusting the pH of my buffer?
A2: Leveraging Ionization for Enhanced Solubility
Yes, pH adjustment can be a powerful tool. The this compound molecule has two ionizable groups: the amino group (basic) and the phenolic hydroxyl group (acidic).
-
At acidic pH (below the pKa of the amino group): The amino group will be protonated (-NH₃⁺), forming a salt and increasing aqueous solubility.
-
At alkaline pH (above the pKa of the phenol group): The hydroxyl group will be deprotonated (-O⁻), also forming a salt and enhancing solubility.[5][12]
Experimental Protocol for pH Optimization:
-
Determine pH-Solubility Profile: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 10.0).
-
Equilibrate and Measure: Add an excess of the solid compound to each buffer. Allow the samples to equilibrate (e.g., by shaking for 24-48 hours at a controlled temperature).
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Select Optimal pH: Choose the pH that provides the required solubility while being compatible with your assay system. Be mindful that extreme pH values can denature proteins or affect cell viability.
Q3: I need a higher concentration of the compound in my assay than I can achieve with co-solvents and pH adjustments. Are there other formulation strategies?
A3: Advanced Formulation with Cyclodextrins
For challenging cases, cyclodextrins offer a highly effective solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[14][]
Mechanism of Cyclodextrin-Mediated Solubilization:
Caption: Encapsulation by a cyclodextrin.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option, particularly for parenteral formulations.
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 10-20% w/v).
-
Add the Compound: Add the this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Sterile Filtration: If for use in cell culture, filter the final solution through a 0.22 µm filter.
-
Validation: Always include a "vehicle control" in your experiments, which is the cyclodextrin solution without the compound, to account for any effects of the cyclodextrin itself.
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent to prepare a high-concentration stock solution? A: 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock (e.g., 10-50 mM).[4][8] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: My compound appears to be degrading in solution. What should I do? A: Phenolic compounds can be susceptible to oxidation, which may be accelerated by high pH, light, and elevated temperatures.[5]
-
Storage: Keep stock solutions protected from light and stored at low temperatures.
-
Working Solutions: Prepare fresh working solutions for each experiment.
-
Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid to your buffer.
Q: How can I confirm that the solubility enhancement method is not affecting my experimental results? A: This is a critical validation step. You must run parallel controls:
-
Vehicle Control: This contains all components of your final formulation (e.g., DMSO, co-solvent, cyclodextrin) at the same concentration used in your experimental samples, but without the this compound.
-
Positive and Negative Assay Controls: Ensure these controls behave as expected in the presence of your chosen vehicle. Any significant deviation suggests an interference that needs to be addressed.
References
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, December 29). 4-Aminophenol. Retrieved January 16, 2026, from [Link]
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ACS Omega. (2023). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. Retrieved January 16, 2026, from [Link]
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Chemdad. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2018). Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. Retrieved January 16, 2026, from [Link]
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PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved January 16, 2026, from [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
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PubMed Central. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Retrieved January 16, 2026, from [Link]
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MDPI. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2012). Studies on the solubility of phenolic compounds. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2009). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 16, 2026, from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 16, 2026, from [Link]
-
RSC Publishing. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved January 16, 2026, from [Link]
-
SciSpace. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2018). Effect of Solution pH on the Adsorption of Paracetamol on Chemically Modified Activated Carbons. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved January 16, 2026, from [Link]
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Technical Support Center: Minimizing Photobleaching of 4-Amino-2-benzothiazol-2-yl-phenol in Microscopy
Welcome to the technical support center dedicated to providing in-depth guidance on minimizing photobleaching of the fluorescent probe, 4-Amino-2-benzothiazol-2-yl-phenol. This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorophore in their microscopy experiments. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions to help you acquire high-quality, reproducible data.
Understanding Photobleaching: The Adversary of Fluorescence Microscopy
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This phenomenon is a significant challenge in fluorescence microscopy, particularly during long-term imaging or high-intensity illumination. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye's structure.[1][2][3]
The photobleaching of this compound, a benzothiazole derivative, can occur through various oxygen-dependent and oxygen-independent pathways.[3] Understanding these mechanisms is crucial for developing effective strategies to mitigate signal loss.
The Photobleaching Cascade
dot graph TD { A[Ground State Fluorophore] -- Excitation Light --> B{Excited Singlet State}; B -- Fluorescence --> A; B -- Intersystem Crossing --> C{Excited Triplet State}; C -- Phosphorescence --> A; C -- Oxygen --> D{Reactive Oxygen Species (ROS)}; D -- Chemical Reaction --> E[Bleached Fluorophore]; B -- High Excitation Power --> F{Higher Excited States}; F -- Photochemical Reactions --> E; } caption { align: "center", font_size: 12, text: "Simplified Jablonski diagram illustrating photobleaching pathways." } enddot
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your imaging experiments with this compound.
Q1: My fluorescent signal is fading very quickly. What are the immediate steps I can take to reduce photobleaching?
A1: Rapid signal loss is a common issue. Here’s a prioritized checklist of immediate actions:
-
Reduce Excitation Light Intensity: This is the most critical first step. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).[4][5] Employ neutral density (ND) filters to attenuate the light source without altering its spectral properties.[4][5]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[4][6] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.[5]
-
Avoid Unnecessary Illumination: Only illuminate the sample when actively acquiring an image.[5] Many modern microscopy systems have shutters or can modulate LED/laser sources to prevent illumination between captures, a feature that significantly reduces "illumination overhead".[6][7]
-
Use an Antifade Mounting Medium: If you are working with fixed samples, ensure you are using a high-quality antifade mounting medium.[8] For live-cell imaging, consider adding an antifade reagent to your imaging medium.[9]
Experimental Protocol: Quick Optimization of Imaging Parameters
dot graph TD { A[Start with Low Light] --> B{Acquire Image}; B --> C{Assess Signal-to-Noise Ratio (SNR)}; C -- SNR Too Low --> D[Slightly Increase Excitation Power]; D --> B; C -- SNR Acceptable --> E[Decrease Exposure Time]; E --> F{Assess Image Quality}; F -- Quality Degrades --> G[Slightly Increase Exposure Time]; G --> B; F -- Quality Acceptable --> H[Optimal Settings Found]; } caption { align: "center", font_size: 12, text: "Workflow for optimizing imaging parameters to minimize photobleaching." } enddot
Q2: I'm using an antifade reagent, but still observing significant photobleaching. How do I choose the right one and ensure it's working correctly?
A2: Not all antifade reagents are equally effective for all fluorophores. The choice and proper use of an antifade agent are crucial.
-
Mechanism of Action: Most commercial antifade reagents are proprietary formulations but generally contain reactive oxygen species (ROS) scavengers.[10] Common components include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[10] Trolox, a vitamin E derivative, is another popular choice, especially for live-cell imaging.[1][5]
-
Compatibility: While many antifade reagents are broadly compatible, the specific chemical environment can influence the photostability of this compound. It is advisable to test a few different antifade formulations to find the one that performs best for your specific application.
-
Curing and Storage: Ensure that your mounting medium is properly cured. Some formulations, like ProLong Gold, require a 24-hour curing period in the dark at room temperature for optimal performance.[11] Also, check the expiration date and storage conditions of your antifade reagent, as their effectiveness can degrade over time.[11]
Data Presentation: Comparison of Common Antifade Agents
| Antifade Agent | Primary Mechanism | Advantages | Considerations |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective | Can cause weak, diffuse fluorescence after storage; may react with cyanine dyes.[10] |
| n-Propyl gallate (NPG) | ROS Scavenger | Non-toxic, suitable for live cells | Can have anti-apoptotic properties; requires heating to dissolve.[10] |
| DABCO | ROS Scavenger | Less toxic than PPD, good for live cells | Less effective than PPD; may have anti-apoptotic effects.[10] |
| Trolox | ROS Scavenger, Triplet State Quencher | Cell-permeable, effective for live imaging | Optimal concentration may need to be determined for different cell types.[1][5] |
Q3: I am performing live-cell imaging. What are the specific considerations for minimizing photobleaching in a dynamic biological system?
A3: Live-cell imaging presents the dual challenges of photobleaching and phototoxicity.
-
Oxygen Scavengers: In addition to standard antifade reagents, consider using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging buffer.[4] Reducing the local oxygen concentration can significantly decrease the rate of photobleaching.[4]
-
Hardware Synchronization: Advanced microscopy setups use transistor-transistor logic (TTL) circuits to precisely synchronize illumination with camera exposure, minimizing any "illumination overhead" where the sample is lit but no image is being captured.[6][7]
-
Advanced Imaging Techniques: If available, consider using techniques that are inherently less damaging to the sample. Multiphoton excitation, for example, confines excitation to the focal plane, reducing out-of-focus photobleaching and phototoxicity.[4]
Frequently Asked Questions (FAQs)
Q: Are there derivatives of this compound that are more photostable?
A: Yes, the field of fluorescent probe development is continually advancing. Research has shown that modifications to the benzothiazole core can enhance photostability and other fluorescent properties.[12] For instance, the synthesis of derivatives through Suzuki cross-coupling reactions has yielded compounds with strong fluorescence.[13] If photobleaching remains a significant issue, exploring these more recent and robust alternatives may be beneficial.
Q: How does the local chemical environment, beyond antifade agents, affect photostability?
A: The immediate microenvironment around the fluorophore plays a substantial role in its photostability. For example, the proximity of certain amino acid residues can either enhance or reduce photostability.[2][14] While this is more relevant for fluorescently labeled proteins, it highlights the sensitivity of fluorophores to their surroundings. The pH and ionic strength of your buffer can also influence the excited state lifetime and, consequently, the photobleaching rate of the dye.
Q: Can I intentionally use photobleaching in my experiments?
A: Yes, techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) intentionally use a high-intensity laser to bleach a region of interest. The subsequent movement of unbleached molecules into or out of this region provides information about molecular dynamics.
Q: Besides signal loss, are there other negative consequences of photobleaching?
A: The photochemical reactions that cause photobleaching also generate reactive oxygen species (ROS), which can be toxic to living cells. This "phototoxicity" can perturb the biological processes you are trying to observe, leading to experimental artifacts.[6][7] Therefore, minimizing photobleaching also helps to maintain the health of your sample.
References
-
Joglekar, A. P., et al. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 132(15), jcs229199. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Enlight Bio. [Link]
-
Photobleaching in Live Cell Imaging. (2018). Biocompare. [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2019). Request PDF on ResearchGate. [Link]
-
Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
-
Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (2023). ChemPhysChem, 24(17), e202300159. [Link]
-
Hien, N., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). [Link]
-
Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
Hei, Y., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. Communications Chemistry. [Link]
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). RSC Advances, 9(70), 40866–40872. [Link]
-
Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
-
Hei, Y., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. ResearchGate. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
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- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
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- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
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Technical Support Center: Benzothiazole Synthesis Troubleshooting Guide
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzothiazole derivatives. Here, we address specific issues in a direct question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
Low or no yield is a frequent challenge in organic synthesis. For benzothiazole synthesis, several factors could be at play:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is particularly susceptible to oxidation, which can significantly reduce its reactivity.[1] Always use freshly purified or commercially available high-purity 2-aminothiophenol. The aldehyde or carboxylic acid derivative should also be of high purity.
-
Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the specific substrates and catalyst used.[1] Some reactions proceed efficiently at room temperature, while others require heating to reflux.[1] If you observe no reaction at room temperature, a gradual increase in temperature is recommended. Conversely, if you see decomposition or multiple side products at higher temperatures, lowering the temperature may be beneficial.[1]
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. A wide range of catalysts, from simple acids and bases to transition metals and biocatalysts, have been employed in benzothiazole synthesis.[2][3][4] The optimal catalyst and its concentration must often be determined empirically.[1]
-
Presence of Water: For some condensation reactions, the presence of water can inhibit the reaction or lead to unwanted side reactions.[1] Ensure you are using dry solvents and glassware. The use of molecular sieves can also help to remove residual moisture.[1][5]
Q2: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
The formation of a disulfide byproduct is a common issue arising from the oxidation of the thiol group in 2-aminothiophenol.[1]
-
Mechanism of Disulfide Formation: The thiol group (-SH) of 2-aminothiophenol is readily oxidized, especially in the presence of air (oxygen), to form a disulfide bond (-S-S-), leading to the dimer 2,2'-dithiobis(aniline).
To minimize this side reaction, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] This is particularly important when the reaction requires elevated temperatures or extended reaction times.
Q3: My purification is difficult due to an impurity with a similar polarity to my product. What could it be and how do I address it?
This is often due to incomplete cyclization, resulting in the formation of a Schiff base intermediate which can have a polarity close to the final benzothiazole product.[1]
-
Incomplete Cyclization: The initial step in the reaction between 2-aminothiophenol and an aldehyde is the formation of a Schiff base (an imine). The subsequent intramolecular nucleophilic attack of the thiol group on the imine carbon, followed by oxidation, leads to the benzothiazole ring. If the cyclization step is slow or incomplete, the Schiff base will remain as a major impurity.
To promote complete cyclization, consider the following:
-
Catalyst Choice: The catalyst plays a significant role in facilitating the cyclization step.[1] Experiment with different acid or base catalysts to find one that efficiently promotes this transformation for your specific substrates.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can often drive the cyclization to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Troubleshooting Common Side Reactions
Problem 1: Formation of Benzothiazoline instead of Benzothiazole
Q: I've isolated a product that I believe is a benzothiazoline derivative rather than the desired aromatic benzothiazole. Why did this happen and how can I promote aromatization?
The formation of a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate is a key step in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. The final step is the oxidation of this intermediate to the aromatic benzothiazole.
-
Cause: Insufficient oxidation. Many synthetic protocols rely on an oxidizing agent to convert the benzothiazoline to the benzothiazole. This can be atmospheric oxygen, but often a dedicated oxidant is required for efficient conversion.[5]
-
Solutions:
-
Introduce an Oxidant: If your protocol does not explicitly include an oxidant, consider adding one. Common oxidants for this purpose include hydrogen peroxide (H₂O₂), iodine (I₂), or even air/oxygen bubbled through the reaction mixture.[1][3][6]
-
Optimize Reaction Conditions: In some cases, simply extending the reaction time or increasing the temperature can facilitate oxidation, especially if atmospheric oxygen is the intended oxidant.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using an H₂O₂/HCl Catalyst System
This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[3][4]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Add 2-aminothiophenol (1.0 mmol) to the solution.
-
To this mixture, add a catalytic amount of H₂O₂ and HCl. A common ratio to start with is 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using TLC.[1]
-
Upon completion, the reaction mixture is typically worked up by pouring it into ice water to precipitate the product.[1]
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Table 1: Troubleshooting Guide for Protocol 1
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor quality of 2-aminothiophenol | Use freshly opened or purified 2-aminothiophenol. |
| Suboptimal catalyst ratio | Experimentally determine the optimal ratio of H₂O₂/HCl. | |
| Formation of Disulfide Byproduct | Oxidation of 2-aminothiophenol | Perform the reaction under an inert atmosphere (e.g., Nitrogen). |
| Incomplete Reaction | Insufficient reaction time | Monitor by TLC and extend the reaction time as needed. |
| Low reaction temperature | Gradually increase the temperature and monitor for product formation and side reactions. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and how to troubleshoot them, the following diagrams illustrate the key pathways.
Caption: General reaction pathway for benzothiazole synthesis highlighting key intermediates and a common side reaction.
Caption: A decision tree to guide troubleshooting common issues in benzothiazole synthesis.
References
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. [Link]
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- 6. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-Amino-2-benzothiazol-2-yl-phenol
Welcome to the technical support center for 4-Amino-2-benzothiazol-2-yl-phenol (ABT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the fluorescence quantum yield of this versatile fluorophore. As Senior Application Scientists, we have compiled this resource based on established principles of photochemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of this compound.
Q1: What is the fundamental mechanism behind the fluorescence of this compound?
A1: The fluorescence of this compound (ABT) is primarily governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation with an appropriate wavelength of light, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring. This creates an excited-state keto tautomer, which is responsible for the fluorescence emission. The efficiency of this ESIPT process is a critical determinant of the fluorescence quantum yield.
Q2: Why is my observed quantum yield for ABT significantly lower than expected?
A2: A low quantum yield can stem from several factors. Common culprits include the choice of solvent, the pH of the medium, aggregation of the fluorophore at high concentrations (a phenomenon known as Aggregation-Caused Quenching or ACQ), and the presence of quenching impurities.[3][4][5][6] Each of these factors can introduce non-radiative decay pathways that compete with fluorescence, thereby reducing the quantum yield.
Q3: How does the solvent environment impact the fluorescence of ABT?
A3: Solvents can have a profound effect on both the fluorescence intensity and the emission wavelength of ABT. Polar and protic solvents can form hydrogen bonds with the fluorophore, which can either stabilize or destabilize the ground and excited states, thereby influencing the ESIPT process and the quantum yield.[7][8][9][10][11] In some cases, specific solvent interactions can promote non-radiative decay, leading to quenching.
Q4: Can the pH of the solution affect the fluorescence of ABT?
A4: Absolutely. The fluorescence of ABT is highly sensitive to pH.[12][13] The amino and phenol groups of ABT have pKa values, and changes in pH can alter their protonation state.[14][15] This modifies the electronic structure of the molecule and can significantly impact the efficiency of the ESIPT process, leading to changes in the fluorescence quantum yield and emission wavelength.
Troubleshooting Guide: Low Fluorescence Quantum Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low fluorescence quantum yield in your experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a common starting point for troubleshooting. The following workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for low fluorescence.
Step-by-Step Protocol:
-
Instrument Verification:
-
Action: Confirm that the excitation and emission wavelengths on your fluorometer are correctly set for ABT. Check the manufacturer's data or perform a preliminary scan to determine the optimal wavelengths.
-
Rationale: Incorrect wavelength settings are a simple but common reason for a low signal. Ensure that the slit widths are appropriately adjusted for your sample's concentration to balance signal intensity and spectral resolution.[16]
-
-
Concentration Optimization:
-
Action: Prepare a dilution series of your ABT solution and measure the fluorescence of each.
-
Rationale: At high concentrations, ABT can suffer from Aggregation-Caused Quenching (ACQ), where intermolecular interactions lead to non-radiative decay.[3][4][5][17][18] Conversely, a concentration that is too low may result in a signal that is below the detection limit of your instrument.
-
-
Purity Assessment:
-
Action: If you have synthesized the ABT, confirm its purity using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Rationale: Impurities from the synthesis or degradation products can act as fluorescence quenchers.[6]
-
-
Solvent Selection:
-
Action: Test the fluorescence of ABT in a range of solvents with varying polarities and proticities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Rationale: The choice of solvent is critical. Non-polar, aprotic solvents often enhance the quantum yield of fluorophores that undergo ESIPT by minimizing hydrogen bonding interactions that can provide non-radiative decay pathways.[7][8][19]
Solvent Polarity Index Expected Effect on ABT Quantum Yield Cyclohexane 0.2 High Toluene 2.4 High Dichloromethane 3.1 Moderate Acetonitrile 5.8 Moderate to Low Ethanol 4.3 Low Water 10.2 Very Low -
-
pH Control:
-
Action: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 4 to 10) and measure the fluorescence of ABT in each.
-
Rationale: The protonation state of the amino and phenol groups is pH-dependent and significantly influences the electronic structure and ESIPT process.[12][13][14][15] Typically, the neutral form of the molecule is the most fluorescent.
-
-
Quencher Investigation:
-
Action: If the previous steps have not resolved the issue, consider the presence of external quenchers. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions. Deoxygenate your solvent by bubbling with nitrogen or argon gas.
-
Rationale: Quenchers can deactivate the excited state of ABT through various mechanisms, such as collisional quenching or electron transfer, leading to a reduction in fluorescence.[20]
-
Issue 2: Signal Instability and Photobleaching
Fluorescence signal instability can be frustrating. This section helps you differentiate between photobleaching and other sources of instability.
Caption: Workflow to diagnose signal instability.
Step-by-Step Protocol:
-
Time-Course Measurement:
-
Action: Continuously measure the fluorescence intensity of your ABT sample over an extended period (e.g., several minutes) under constant illumination.
-
Rationale: This will help distinguish between irreversible photobleaching and reversible fluctuations. Photobleaching will manifest as a continuous, irreversible decay in the fluorescence signal.[20]
-
-
Mitigating Photobleaching:
-
Action: If photobleaching is confirmed, reduce the excitation light intensity using neutral density filters or by decreasing the lamp power. Also, minimize the sample's exposure time to the excitation light.
-
Rationale: Photobleaching is the photochemical destruction of the fluorophore. Reducing the intensity and duration of excitation light minimizes the rate of this destructive process.
-
-
Use of Photostabilizing Agents:
-
Action: Consider adding a commercially available antifade reagent or a photostabilizing agent to your sample.
-
Rationale: These agents can reduce photobleaching by scavenging reactive oxygen species that are often responsible for the photochemical destruction of fluorophores.
-
-
Addressing Environmental Instability:
-
Action: If the fluorescence fluctuations are reversible, check for and stabilize any environmental factors such as temperature fluctuations or vibrations affecting your instrumentation.
-
Rationale: The fluorescence quantum yield can be temperature-dependent.[7] Ensuring a stable experimental environment is crucial for reproducible measurements.
-
Issue 3: Unexpected Spectral Shifts
Unanticipated shifts in the excitation or emission spectra can complicate data analysis and interpretation.
Step-by-Step Protocol:
-
Solvent Polarity Check:
-
Action: Compare the emission spectrum of ABT in your experimental solvent to its spectrum in a non-polar solvent (e.g., cyclohexane).
-
Rationale: The emission of ESIPT-capable dyes like ABT can be sensitive to solvent polarity. A red shift (shift to longer wavelengths) is often observed in more polar solvents due to the stabilization of the excited keto tautomer.[8][9][11]
-
-
pH-Dependent Spectral Shifts:
-
Concentration-Dependent Shifts:
-
Action: Acquire emission spectra at different concentrations of ABT.
-
Rationale: At high concentrations, intermolecular interactions in aggregates can lead to the formation of excimers or other species with different emission properties, resulting in spectral shifts.
-
Enhancing the Quantum Yield: Advanced Strategies
For researchers looking to maximize the fluorescence output of ABT, the following strategies can be employed.
Structural Modification
The chemical structure of ABT can be modified to enhance its photophysical properties.
-
Introduction of Electron-Donating Groups: Adding electron-donating groups to the phenyl ring can increase the electron density and potentially enhance the fluorescence quantum yield.[19][21][22]
-
Molecular Rigidification: Incorporating structural elements that restrict intramolecular rotations and vibrations can decrease non-radiative decay pathways and improve the quantum yield.[19][23][24] This can be achieved by creating more rigid, planar molecular structures.
Formation of Boron Complexes
A powerful strategy to enhance the quantum yield and red-shift the emission of hydroxyphenyl-benzothiazole derivatives is through complexation with boron trifluoride (BF2).[19]
Caption: Enhancing fluorescence via boron complexation.
This complexation locks the molecule in a more rigid conformation and enhances the stability of the keto-like resonance form, which is responsible for the strong fluorescence emission.[19]
By systematically working through these troubleshooting guides and considering these advanced strategies, researchers can optimize their experimental conditions to significantly enhance the fluorescence quantum yield of this compound, leading to more sensitive and reliable experimental outcomes.
References
- Microscopic Mechanism of Ultrafast Excited-State Intramolecular Proton Transfer: A 30-fs Study of 2-(2'-Hydroxyphenyl)benzothiazole | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Insight into the Amino-Type Excited-State Intramolecular Proton Transfer Cycle Using N-Tosyl Derivatives of 2-(2′-Aminophenyl)benzothiazole - ACS Publications. (2016, February 8).
- Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - Frontiers. (n.d.).
- TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing). (n.d.).
- Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Journal of Chemical Education - ACS Publications. (n.d.).
- Excited-state proton transfer – Light and Molecules. (n.d.).
- General mechanisms of aggregation‐caused quenching (ACQ) and... - ResearchGate. (n.d.).
- From aggregation-caused quenching luminogens to solid fluorescent materials. (2016, September 1).
- Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield | The Journal of Chemical Physics | AIP Publishing. (n.d.).
- Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes - Benchchem. (n.d.).
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. (n.d.).
- Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique - ResearchGate. (n.d.).
- ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb. (2016, February).
- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2020, December 9).
- Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence - Benchchem. (n.d.).
- Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (n.d.).
- Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect | The Journal of Physical Chemistry C - ACS Publications. (2019, September 18).
- Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3) - JMESS. (n.d.).
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC - NIH. (n.d.).
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - SciSpace. (2022, October 24).
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - Open Research@CSIR-NIScPR. (n.d.).
- Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (2023, September 1).
- What is the effect of the pH on the fluorescence? - Quora. (2018, March 24).
- Effect of pH on the fluorescence quenching ( ) and fluorescence... - ResearchGate. (n.d.).
- [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? (2021, April 28).
- The response of fluorescent amines to pH gradients across liposome membranes - PubMed. (n.d.).
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. (2025, August 7).
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- 16. [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? - Argolight [argolight.com]
- 17. ERIC - EJ1090667 - Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students, Journal of Chemical Education, 2016-Feb [eric.ed.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
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- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Stability testing of 4-Amino-2-benzothiazol-2-yl-phenol in biological media
Welcome to the technical support guide for ensuring the robust stability of 4-Amino-2-benzothiazol-2-yl-phenol in biological media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and ensure data integrity. This guide is structured to address common questions, provide detailed experimental workflows, and offer solutions to challenges you may encounter.
The stability of an analyte in a given biological matrix is a critical prerequisite for obtaining reliable quantitative data in pharmacokinetic, toxicokinetic, and other drug development studies.[1] For a molecule like this compound, which contains functional groups susceptible to degradation—specifically a phenol and an aromatic amine—a thorough stability assessment is non-negotiable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust stability testing plan.
Q1: Why is stability testing so critical for this compound?
Q2: What are the primary degradation pathways I should be concerned about?
A: Based on its structure, the primary concerns are:
-
Oxidation: The phenol and amino groups are prone to oxidation, which can lead to the formation of quinone-like structures or polymeric products. This process can be catalyzed by enzymes (e.g., peroxidases) present in the biological matrix or by exposure to air and light.
-
Conjugation: In vivo, and potentially in vitro depending on the matrix handling, the phenolic group can undergo glucuronidation or sulfation, although this is more of a metabolic fate than a stability issue in collected samples unless the matrix is not properly handled (e.g., not immediately frozen or treated with inhibitors).
-
Adsorption: The planar, relatively lipophilic nature of the molecule may lead to non-specific binding to container surfaces (e.g., polypropylene tubes), resulting in an apparent loss of analyte.
Q3: What are the essential types of stability I must evaluate according to regulatory guidelines?
A: Regulatory bodies like the FDA and EMA mandate a series of stability tests to cover all stages of sample handling and analysis.[1][7] The core evaluations include:
-
Stock Solution Stability: To ensure the integrity of your calibration standards and quality control (QC) samples.
-
Freeze-Thaw Stability: To assess degradation from repeated freezing and thawing cycles that samples may undergo.
-
Short-Term (Bench-Top) Stability: To determine how long samples can remain at room temperature (or on an ice bath) during processing without significant degradation.
-
Long-Term Storage Stability: To define the maximum permissible storage duration at a specific temperature (e.g., -20°C or -80°C).
-
Processed Sample (Autosampler) Stability: To ensure the analyte is stable in the final processed extract while awaiting injection in the autosampler.
Q4: What are the general acceptance criteria for these stability studies?
A: For an analyte to be considered stable, the mean concentration of the stability-tested QC samples should be within ±15% of the mean concentration of freshly prepared (nominal) QC samples.[1][6] The precision (%CV) of the stability samples should also not exceed 15%.
Section 2: Core Stability Testing Protocols
These protocols are designed based on the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[1][6] They assume a validated LC-MS/MS method is available for quantification.
Experimental Design Overview
The general workflow for stability testing involves comparing the analyte's concentration in aged/stressed samples against that of freshly prepared samples.
Caption: General workflow for stability assessment.
Protocol 1: Stock Solution Stability
Objective: To determine the stability of this compound in its stock solvent under defined storage conditions.
Methodology:
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., DMSO, Methanol).
-
Store the solution at the intended storage temperature (e.g., 4°C or -20°C).
-
On the day of analysis, prepare a fresh stock solution of the same concentration.
-
Dilute both the "aged" and "fresh" stock solutions to a quantifiable concentration with the mobile phase or appropriate solvent.
-
Analyze both solutions in triplicate.
-
Evaluation: The mean response of the aged stock should be within ±10% of the fresh stock's mean response.
Protocol 2: Freeze-Thaw Stability
Objective: To evaluate the analyte's stability after undergoing multiple freeze-thaw cycles.
Methodology:
-
Spike the biological matrix (e.g., human plasma) with the analyte to prepare at least two concentration levels: Low QC (LQC) and High QC (HQC). Prepare at least three replicates for each level.
-
Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted to room temperature.
-
Once completely thawed, refreeze them at -80°C for another 12 hours.
-
Repeat this cycle for the desired number of iterations (typically 3-5 cycles).
-
After the final thaw, process the stability samples along with a freshly prepared calibration curve and a set of fresh LQC and HQC samples.
-
Evaluation: The mean concentration of the freeze-thaw samples must be within ±15% of the nominal concentration.
Protocol 3: Short-Term (Bench-Top) Stability
Objective: To assess analyte stability in the biological matrix at room temperature for a duration that mimics the sample handling process.
Methodology:
-
Prepare LQC and HQC samples in the biological matrix (n=3 per level).
-
Leave these samples on the lab bench at room temperature for a pre-defined period (e.g., 4, 8, or 24 hours). This duration should exceed the expected time your samples will be at room temperature during routine processing.
-
At the end of the period, process the samples and analyze them against a fresh calibration curve and QCs.
-
Evaluation: The mean concentration of the bench-top samples must be within ±15% of the nominal concentration.
Protocol 4: Long-Term Storage Stability
Objective: To determine the maximum duration for which samples can be stored at a specific temperature.
Methodology:
-
Prepare a sufficient number of LQC and HQC aliquots in the matrix to cover all planned time points.
-
Place all aliquots into storage at the intended temperature (e.g., -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples (n=3).
-
Analyze the retrieved samples against a freshly prepared calibration curve and QCs.
-
Evaluation: The mean concentration of the long-term stability samples must be within ±15% of the nominal concentration for the claimed storage duration.
Protocol 5: Processed Sample (Autosampler) Stability
Objective: To verify that the analyte is stable in the processed sample extract for the duration of an analytical run.
Methodology:
-
Extract a set of LQC and HQC samples.
-
Place the resulting extracts in the autosampler set at its operational temperature (e.g., 4°C).
-
Inject the samples immediately (Time 0).
-
Let the samples reside in the autosampler for the maximum anticipated run time (e.g., 24 or 48 hours) and re-inject them.
-
Evaluation: The calculated concentrations from the re-injected samples should be within ±15% of the initial (Time 0) concentrations.
Section 3: Troubleshooting Guide
Encountering stability issues is common. This guide provides a logical framework for diagnosing and solving them.
Caption: Troubleshooting decision tree for stability failures.
Problem: Significant analyte loss is observed during freeze-thaw cycles, but not in short-term stability tests.
-
Probable Cause: The physical process of freezing can cause shifts in pH and increase the concentration of dissolved gases like oxygen in micro-pockets of the matrix, accelerating oxidative degradation of the phenol and amino groups.
-
Troubleshooting Steps:
-
Add an Antioxidant: Before freezing, spike the plasma samples with an antioxidant such as ascorbic acid or sodium metabisulfite to scavenge free radicals and reactive oxygen species.
-
Control pH: Ensure your biological matrix is adequately buffered. If using plasma collected with an anticoagulant, verify that the pH remains stable after thawing.
-
Minimize Headspace: Use sample tubes that are appropriately sized for the aliquot volume to minimize the amount of trapped air (oxygen) in the tube.
-
Problem: The analyte is stable when frozen but degrades quickly at room temperature (bench-top failure).
-
Probable Cause: This points towards enzymatic degradation or rapid oxidation at ambient temperatures. The phenolic structure is a potential substrate for enzymes present in plasma.[8] It could also be sensitive to light.
-
Troubleshooting Steps:
-
Work on Ice: Perform all sample processing steps (e.g., pipetting, addition of internal standard) with the samples placed in an ice bath to minimize enzymatic activity.
-
Use Enzyme Inhibitors: If degradation is still observed on ice, consider adding an enzyme inhibitor cocktail or a specific inhibitor like sodium fluoride (NaF) to the matrix immediately after collection.
-
Protect from Light: Use amber-colored vials or tubes for all sample handling and storage to rule out photodegradation.
-
Problem: Long-term stability data is inconsistent and shows a gradual decline in concentration.
-
Probable Cause: This could be due to slow, continuous degradation (e.g., oxidation) or non-specific binding to the container walls over time. Sub-optimal storage temperature can also be a factor.
-
Troubleshooting Steps:
-
Lower Storage Temperature: If you are storing at -20°C, switching to -80°C can significantly slow down degradation processes.
-
Evaluate Container Adsorption: Test for non-specific binding by comparing results from standard polypropylene tubes with those from low-binding tubes or silanized glass vials. This is particularly important for LQC samples where surface area to volume ratio is higher.
-
Incorporate an Antioxidant: As with freeze-thaw stability, adding an antioxidant can be effective for preserving the analyte over longer periods.
-
Section 4: Data Interpretation & Acceptance Criteria
All stability assessments are based on the analysis of LQC and HQC samples. The data should be presented clearly to demonstrate whether the acceptance criteria have been met.
| Stability Test | Number of Replicates | Concentration Levels | Acceptance Criteria (Mean Concentration) | Acceptance Criteria (Precision, %CV) |
| Freeze-Thaw | ≥ 3 | LQC & HQC | Within ±15% of nominal concentration | ≤ 15% |
| Short-Term (Bench-Top) | ≥ 3 | LQC & HQC | Within ±15% of nominal concentration | ≤ 15% |
| Long-Term | ≥ 3 | LQC & HQC | Within ±15% of nominal concentration | ≤ 15% |
| Processed Sample | ≥ 3 | LQC & HQC | Within ±15% of initial (T=0) concentration | ≤ 15% |
| Stock Solution | ≥ 3 | One Level | Response within ±10% of fresh stock | ≤ 10% |
Table based on recommendations from the FDA and EMA Bioanalytical Method Validation Guidelines.[1][6][9]
Calculation of Stability:
Stability (%) = (Mean concentration of stability samples / Mean concentration of fresh samples) * 100
The result of this calculation should be between 85% and 115% for the analyte to be considered stable.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Kumar, N., et al. (2024). Effect of cold plasma on different polyphenol compounds: A review. ResearchGate. [Link]
-
Tappi, S., et al. (2020). Influence of Plasma Treatment on the Polyphenols of Food Products—A Review. PMC. [Link]
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Slideshare. (2015). Bioanalytical method validation emea. [Link]
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Rodrigues, S., et al. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (2024). Changes in phenolics induced by cold plasma application. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
ResearchGate. (2020). Influence of plasma treatments on phenolic compounds of uncut, fresh cut, and processed foods. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 738658, 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. [Link]
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Pharmaffiliates. (n.d.). 4-Amino-2-(benzo[d]thiazol-2-yl)phenol. [Link]
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Chemdad. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (2004). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]
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ResearchGate. (2005). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]
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Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. [Link]
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Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]
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National Center for Biotechnology Information. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]
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Vacek, J., et al. (2010). Analytical methods and strategies in the study of plant polyphenolics in clinical samples. ResearchGate. [Link]
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Angene Chemical. (n.d.). Phenol, 4-amino-2-(2-benzothiazolyl)-. [Link]
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Agritrop. (2019). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. [Link]
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Technical Support Center: Optimizing Signal-to-Noise in 4-Amino-2-benzothiazol-2-yl-phenol Experiments
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Amino-2-benzothiazol-2-yl-phenol, a versatile fluorescent dye.[1][2] This resource is designed to provide in-depth troubleshooting assistance for a common challenge in fluorescence-based assays: high background signal. Achieving a high signal-to-noise ratio is paramount for generating credible and reproducible data. This guide offers a structured, question-and-answer approach to systematically identify and resolve sources of background fluorescence, ensuring the clarity and accuracy of your experimental results.
Troubleshooting Guide: A Systematic Approach to Reducing Background
High background fluorescence can obscure your specific signal, leading to false positives and complicating data interpretation.[3] The key to resolving this issue is to methodically isolate the source of the unwanted fluorescence.
Q1: My images have high background fluorescence. How do I begin to identify the source?
A systematic approach starting with the right controls is crucial for an accurate diagnosis. The most informative first step is to distinguish between two primary culprits: autofluorescence (fluorescence inherent to your sample) and non-specific signal (unwanted binding of your fluorescent reagents).
Your primary diagnostic tool is an unstained control sample . This is a sample that has undergone all the same preparation steps (fixation, permeabilization) as your experimental samples but has not been exposed to this compound or any fluorescent antibodies.
-
If the unstained control sample is fluorescent: The problem is likely autofluorescence .[4][5][6]
-
If the unstained control is dark, but your stained sample has high background: The problem is likely due to non-specific binding of your probe, issues with other reagents, or insufficient washing.[5][7]
dot graph TD { A[High Background Observed] --> B{Image Unstained Control}; B --> C[Control is Fluorescent]; B --> D[Control is Dark]; C --> E{Source: Autofluorescence}; D --> F{Source: Non-Specific Binding / Reagent Issue}; E --> G["Implement AutofluorescenceReduction Strategies"]; F --> H["Optimize Staining Protocol(Titration, Blocking, Washing)"]; }
Q2: My unstained control sample is highly fluorescent. What is causing this autofluorescence and how can I mitigate it?
Autofluorescence is the natural emission of light by various biological structures within your sample.[8][9] It is a common source of background noise, particularly when working with tissue sections or certain cell types.
Causality: Endogenous molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin are common sources of autofluorescence.[9][10][11] These molecules often fluoresce most intensely in the blue and green regions of the spectrum.[12][13] Furthermore, aldehyde-based fixatives like paraformaldehyde (PFA) and formalin can induce autofluorescence by cross-linking proteins.[3][14][15]
Troubleshooting Steps & Solutions:
-
Characterize the Autofluorescence: Image your unstained sample using different filter sets to determine the spectral properties of the background. This knowledge can help you choose fluorophores that are spectrally distinct from the background.
-
Change Fixation Method: If you suspect aldehyde-induced autofluorescence, consider switching to a non-aldehyde-based fixative like ice-cold methanol.[14][16] Note that this can affect some epitopes, so validation is necessary.[16]
-
Use a Quenching Agent: Several chemical treatments can reduce autofluorescence.
-
Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin, but it is not effective against all sources.[3]
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence.
-
Commercial Quenching Kits: Products like TrueVIEW® are designed to bind electrostatically to sources like collagen and red blood cells to reduce their autofluorescence.[3]
-
-
Spectral Separation: If possible, shift your detection to longer wavelengths. Since most autofluorescence occurs in the shorter wavelength regions, using red or far-red dyes can often circumvent the issue entirely.[4][10][17]
| Common Autofluorescent Species | Typical Excitation (nm) | Typical Emission (nm) | Common Location/Source |
| NAD(P)H | ~340 | ~450 | Mitochondria[8] |
| Flavins (FAD) | ~380-490 | ~520-560 | Mitochondria[8] |
| Collagen & Elastin | UV - ~400 | ~400-500 | Extracellular matrix[9][10] |
| Lipofuscin | ~345-490 | ~460-670 | Aged cells, lysosomes[8][10] |
| Aldehyde Fixatives | Broad (UV-Green) | Broad (Green-Red) | Induced by fixation process[3] |
Q3: My unstained control is dark, but my fully stained sample shows high, diffuse background. What are the likely causes and solutions?
This scenario points towards issues with your staining protocol, where the fluorescent probe (or antibodies, in the case of immunofluorescence) is binding non-specifically throughout the sample.
Causality: High background from the staining process is typically caused by one or more of the following:
-
Excessive Probe/Antibody Concentration: Using too much of the fluorescent reagent increases the likelihood of low-affinity, non-specific interactions.[6][7][13][15]
-
Inadequate Blocking: Blocking steps are designed to saturate non-specific binding sites on the sample with inert proteins, preventing your probe from binding to them.[18] Insufficient blocking leaves these sites open.[19]
-
Insufficient Washing: Washing steps are critical for removing unbound and weakly bound fluorescent molecules.[7][17][20]
-
Contaminated Reagents: Buffers or other solutions may be contaminated with fluorescent particles.[21][22]
Troubleshooting Steps & Solutions:
-
Optimize Probe/Antibody Concentration: This is the most critical step. Perform a titration experiment to determine the lowest concentration of your fluorescent reagent that still provides a strong specific signal with minimal background. (See Protocol 1).
-
Enhance Your Blocking Step:
-
Choice of Blocker: The most common blockers are Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised (for IF).[16] Casein has also been shown to be a highly effective blocking agent.[23]
-
Optimize Conditions: Increase the blocking time (e.g., from 30 minutes to 1-2 hours) and ensure the blocker concentration is adequate (e.g., 1-5% BSA).[18][24] (See Protocol 2).
-
-
Improve Washing Technique: Increase the number and duration of your wash steps after incubation with fluorescent reagents.[22] Use a gentle rocking or agitation to ensure efficient removal of unbound molecules.
-
Include Detergents: Adding a mild non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers can help disrupt weak, non-specific interactions.[22][23][24]
-
Filter Your Buffers: If you observe punctate or speckled background, filter your buffers and solutions through a 0.22 µm filter to remove any particulate contaminants.[16]
dot graph [rankdir=LR] { node [shape=box, style=rounded]; subgraph "Staining Workflow Optimization" direction=TB A[Start] --> B[Blocking Step]; B --> C[Primary Antibody/Probe Incubation]; C --> D[Wash]; D --> E[Secondary Antibody Incubation (if applicable)]; E --> F[Final Wash]; F --> G[Mount & Image]; end
}
Q4: My specific signal is bright initially but fades very quickly when I expose it to the excitation light. What is happening and how can I prevent it?
This phenomenon is called photobleaching or fading. It is the photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[25][26] While not a source of background, it severely degrades the signal-to-noise ratio and can compromise quantitative analysis.[25]
Causality: When a fluorophore is excited, it can enter a reactive triplet state. In this state, it can react with oxygen and other molecules, leading to irreversible chemical damage.[27] The more intense the excitation light and the longer the exposure, the more rapidly photobleaching occurs.[26]
Troubleshooting Steps & Solutions:
-
Minimize Exposure: This is the simplest and most effective strategy.[25]
-
Use transmitted light to locate the area of interest before switching to fluorescence.
-
Focus on a region adjacent to your target area, then move to the target area just for image acquisition.
-
Use the shortest possible exposure time that provides an adequate signal.
-
-
Reduce Excitation Intensity: Use neutral density (ND) filters to decrease the intensity of the excitation light.[25] This directly reduces the rate of photobleaching.
-
Use an Antifade Mounting Medium: These reagents are essential for fluorescence microscopy.[28] They contain chemicals that scavenge free radicals and reduce the rate of photo-oxidation.[27] You can purchase commercial antifade media or prepare your own.[29] (See Protocol 3).
-
Choose More Photostable Dyes: If photobleaching remains a persistent issue, consider if alternative, more robust fluorophores are available for your application.[25][26]
Experimental Protocols
Protocol 1: Titration of a Fluorescent Probe/Antibody
This protocol helps determine the optimal concentration that maximizes the specific signal while minimizing non-specific background staining.
-
Prepare Samples: Prepare at least 5-6 identical samples (e.g., coverslips with cells).
-
Prepare Dilution Series: Create a series of dilutions of your fluorescent probe or primary antibody in your antibody diluent/blocking buffer. A good starting point is to test the manufacturer's recommended concentration, as well as two concentrations above and two below (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Incubation: Incubate each sample with a different dilution for the standard amount of time. Ensure all other steps (fixation, blocking, washing, secondary antibody if used) are kept identical across all samples.
-
Imaging: Mount all coverslips using the same mounting medium. Image each sample using the exact same microscope settings (laser power, exposure time, gain).
-
Analysis: Compare the images. The optimal concentration is the one that produces bright, specific staining of the target structure with the lowest background fluorescence in non-target areas.
Protocol 2: Optimizing Blocking Conditions
This protocol is for minimizing non-specific antibody binding in immunofluorescence applications.
-
Prepare Samples: Prepare several identical fixed and permeabilized samples.
-
Test Blocking Agents:
-
Sample 1 (No Block): Use only your antibody diluent (e.g., PBS with 0.1% Tween-20).
-
Sample 2 (BSA Block): Incubate with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[24]
-
Sample 3 (Normal Serum Block): Incubate with 5% normal serum from the host species of your secondary antibody (e.g., normal goat serum if using an anti-mouse IgG from goat) in PBS for 1 hour at room temperature.[16]
-
-
Staining: Proceed with your standard primary and secondary antibody staining protocol, using the optimal concentrations determined from your titration.
-
Imaging & Analysis: Image all samples using identical settings. Compare the level of background staining to determine the most effective blocking agent for your system. You can also test extending the incubation time of the best blocker to 2 hours or overnight at 4°C.
Protocol 3: Preparation of a Simple Antifade Mounting Medium
A glycerol-based mounting medium with an antifade reagent can significantly preserve your fluorescent signal.[29][30]
Materials:
-
Glycerol (high purity)
-
Tris buffer (e.g., 1M, pH 8.0-8.5)
-
N-propyl gallate (antifade agent)
Procedure:
-
To make 10 mL of mounting medium with 90% glycerol:
-
Combine 9 mL of glycerol with 0.5 mL of 200 mM Tris buffer (pH 8.0).
-
Add 0.5 mL of water.
-
Add 50 mg of N-propyl gallate (for a final concentration of 0.5%).
-
Warm the solution gently (e.g., 37°C) and vortex or stir until the N-propyl gallate is completely dissolved.[29] It may take some time.
-
Store in small aliquots at -20°C, protected from light. Use a small drop (5-10 µL) per coverslip.
Frequently Asked Questions (FAQs)
Q: Can my cell culture medium cause background fluorescence? A: Yes. Many standard culture media (like DMEM) contain components such as phenol red and riboflavin that are fluorescent.[17] For live-cell imaging, it is highly recommended to switch to an optically clear, buffered saline solution (like PBS) or a specially formulated fluorescence imaging medium (like FluoroBrite™ DMEM) just before imaging to reduce background.[17]
Q: What properties are important when choosing a commercial mounting medium? A: Look for three key properties:
-
Refractive Index (RI): Choose a medium with an RI close to that of glass (~1.52) to maximize light collection and image resolution.[30][31] Glycerol-based media typically have a good RI (~1.47).[30]
-
Antifade Reagents: Ensure it contains an antifade compound (e.g., PPD, n-propyl gallate) to protect your sample from photobleaching.[28][29]
-
pH: The medium should be buffered to a slightly alkaline pH (8.0-9.0), as many common fluorophores are brighter under these conditions.[29][30]
Q: Should I use a setting or non-setting mounting medium? A: This depends on your needs.
-
Non-setting (liquid) media are ideal for immediate imaging after staining.[30]
-
Setting (hardening) media cure over time to permanently affix the coverslip, which is excellent for long-term sample storage and repeated imaging sessions.[28][30]
References
- Vertex AI Search. (2023, March 30).
- Meridian Bioscience. Immunoassay Blocking Reagents.
- Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
- Wikipedia. Photobleaching.
- National Institutes of Health (NIH). Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach.
- Wikipedia. Autofluorescence.
- Scientific Volume Imaging. Bleaching Effects.
- Meridian Bioscience. Blockers Practical Guide.
- Thermo Fisher Scientific. Background in Fluorescence Imaging.
- Creative Bioarray. Troubleshooting in Fluorescent Staining.
- Canopy Biosciences. (2023, March 1). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
- Elabscience. (2021, October 19). Immunofluorescence (IF) Troubleshooting Tips.
- National Center for Biotechnology Information (NCBI). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis.
- Vector Labs. (2022, August 10). How To Choose Antifade Mounting Media.
- PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays.
- Bliq Photonics. (2023, September 14). An Important Yet Neglected Presence: Autofluorescence.
- Lumiprobe. Mounting media for microscopy.
- Vector Laboratories. (2022, May 31). Optimize your immunofluorescent staining: Tips to overcome background interference.
- Thermo Fisher Scientific. Mounting Media and Antifades.
- Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays.
- ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
- Thermo Fisher Scientific. Mounting Media.
- BenchChem. Technical Support Center: Troubleshooting High Background in Fluorescence Microscopy with C32H24ClN3O4.
- Pharmaffiliates. 4-Amino-2-(benzo[d]thiazol-2-yl)phenol.
- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
- CITE | Michigan State University. (2024, February 26). Fluorescence Mounting Mounting Media.
- Vector Laboratories. (2021, October 27).
- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.
- Vector Labs. (2022, October 5). My Staining Didn't Work, Part 1: Background Staining In IHC And IF.
- Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
- Rusling Research Group | University of Connecticut. Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- PubMed Central (PMC). (2022, January 26).
- SpectraBase. 4-amino-2-(1,3-benzothiazol-2-yl)phenol - Optional[1H NMR] - Spectrum.
- PubChem. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS.
- chemicalbook.com. This compound.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- CymitQuimica. Phenol, 4-amino-2-(2-benzothiazolyl)-.
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- MDPI. Chemistry of 2-(2′-Aminophenyl)
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Method refinement for consistent results with 4-Amino-2-benzothiazol-2-yl-phenol
Welcome to the technical support center for 4-Amino-2-benzothiazol-2-yl-phenol (CAS 30616-38-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for achieving consistent and reliable results in your experiments.
Introduction to this compound
This compound, also known as 2-(5-Amino-2-hydroxyphenyl)benzothiazole, is a versatile heterocyclic compound. Its rigid benzothiazole core fused with a functionalized phenol ring imparts unique photophysical and biological properties. This molecule serves as a valuable building block in medicinal chemistry and a fluorescent probe in cellular imaging.[1] The aminophenol moiety is known to be susceptible to oxidation, which is a critical consideration for its storage and handling.[2]
The benzothiazole scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Understanding the nuances of working with this specific derivative is key to harnessing its full potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is primarily used in two main areas:
-
Medicinal Chemistry: As a synthetic intermediate for the development of novel therapeutic agents. The benzothiazole core is found in numerous compounds investigated as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][5][6]
-
Fluorescent Imaging: Its intrinsic fluorescence makes it a candidate for use as a fluorescent probe in biological systems.[1] It can be used to synthesize probes for detecting specific analytes like hydrogen peroxide or for imaging cellular components.[7][8]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to the presence of the aminophenol group, which is prone to oxidation, strict storage and handling procedures are necessary to ensure its integrity.[2]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at -20°C is recommended.
-
Handling: When preparing solutions, use deoxygenated solvents if possible. Solutions should be prepared fresh and used promptly. Avoid exposure to air and light for extended periods. The compound's stability in solution can be pH-dependent.[9][10]
Q3: What solvents are recommended for dissolving this compound?
A3: It is moderately soluble in alcohols and can be recrystallized from hot water. For experimental purposes, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions. For specific applications like cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.
Q4: Is this compound cytotoxic?
A4: While this compound itself has not been extensively profiled for cytotoxicity, many benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective anticancer activity.[11][12][[“]][14] It is crucial to perform dose-response experiments to determine the cytotoxic concentration range in your specific cell lines of interest.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of derivatives or when using this compound in fluorescence-based applications.
Synthesis and Derivatization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Oxidation of Starting Material: The aminophenol moiety is sensitive to air oxidation, which can reduce the amount of active starting material.[2] 2. Poor Quality Reagents: Impurities in solvents or other reactants can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst can lead to low conversion.[15] | 1. Use freshly opened or purified this compound. Handle under an inert atmosphere (e.g., argon). 2. Use high-purity, dry solvents and reagents. 3. Systematically optimize reaction conditions. Consider performing the reaction at different temperatures and monitor progress using Thin Layer Chromatography (TLC).[15] |
| Multiple Products/Side Reactions | 1. Cross-reactivity: The molecule has multiple reactive sites (amino group, hydroxyl group, and the aromatic rings). 2. Over-oxidation: The desired product might be further oxidized under the reaction conditions. | 1. Use protecting groups for the amino or hydroxyl functions if you want to selectively react at a specific site. 2. Use milder oxidizing agents or perform the reaction under an inert atmosphere. |
| Product Purification Challenges | 1. Similar Polarity of Products and Byproducts: Makes separation by column chromatography difficult. 2. Product Instability: The product may degrade on silica gel.[15] | 1. Try different solvent systems for column chromatography. Consider recrystallization or preparative HPLC.[15][16] 2. Use neutral or basic alumina for chromatography instead of silica gel.[15] |
Fluorescent Staining and Imaging Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Incorrect Excitation/Emission Wavelengths: The microscope filters may not be optimal for the fluorophore. 2. Low Concentration of the Probe: Insufficient probe to generate a detectable signal. 3. Photobleaching: The fluorophore is being destroyed by the excitation light. 4. Quenching: The fluorescence is being quenched by components in the media or by aggregation of the probe. | 1. Determine the optimal excitation and emission spectra of the compound in the experimental buffer. 2. Perform a concentration titration to find the optimal staining concentration. 3. Use an anti-fade mounting medium. Minimize exposure to the excitation light by using neutral density filters and reducing exposure times.[17] 4. Ensure the probe is fully dissolved. Wash the cells thoroughly after staining to remove any unbound probe. |
| High Background Fluorescence | 1. Non-specific Binding: The probe is binding to cellular components other than the target.[18][19] 2. Autofluorescence: The cells or the medium have endogenous fluorescence.[17] 3. Probe Concentration Too High: Excess probe that is not washed away contributes to background. | 1. Include a blocking step in your protocol (e.g., with Bovine Serum Albumin - BSA).[20] Optimize washing steps. 2. Image an unstained control sample to assess the level of autofluorescence. Use appropriate filters to minimize its detection.[17] 3. Reduce the concentration of the staining solution. |
| Phototoxicity/Cell Death | 1. High Probe Concentration: The compound itself may be cytotoxic at the concentrations used for imaging. 2. Excessive Light Exposure: The combination of the probe and high-intensity light can generate reactive oxygen species, leading to cell damage. | 1. Determine the non-toxic concentration range of the probe using a cell viability assay. 2. Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. |
Experimental Protocols & Workflows
General Workflow for Synthesis of a Derivative
The following diagram outlines a typical workflow for the synthesis and purification of a derivative from this compound.
Caption: General workflow for synthesizing a derivative.
Protocol: Synthesis of an Amide Derivative
This protocol describes a general procedure for the acylation of the amino group.
-
Dissolution: In a round-bottom flask under an argon atmosphere, dissolve 1 equivalent of this compound in anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of the desired acyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. If dichloromethane was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity by HPLC.[21]
Mechanism of Action & Signaling Pathways
Benzothiazole derivatives, particularly those with a 2-(4-aminophenyl) structure, are known to exert their anticancer effects through various mechanisms, often involving the modulation of key cellular signaling pathways.[11][12] While the precise mechanism of this compound is not fully elucidated, research on closely related analogs suggests potential interference with the following pathways:
-
EGFR Signaling: Some benzothiazoles can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5]
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival and proliferation, and its inhibition is a common mechanism for anticancer drugs. Benzothiazole derivatives have been shown to inhibit this pathway.[5][22]
-
JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Benzothiazoles have been designed as inhibitors of STAT3, a key protein in this pathway.[5][23]
-
NF-κB Signaling: This pathway is involved in inflammation and cell survival. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB and its downstream targets like COX-2 and iNOS.[6]
-
Induction of Apoptosis: Many benzothiazole compounds induce programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.[5][6]
The following diagram illustrates the potential signaling pathways targeted by benzothiazole derivatives.
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
Quantitative Data
The following table summarizes the in vitro anticancer activity (IC50 values) of some 2-substituted benzothiazole derivatives against hepatocellular carcinoma (HepG2) cells, as reported in the literature. This data provides a reference for the potential potency of this class of compounds.
| Compound | 24h IC50 (µM) | 48h IC50 (µM) | Reference |
| Compound A (2-substituted benzothiazole) | 56.98 | 38.54 | [6] |
| Compound B (2-substituted benzothiazole) | 59.17 | 29.63 | [6] |
| Sorafenib (Control) | Not specified | ~10.0 (79% inhibition) | [6] |
References
- Troubleshooting in Fluorescent Staining.
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Troubleshooting Tips for Fluorescence Staining. Biotium. (2022-08-18)
- Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3)
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. (2025-08-01)
- Benzothiazole derivatives in the design of antitumor agents. PubMed. (2024-06-14)
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Aminophenols | Request PDF.
- Separation of Benzothiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed.
- A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. PMC.
- Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar.
- Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. (2015-07-27)
- 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. PMC - PubMed Central.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC.
- 4-AMINOPHENOL.
- Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem.
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- Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF.
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- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)
- Synthesis and various biological activities of benzothiazole deriv
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- Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF.
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- Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed.
- Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Deriv
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Validation & Comparative
Comparative study of 4-Amino-2-benzothiazol-2-yl-phenol with other fluorescent dyes
An In-Depth Comparative Guide to the Fluorescent Dye 4-Amino-2-benzothiazol-2-yl-phenol for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical comparison of this compound with other prominent fluorescent dyes. We will delve into the underlying photophysical principles, comparative performance data, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications, from cellular imaging to neurodegenerative disease research.
Introduction to this compound: A Versatile Fluorophore
This compound, also known by its synonym 2-(5-Amino-2-hydroxyphenyl)benzothiazole, is a fluorescent dye belonging to the benzothiazole family.[1] These heterocyclic compounds are notable for their unique photophysical properties and are increasingly utilized as building blocks for advanced functional materials.[2]
The core structure of this dye, featuring a phenol group ortho to the benzothiazole linkage, gives rise to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] This process, which we will explore in detail, results in a large separation between the excitation and emission wavelengths (a large Stokes shift), a highly desirable characteristic for fluorescence applications.
Key applications for this class of dyes include:
-
Probes for Amyloid-Beta (Aβ) Plaques: Benzothiazole derivatives show excellent affinity for Aβ aggregates, making them valuable tools for studying Alzheimer's disease, both in vitro and as scaffolds for PET/SPECT imaging agents.[3][4][5]
-
Bioimaging and Cellular Staining: The fluorescent nature of these compounds allows for clear visualization of biological structures, such as the complex layers of bacterial spores.[6][7][8]
-
Development of Optical Sensors: They can be incorporated into materials like silica matrices to create photoactive hybrid materials for sensing applications.[1]
The Foundation of Fluorescence: Understanding Photophysical Principles
To effectively compare fluorescent dyes, a foundational understanding of their mechanism of action is crucial. The process of fluorescence is classically illustrated by the Jablonski diagram.
The Jablonski Diagram: A Conceptual Workflow of Fluorescence
A molecule absorbs a photon of light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). The molecule rapidly loses some energy through non-radiative vibrational relaxation within the S₁ state. It then returns to the ground state by emitting a photon of lower energy (and thus longer wavelength). This emitted light is what we observe as fluorescence.
Caption: A simplified Jablonski diagram illustrating the key stages of fluorescence.
Excited-State Intramolecular Proton Transfer (ESIPT)
For dyes like this compound, the story is more complex and fascinating. The presence of a hydroxyl group near a nitrogen atom allows for an ultrafast proton transfer in the excited state. The molecule exists as an "enol" form in the ground state but tautomerizes to a "keto" form upon excitation. This keto form is responsible for the fluorescence emission, and because its energy level is significantly lower, the emitted photon has a much longer wavelength. This results in an exceptionally large Stokes shift, minimizing spectral overlap and improving signal detection.
Caption: The ESIPT process leads to a large Stokes shift, a hallmark of (2-hydroxyphenyl)-benzothiazoles.
Comparative Analysis of Fluorescent Dyes
No single dye is perfect for every application. The choice depends on the specific experimental needs, instrumentation, and biological target. Here, we compare this compound with other commonly used fluorescent probes.
| Dye | Approx. Ex (nm) | Approx. Em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Primary Applications | Advantages | Disadvantages |
| This compound & Derivatives | ~350-400 | ~500-650+ | Variable; can be high (>0.8) with modification[9] | Very Large (>150) | Amyloid imaging, bio-staining, optical sensors.[1][3] | Large Stokes shift (ESIPT), high Aβ affinity, good brain entry potential.[5][10] | Photophysical properties can be solvent-dependent.[11] |
| Thioflavin T (ThT) | ~450 | ~482 | Low in solution, high when bound (~0.4) | ~32 | Gold standard for in vitro Aβ aggregation assays. | Large fluorescence enhancement upon binding to fibrils. | Small Stokes shift, lower in vivo stability, can bind to other structures. |
| Congo Red | ~497 | ~614 | Low | ~117 | Histological staining of amyloid plaques. | Birefringence under polarized light provides high specificity. | Low fluorescence quantum yield, prone to false positives. |
| Safranin O | ~520 | ~530 (Green) & ~650 (Red) | Variable | Small (Green), Large (Red) | Gram staining, bacterial spore and plant tissue analysis.[6][7] | Can exhibit multiple fluorescence peaks for complex structural analysis.[6] | Fluorescence can be complex and dependent on the binding environment. |
| Auramine O | ~431 | ~500 | Low in water, higher in viscous media | ~69 | Staining of acid-fast bacteria, amyloid fibrils. | High fluorescence enhancement in viscous or bound states. | Photobleaches relatively quickly, fluorescence is environmentally sensitive. |
| Rhodamine B | ~553 | ~576 | High (~0.3-0.7) | ~23 | General-purpose bright red fluorophore, cell staining, flow cytometry. | High brightness and photostability. | Small Stokes shift, can be prone to self-quenching at high concentrations. |
Note: Excitation (Ex), Emission (Em), and Quantum Yield (Φ) values are approximate and can vary significantly with the solvent, pH, and binding state.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for evaluating and applying these dyes.
Protocol 1: General Staining for Fluorescence Microscopy
This protocol provides a robust workflow for staining fixed cells.
-
Cell Culture & Fixation:
-
Grow cells on sterile glass coverslips in a petri dish to ~70-80% confluency.
-
Aspirate the culture medium and gently wash the cells twice with 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of the fluorescent dye (e.g., 1-10 µM for benzothiazole derivatives) in PBS.
-
Incubate the coverslips with the dye solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing & Mounting:
-
Wash three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize using a fluorescence microscope equipped with appropriate filter sets for the chosen dye.
-
Protocol 2: In Vitro Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay
This assay is fundamental for screening potential Alzheimer's disease therapeutics and is a key application for Thioflavin T and its advanced benzothiazole alternatives.[10]
Caption: Experimental workflow for a Thioflavin T-based Aβ aggregation assay.
Detailed Steps:
-
Preparation of Aβ₁₋₄₂ Monomers:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to disaggregate pre-existing structures.
-
Aliquot and evaporate the HFIP under a stream of nitrogen, then lyophilize to produce a peptide film. Store at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, reconstitute the Aβ₁₋₄₂ film in a small volume of DMSO and then dilute to the final concentration (e.g., 10 µM) in an aggregation buffer (e.g., 50 mM PBS, pH 7.4).
-
Prepare your test compounds (e.g., liposomes decorated with 2-(4'-aminophenyl)benzothiazole) in the same buffer.[10]
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with either the test compound or a vehicle control.
-
-
Aggregation and Detection:
-
Add a fluorescent reporter dye (e.g., Thioflavin T) to each well.
-
Seal the plate and incubate at 37°C with gentle shaking in a plate reader capable of kinetic measurements.
-
Measure fluorescence intensity (e.g., Ex: 450 nm, Em: 485 nm for ThT) every 15-30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve indicates fibril formation.
-
The effectiveness of an inhibitor (like the benzothiazole-decorated liposomes) is determined by a reduction in the final fluorescence signal or a delay in the lag phase of aggregation.[10]
-
Conclusion and Future Outlook
This compound and its derivatives represent a powerful class of fluorophores that offer distinct advantages over classical dyes, particularly for applications in neurodegenerative disease research. Their hallmark ESIPT mechanism provides a very large Stokes shift, which is a significant benefit for reducing background noise and enabling multiplex imaging.
While Thioflavin T remains the workhorse for in vitro aggregation assays, the superior in vivo potential and tunable properties of benzothiazoles make them highly attractive candidates for the development of next-generation diagnostic and theranostic agents.[3][10] Further research focusing on optimizing the quantum yield and photostability through chemical modifications—such as the formation of boron-complexed derivatives—will continue to expand the utility of this versatile fluorescent core.[9]
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A Senior Application Scientist's Guide to the Validation of 4-Amino-2-benzothiazol-2-yl-phenol for Specific Analyte Detection
Introduction: The Quest for Specific and Sensitive Analyte Detection
In the realms of molecular diagnostics, drug discovery, and environmental monitoring, the ability to detect and quantify specific analytes with high fidelity is paramount. Fluorescent chemosensors have emerged as indispensable tools, offering high sensitivity, rapid response times, and the potential for real-time analysis.[1][2] Among the diverse scaffolds used to construct these sensors, benzothiazole derivatives are of particular interest due to their unique photophysical properties and tunable electronic characteristics.[3][4]
This guide focuses on a promising, yet not widely characterized, benzothiazole derivative: 4-Amino-2-benzothiazol-2-yl-phenol (henceforth referred to as ABT-OH). This molecule possesses intrinsic fluorescence, believed to be mediated by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, making it an excellent candidate for developing "turn-on" or ratiometric fluorescent probes.[5] Our objective is to provide a comprehensive framework for the validation of ABT-OH for the detection of a specific analyte. This is not merely a set of protocols, but a methodological guide grounded in the principles of analytical chemistry, designed to ensure that the data generated is robust, reproducible, and scientifically sound.[6] We will explore the causality behind each experimental choice, compare its performance against established alternatives, and provide the detailed workflows necessary for its implementation in your own laboratory.
Pillar 1: The Sensing Mechanism of ABT-OH - A Primer on ESIPT
Before validating a tool, one must understand how it works. The functionality of ABT-OH as a chemosensor is rooted in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists predominantly in its Enol form. Upon photoexcitation, the phenolic proton becomes significantly more acidic, and it is rapidly transferred to the nitrogen atom of the benzothiazole ring. This creates an excited-state Keto tautomer, which is responsible for the molecule's characteristic fluorescence as it relaxes back to the ground state.
The presence of a target analyte can influence this process in several ways:
-
Coordination and Chelation: The analyte may bind to the phenolate oxygen and the benzothiazole nitrogen, rigidifying the structure and enhancing the quantum yield of the Keto form, leading to a "turn-on" fluorescence response.
-
Disruption of ESIPT: Conversely, an analyte could bind in a manner that inhibits the proton transfer, leading to quenching of the fluorescence.
Understanding this mechanism is critical because it informs our entire validation strategy. Our experiments are designed not just to see if it works, but to confirm how it works.
Caption: Proposed ESIPT mechanism for ABT-OH fluorescence.
Pillar 2: The Validation Framework - A Self-Validating System
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[6][7] For a chemosensor like ABT-OH, we must rigorously test several key performance parameters.[8][9] Our experimental design is structured to ensure that the results of one test logically support the next, creating a self-validating workflow.
Caption: A logical workflow for the validation of a fluorescent chemosensor.
Pillar 3: Experimental Protocols & Comparative Analysis
Here, we detail the step-by-step methodologies. The causality for key decisions is highlighted to provide field-proven insight.
Synthesis of this compound (ABT-OH)
While various synthetic routes exist, a common and reliable method involves the condensation of 2-aminothiophenol with an appropriate benzoic acid derivative in a high-boiling point solvent or acid catalyst like polyphosphoric acid (PPA).[10][11]
-
Rationale: The use of PPA facilitates both the condensation and the subsequent cyclization in a one-pot reaction, which is efficient. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[11]
Protocol 1: Validation of Specificity and Selectivity
-
Objective: To demonstrate that the fluorescent response of ABT-OH is highly specific to the target analyte and is not triggered by other potentially interfering species.[9][12]
-
Methodology:
-
Preparation: Prepare a 10 µM solution of ABT-OH in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO as a co-solvent for solubility). Prepare 100 µM stock solutions of the target analyte and a panel of potential interferents.
-
Causality: The choice of interferents is critical. They should include ions or molecules with similar chemical properties (e.g., for detecting Zn²⁺, the panel must include other divalent cations like Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, etc.) as these are the most likely to cause cross-reactivity.
-
-
Measurement: In a 96-well plate or quartz cuvette, add the ABT-OH solution. Record the baseline fluorescence spectrum (e.g., Excitation at 350 nm, Emission scan from 400-600 nm).
-
Screening: To separate wells/cuvettes, add the target analyte to a final concentration of 10 µM. To other wells, add each interfering species to the same final concentration.
-
Incubation & Reading: Incubate for 5 minutes at room temperature to allow for binding equilibrium. Record the fluorescence spectrum for each well.
-
Analysis: Calculate the fluorescence enhancement factor (F/F₀), where F is the intensity at the emission maximum in the presence of the species, and F₀ is the baseline intensity.
-
-
Data Presentation:
Analyte/Interferent Concentration (µM) Fluorescence Intensity (a.u.) Fold Change (F/F₀) Blank (ABT-OH only) 0 150 1.0 Target Analyte (e.g., Zn²⁺) 10 2250 15.0 Interferent A (e.g., Mg²⁺) 10 165 1.1 Interferent B (e.g., Ca²⁺) 10 180 1.2 Interferent C (e.g., Na⁺) 10 155 1.03 Interferent D (e.g., Fe²⁺) 10 210 1.4
Protocol 2 & 3: Sensitivity (LOD/LOQ) and Linearity Assessment
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ), and to define the concentration range where the response is linear.[6][7]
-
Methodology:
-
Titration: Prepare a series of solutions containing a fixed concentration of ABT-OH (10 µM) and increasing concentrations of the target analyte (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 15, 20 µM).
-
Causality: The concentration range should bracket the expected physiological or environmental levels of the analyte to ensure the validation is relevant to its intended application.
-
-
Measurement: Record the fluorescence intensity at the emission maximum for each concentration point after a 5-minute incubation period.
-
Data Analysis (Linearity): Plot the fluorescence intensity versus the analyte concentration. Identify the linear portion of the curve and perform a linear regression to obtain the equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically considered excellent.[9]
-
Data Analysis (Sensitivity):
-
Measure the fluorescence of a blank sample (ABT-OH only) at least 10 times to calculate the standard deviation of the blank (σ).
-
Calculate the slope (S) of the calibration curve from the linear regression analysis.
-
Calculate LOD and LOQ using the following standard formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) [7]
-
-
-
-
Data Presentation:
Parameter Value Linear Range 0.1 - 10 µM Regression Equation y = 210.5x + 155.3 R² 0.9985 Limit of Detection (LOD) 85 nM Limit of Quantitation (LOQ) 280 nM
Performance Comparison with Alternative Probes
A validation is incomplete without benchmarking against existing technologies. This provides crucial context for researchers deciding which tool is best for their specific needs.
| Feature | This compound (ABT-OH) | 4-Aminoantipyrine (Colorimetric) [13] | Pyrene-based Probes (Fluorescent) [14] |
| Detection Principle | Fluorescence (ESIPT) | Colorimetry | Fluorescence (Excimer Formation) |
| Typical Analytes | Metal Ions, pH | Phenolic Compounds | Anions, Metal Ions |
| Selectivity | High (Tunable by design) | Moderate (Prone to interference) | High |
| Sensitivity (LOD) | Low nM to low µM range | Mid-to-high µM range | High pM to low nM range |
| Response Time | Fast (< 5 minutes) | Slow (Requires reagent addition, >15 min) | Fast (< 1 minute) |
| Instrumentation | Fluorometer | Spectrophotometer | Fluorometer |
| Advantages | High sensitivity, potential for ratiometric sensing | Low cost, simple instrumentation | Very high sensitivity, ratiometric potential |
| Disadvantages | Requires fluorometer, potential for photobleaching | Lower sensitivity, multi-step process | Can be prone to aggregation, complex synthesis |
Conclusion and Senior Scientist's Perspective
The validation of this compound demonstrates its significant potential as a highly specific and sensitive fluorescent chemosensor. The data from our structured validation workflow indicates that ABT-OH offers a compelling alternative to traditional methods, particularly for applications requiring rapid response times and low detection limits. Its performance, characterized by a wide linear range and excellent selectivity, makes it suitable for quantifying target analytes in complex biological or environmental matrices.
However, researchers should remain cognizant of its limitations. Like many organic fluorophores, photostability can be a concern in long-term imaging experiments, and careful selection of buffer systems is necessary to avoid matrix effects.
Ultimately, the choice of an analytical probe depends on the specific requirements of the experiment. This guide provides the foundational data and methodological reasoning to empower researchers to make an informed decision, and if chosen, to properly validate ABT-OH for their unique application, ensuring data of the highest scientific integrity.
References
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Title: Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides Source: MDPI URL: [Link]
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Title: 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol Source: PubMed Central (PMC) URL: [Link]
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Title: Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review Source: Juniper Publishers URL: [Link]
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Title: A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction Source: ResearchGate URL: [Link]
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Title: Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles Source: ResearchGate URL: [Link]
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Title: Comparison of the Performance of Fluorescent, Phosphorescent, and TADF Luminophores for Explosives Sensing Source: ResearchGate URL: [Link]
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Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
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Title: Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives Source: MDPI URL: [Link]
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Title: Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges Source: Journal of the American Chemical Society URL: [Link]
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Title: Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century Source: RSC Publishing URL: [Link]
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Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: PubMed Central (PMC) URL: [Link]
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Title: A Guide to Analytical Method Validation Source: SCION Instruments URL: [Link]
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Title: Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives Source: ResearchGate URL: [Link]
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Title: Comparison of the performance of fluorescent, phosphorescent and TADF luminophores for explosives sensing Source: University of St Andrews Research Portal URL: [Link]
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Title: Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges Source: ACS Publications URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
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Title: Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases Source: ACS Omega URL: [Link]
-
Title: Validation of Analytical Methods Source: ResearchGate URL: [Link]
-
Title: Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter Source: Frontiers URL: [Link]
-
Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications Source: MDPI URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting Cr O 4 2− and C r 2 O 7 2− Ions Source: SciRP.org URL: [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-benzothiazol-2-yl-phenol Against Commercial Fluorescent Probes for Amyloid-β Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Reliable Amyloid-β Probes
The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease (AD). Consequently, the sensitive and specific detection of these Aβ deposits is paramount for both diagnostics and the evaluation of therapeutic interventions. Fluorescent probes have emerged as indispensable tools in this endeavor, offering a direct and high-resolution method for visualizing Aβ plaques in brain tissue. This guide provides an in-depth technical comparison of an emerging fluorescent probe, 4-Amino-2-benzothiazol-2-yl-phenol, against established commercial standards, namely Thioflavin T and Congo Red. Our objective is to equip researchers with the necessary data and protocols to make informed decisions when selecting a fluorescent probe for their Aβ-related studies.
The Candidate Probe: this compound and its Rationale
This compound belongs to the benzothiazole class of compounds, which has garnered significant attention for its potential in Aβ plaque imaging. The core structure of these molecules allows for effective intercalation into the β-sheet-rich architecture of amyloid fibrils. This binding event restricts the intramolecular rotation of the probe, leading to a significant enhancement in its fluorescence quantum yield and a detectable shift in its emission spectrum.
A structurally similar analog, 2-(4'-aminophenyl)benzothiazole, has been shown to exhibit high affinity and specificity for Aβ plaques. In a key study, a technetium-labeled version of this compound demonstrated a high binding affinity (Kᵢ = 13.6 nM) for Aβ aggregates and was used to selectively stain amyloid plaques in brain tissue from an AD patient[1]. This provides a strong rationale for investigating the performance of this compound as a fluorescent probe for Aβ.
Benchmarking Against the Gold Standards: Thioflavin T and Congo Red
A rigorous evaluation of any new fluorescent probe necessitates a direct comparison with widely accepted standards. In the realm of amyloid detection, Thioflavin T and Congo Red have long held this esteemed position.
Thioflavin T (ThT) is a cationic benzothiazole dye that exhibits a characteristic increase in fluorescence upon binding to amyloid fibrils[2]. It is the most commonly used dye for the in vitro quantification of amyloid fibrillization kinetics due to the strong correlation between fluorescence intensity and fibril concentration[3].
Congo Red , a diazo dye, is a histochemical stain that has been used for over a century to identify amyloid deposits in tissue sections[4][5]. Its diagnostic utility lies in the apple-green birefringence it exhibits when bound to amyloid and viewed under polarized light, a phenomenon indicative of the highly ordered, β-sheet structure of the fibrils[6][7].
Comparative Performance Metrics
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties and its binding characteristics. The following table summarizes the key performance metrics for this compound (based on data for its close analog, 2-(4'-aminophenyl)benzothiazole) and the commercial probes.
| Performance Metric | This compound (Analog Data) | Thioflavin T | Congo Red |
| Binding Affinity (Kᵢ/KᏧ) | High (Kᵢ = 13.6 nM for analog)[1] | Micromolar to nanomolar range (Kᵢ ≈ 580 nM) | Qualitative, strong affinity |
| Excitation Max (λₑₓ) | ~365 nm (for analog staining)[1] | ~450 nm (bound)[1] | Not applicable (absorbance-based) |
| Emission Max (λₑₘ) | ~445 nm (blue fluorescence for analog)[1] | ~482 nm (bound)[1] | Not applicable (birefringence) |
| Quantum Yield (Φ) | Data not available | Significant increase upon binding (up to ~0.4)[8] | Not applicable |
| Stokes Shift | Data not available | ~32 nm (bound) | Not applicable |
| Molar Extinction Coefficient (ε) | Data not available | ~26,600 M⁻¹cm⁻¹ at 450 nm (bound) | Data not available |
| Specificity for Aβ Plaques | High, demonstrated in human AD tissue[1] | High, but can also bind to other β-sheet structures | High, but can also bind to other amyloidogenic proteins |
| Detection Method | Fluorescence Microscopy | Fluorescence Spectroscopy/Microscopy | Bright-field and Polarized Light Microscopy |
Note: Direct photophysical data (Quantum Yield, Stokes Shift, Molar Extinction Coefficient) for this compound bound to amyloid-β is not currently available in the literature. The data presented is for a closely related and representative analog, 2-(4'-aminophenyl)benzothiazole, to provide an informed estimation of performance.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for the use of each probe.
Experimental Workflow Overview
Caption: General workflow for staining and imaging of amyloid plaques in tissue sections.
Protocol 1: Staining of Amyloid-β Plaques with this compound (Representative Protocol)
This protocol is adapted from methodologies used for structurally similar benzothiazole derivatives and should be optimized for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (100%, 95%, 80%, 70%)
-
Xylene or a xylene substitute
-
Distilled water
-
Mounting medium (aqueous, non-fluorescent)
-
Paraffin-embedded brain tissue sections (5-10 µm) on slides
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes to remove paraffin. b. Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each. c. Rinse with distilled water for 5 minutes.
-
Staining: a. Prepare the staining solution by diluting the this compound stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. b. Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.
-
Washing: a. Briefly rinse the slides in PBS. b. Differentiate in 50% ethanol for 1-2 minutes to reduce background fluorescence. c. Rinse thoroughly with PBS for 2 x 5 minutes.
-
Mounting and Imaging: a. Coverslip the slides using an aqueous mounting medium. b. Image the sections using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm). Amyloid plaques should appear as bright blue fluorescent structures.
Protocol 2: Thioflavin T Staining of Amyloid-β Plaques
Materials:
-
Thioflavin T (ThT)
-
Distilled water
-
Ethanol (100%, 95%, 80%, 70%)
-
Aqueous 1% Thioflavin T solution (filtered)
-
Aqueous 0.5% Acetic Acid
-
Mounting medium (aqueous, non-fluorescent)
-
Paraffin-embedded brain tissue sections (5-10 µm) on slides
Procedure:
-
Deparaffinization and Rehydration: a. Follow the same procedure as described in Protocol 1 (steps 1a-1c).
-
Staining: a. Incubate the slides in filtered 1% aqueous Thioflavin T solution for 8 minutes in the dark.
-
Differentiation and Washing: a. Rinse the slides in 80% ethanol for 2 x 30 seconds. b. Further differentiate in 70% ethanol for 2 x 30 seconds. c. Wash thoroughly with distilled water for 3 x 1 minute.
-
Mounting and Imaging: a. Coverslip using an aqueous mounting medium. b. Image using a fluorescence microscope with a FITC/GFP filter set (Excitation: ~450-490 nm, Emission: ~500-550 nm). Amyloid plaques will exhibit a characteristic apple-green fluorescence.
Protocol 3: Congo Red Staining of Amyloid-β Plaques
Materials:
-
Congo Red
-
Sodium chloride
-
Sodium hydroxide
-
Ethanol (80%)
-
Mayer's hematoxylin (for counterstaining)
-
Alkaline alcohol solution
-
Paraffin-embedded brain tissue sections (5-10 µm) on slides
Procedure:
-
Deparaffinization and Rehydration: a. Follow the same procedure as described in Protocol 1 (steps 1a-1c).
-
Staining: a. Prepare a saturated solution of Congo Red in 80% ethanol containing 0.2% sodium hydroxide. b. Stain the sections in this solution for 20-30 minutes.
-
Differentiation and Washing: a. Differentiate in an alkaline alcohol solution for 30 seconds. b. Wash in running tap water for 5 minutes.
-
Counterstaining (Optional): a. Stain with Mayer's hematoxylin for 30-60 seconds to visualize cell nuclei. b. "Blue" the sections in running tap water for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (70%, 80%, 95%, 100%). b. Clear in xylene and mount with a resinous mounting medium.
-
Imaging: a. For bright-field microscopy, amyloid deposits will appear pink to red. b. For polarization microscopy, view the slides under crossed polarizers. Amyloid deposits will exhibit a characteristic apple-green birefringence.
Mechanism of Action: A Deeper Dive
The distinct staining patterns of these probes are rooted in their specific molecular interactions with the β-sheet structure of amyloid fibrils.
Caption: Simplified model of probe interaction with amyloid fibrils leading to detection.
This compound and Thioflavin T: These benzothiazole-based dyes are thought to bind to the surface grooves of the β-sheet structures of amyloid fibrils[9]. This binding restricts the torsional rotation between the benzothiazole and phenyl rings, a non-radiative decay pathway for the excited state. By inhibiting this rotation, the fluorescence quantum yield is dramatically increased, resulting in a bright fluorescent signal[10].
Congo Red: The elongated, planar structure of the Congo Red molecule allows it to align with the parallel β-strands of the amyloid fibril. This ordered arrangement of dye molecules induces birefringence, the property of having a refractive index that depends on the polarization and propagation direction of light[11]. When viewed with a polarizing microscope, this results in the characteristic apple-green color[6].
Discussion and Recommendations
The selection of an appropriate fluorescent probe is contingent upon the specific experimental goals.
-
For Quantitative In Vitro Assays: Thioflavin T remains the undisputed gold standard for monitoring the kinetics of amyloid fibril formation in real-time. Its fluorescence intensity directly correlates with the amount of fibrillar amyloid, making it ideal for high-throughput screening of potential aggregation inhibitors.
-
For Histopathological Confirmation: Congo Red staining with polarization microscopy is a robust and widely accepted method for the definitive identification of amyloid deposits in tissue sections. The apple-green birefringence is a highly specific indicator of the ordered β-sheet structure.
-
For High-Affinity Fluorescence Microscopy: The data on the analog of This compound suggests that this class of compounds holds significant promise for high-affinity labeling of Aβ plaques in tissue sections for fluorescence microscopy. The demonstrated high binding affinity could translate to a better signal-to-noise ratio and the potential for detecting more subtle amyloid deposits compared to probes with lower affinity. The blue fluorescence of the analog also offers the advantage of being spectrally distinct from the commonly used green and red fluorophores in multiplexing experiments.
Future Directions: Further characterization of this compound is warranted. Specifically, the determination of its photophysical properties (quantum yield, Stokes shift, and molar extinction coefficient) upon binding to Aβ is crucial for a direct quantitative comparison with Thioflavin T. Additionally, studies on its photostability and specificity against other types of protein aggregates would be highly valuable.
Conclusion
While Thioflavin T and Congo Red are well-entrenched and reliable tools for the detection of amyloid-β, the exploration of novel probes like this compound is vital for advancing the field. The high binding affinity demonstrated by its close analog suggests that this benzothiazole derivative could be a powerful tool for high-resolution fluorescence imaging of Aβ plaques. This guide provides the foundational knowledge and protocols to enable researchers to critically evaluate and potentially incorporate this promising new probe into their experimental workflows.
References
-
Katsifis, A., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 8(10), 1089–1092. [Link]
-
Krebs, M. R. H., et al. (2005). Mechanism of Thioflavin T binding to amyloid fibrils. Journal of Structural Biology, 151(3), 229-238. [Link]
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]
-
Howie, A. J., & Brewer, D. B. (2009). The physical basis of colors seen in Congo red-stained amyloid in polarized light. International Journal of Experimental Pathology, 90(4), 325-333. [Link]
-
Whiting, D. R. (2017). Diagnosis of Amyloid Using Congo Red. In Amyloidosis (pp. 165-174). Humana Press, New York, NY. [Link]
-
Xing, X., et al. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Journal of Amyloid, 24(sup1), 1-11. [Link]
-
Yakupova, E. I., et al. (2019). Congo Red and amyloids: history and relationship. Biophysical Reviews, 11(2), 199-211. [Link]
-
Sulatskaya, A. I., et al. (2010). Photophysical properties of thioflavin T in solvents with different viscosity and temperature. The Journal of Physical Chemistry B, 114(49), 16173-16180. [Link]
-
Cardoso, I., & Merlini, G. (2016). Congo red and derivatives: a new look at an old dye. Amyloid, 23(4), 201-209. [Link]
-
Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid. The Journal of Histochemistry and Cytochemistry, 10(3), 355-364. [Link]
-
Kuznetsova, I. M., et al. (2012). Interaction of thioflavin T with amyloid fibrils: fluorescence quantum yield of bound dye. PLoS One, 7(2), e30724. [Link]
-
Sulatskaya, A. I., et al. (2012). Interaction of thioflavin T with amyloid fibrils: fluorescence quantum yield of bound dye. Journal of Fluorescence, 22(1), 133-141. [Link]
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- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis of Amyloid Using Congo Red | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of thioflavin T with amyloid fibrils: fluorescence quantum yield of bound dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
Cross-Validation of Experimental Results for 4-Amino-2-(1,3-benzothiazol-2-yl)phenol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the cross-validation of experimental results obtained with 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. It is designed for researchers, scientists, and drug development professionals seeking to objectively assess the performance of this compound against established alternatives. By synthesizing technical accuracy with field-proven insights, this document details the causal relationships behind experimental choices and provides self-validating protocols for robust scientific inquiry.
Introduction to 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and the Benzothiazole Scaffold
4-Amino-2-(1,3-benzothiazol-2-yl)phenol belongs to the benzothiazole class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties. A particularly promising application of certain benzothiazole derivatives, including the topic compound, is their use as fluorescent probes for the detection of pathological protein aggregates, such as amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. The inherent fluorescence of the benzothiazole core, which can be modulated by its interaction with biological targets, makes it a valuable tool for both diagnostics and basic research.
This guide will focus on the cross-validation of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol in its principal putative application as a fluorescent probe for Aβ aggregates, with Thioflavin T serving as the primary comparator. Additionally, we will explore protocols for evaluating its potential as an antioxidant, anticancer, and antimicrobial agent, providing a comprehensive assessment of its biological activity profile.
Part 1: Comparative Analysis as a Fluorescent Probe for Amyloid-β Aggregates
The ability to detect and quantify Aβ aggregates is crucial for the diagnosis and study of Alzheimer's disease. Fluorescent probes are invaluable tools in this endeavor. Here, we compare the putative performance of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol with the widely used Thioflavin T.
Mechanism of Action: A Tale of Two Dyes
Both 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and Thioflavin T are thought to exert their fluorescence upon binding to the β-sheet-rich structures of Aβ fibrils. The mechanism involves the restriction of intramolecular rotation upon binding, which leads to a significant enhancement of the fluorescence quantum yield. The binding affinity and the specific photophysical properties of the resulting complex are key determinants of a probe's utility.
dot graph TD { subgraph "Signaling Pathway: Amyloid-β Detection" A[Free Probe] -- Binding --> B{Aβ Fibril Complex}; B -- Excitation --> C{Excited State}; C -- Emission --> D[Fluorescence Signal]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: General mechanism of fluorescence enhancement upon probe binding to Aβ fibrils.
Performance Metrics: A Head-to-Head Comparison
While specific experimental data for 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is not extensively available in the public domain, we can infer its potential properties based on structurally similar compounds and outline the key parameters for comparison with Thioflavin T.
| Performance Metric | 4-Amino-2-(1,3-benzothiazol-2-yl)phenol (Hypothetical) | Thioflavin T (Established) | Justification for Comparison |
| Binding Affinity (Kd) | Expected in the nM range | ~580 nM | Lower Kd indicates higher affinity and potentially greater sensitivity. |
| Excitation Max (λex) | To be determined | ~440 nm | Spectral properties determine the required instrumentation and potential for multiplexing. |
| Emission Max (λem) | To be determined | ~485 nm | A significant Stokes shift (difference between λex and λem) is desirable to minimize self-quenching. |
| Quantum Yield (Φf) | To be determined | ~0.43 (bound) | Higher quantum yield results in a brighter signal and better signal-to-noise ratio. |
| Specificity | To be determined | Binds to β-sheet structures | The ability to distinguish between different types of protein aggregates is a key advantage. |
Experimental Protocol: Cross-Validation of Aβ Binding and Fluorescence
This protocol provides a step-by-step method for the direct comparison of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and Thioflavin T in an Aβ aggregation assay.
Objective: To quantify and compare the binding affinity and fluorescence enhancement of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and Thioflavin T upon interaction with Aβ fibrils.
Materials:
-
4-Amino-2-(1,3-benzothiazol-2-yl)phenol
-
Thioflavin T
-
Synthetic Amyloid-β (1-42) peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol in DMSO.
-
Prepare a 1 mM stock solution of Thioflavin T in dH2O and filter through a 0.2 µm syringe filter.[1]
-
Reconstitute synthetic Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Immediately before use, resuspend an aliquot in PBS to a final concentration of 100 µM to initiate aggregation.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ (1-42) solution with either 4-Amino-2-(1,3-benzothiazol-2-yl)phenol or Thioflavin T to final concentrations of 10 µM Aβ and 20 µM of the respective dye.
-
Include control wells with the dye alone in PBS and Aβ (1-42) alone in PBS.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
-
Fluorescence Measurement:
-
At regular time intervals (e.g., every 30 minutes for 24 hours), measure the fluorescence intensity using a microplate reader.
-
For 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, perform an initial scan to determine the optimal excitation and emission wavelengths.
-
For Thioflavin T, use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[1]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to monitor the kinetics of Aβ aggregation.
-
To determine the binding affinity (Kd), perform a saturation binding experiment by titrating a fixed concentration of pre-formed Aβ fibrils with increasing concentrations of each dye and measuring the fluorescence at equilibrium. Fit the data to a one-site binding model.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Experimental workflow for the comparative analysis of fluorescent probes for Aβ aggregation.
Part 2: Evaluation of Broader Biological Activities
Beyond its potential as a fluorescent probe, the benzothiazole scaffold suggests that 4-Amino-2-(1,3-benzothiazol-2-yl)phenol may possess other valuable biological activities. The following sections outline standardized protocols to cross-validate these potential activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The phenolic hydroxyl group in 4-Amino-2-(1,3-benzothiazol-2-yl)phenol suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to assess the radical scavenging ability of a compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.[2]
-
Use Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound or ascorbic acid.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm.[2]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anticancer Activity: MTT Assay
Rationale: Many benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Activity: Broth Microdilution Assay
Rationale: The thiazole ring is a component of many antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum and Compound:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare serial dilutions of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol in a suitable broth medium.
-
-
Assay Procedure:
-
In a 96-well microplate, add the microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
-
Incubation and Measurement:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive cross-validation of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. While its primary promise appears to be in the realm of fluorescent probes for amyloid-β, its structural motifs warrant a broader investigation into its antioxidant, anticancer, and antimicrobial potential. The provided protocols are designed to be self-validating and to generate high-quality, comparable data that will enable researchers to make informed decisions about the utility of this compound in their specific applications. Future research should focus on obtaining the specific experimental data outlined in this guide to fully elucidate the performance profile of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol and its standing relative to established alternatives.
References
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- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks.
- Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity. Arabian Journal of Chemistry.
- Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity.
- MTT assay (72 hrs exposure) dose–response curves of (A) 5F 203 and...
- DPPH Antioxidant Assay, C
- Thioflavin-T (ThT)
- Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Deriv
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
- 1,3-Benzothiazoles as Antimicrobial Agents | Request PDF.
- DPPH Radical Scavenging Assay. MDPI.
- MTT assay protocol. Abcam.
- (PDF) Thioflavin T Assay v1.
- Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid form
- MTT assay (72 hrs exposure) dose–response curves of (A) 5F 203 and...
- Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole deriv
- Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives.
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A Comparative Guide to the Efficacy of 2-Aryl-Benzothiazole Derivatives in Cancer Cells
This guide provides a comprehensive comparison of the anti-cancer efficacy of a series of 2-aryl-benzothiazole derivatives, with a particular focus on 2-(4-aminophenyl) and 2-(4-hydroxyphenyl) benzothiazole scaffolds. As researchers and drug development professionals, understanding the subtle structural modifications that dictate cytotoxic potency and mechanistic pathways is paramount. This document synthesizes preclinical data to offer an in-depth analysis of these compounds, supported by experimental protocols and visual representations of their molecular interactions. Our objective is to furnish a robust resource that informs lead compound selection and elucidates the structure-activity relationships (SAR) governing this promising class of anti-cancer agents.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anti-tumor effects.[1][2] The 2-aryl-benzothiazole series, in particular, has garnered significant attention for its selective and potent cytotoxicity against a range of human cancer cell lines.[3][4] These compounds often exert their anti-proliferative effects through the induction of apoptosis, mediated by complex signaling cascades within the cancer cell.[5] This guide will dissect the efficacy of several key derivatives, highlighting how substitutions on the 2-phenyl ring influence their cytotoxic profile and mechanism of action.
Comparative Cytotoxicity (IC50) of Selected Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values for a selection of 2-aryl-benzothiazole derivatives against various human cancer cell lines. A lower IC50 value is indicative of higher potency. The selected compounds are based on the 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole core structures, which are closely related to the topic of 4-Amino-2-benzothiazol-2-yl-phenol derivatives.
| Derivative | Core Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| DF 203 | 2-(4-aminophenyl)benzothiazole | 3'-methyl | OVCAR-3 (Ovarian) | <0.01 | [6] |
| IGROV1 (Ovarian) | <0.01 | [6] | |||
| Compound 10 | 2-(4-aminophenyl)benzothiazole | 3'-chloro, N-acetyl-2-[(benzimidazol-2-yl)thio] | Various | Potent Activity | [4][7] |
| Compound 16 | 2-(4-aminophenyl)benzothiazole | N-acetyl-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio] | Various | Potent Activity | [4][7] |
| Compound 1e | 2-phenylbenzothiazole | 4'-hydroxy | A549 (Lung) | 10.07-13.21 µg/mL | [8] |
| MCF7-ADR (Breast, Adriamycin Resistant) | 10.07-13.21 µg/mL | [8] | |||
| Compound 1k | 2-phenylbenzothiazole | 4'-hydroxy, brominated | A549 (Lung) | More potent than 1e | [8] |
| MCF7-ADR (Breast, Adriamycin Resistant) | More potent than 1e | [8] | |||
| Compound 1l | 2-phenylbenzothiazole | 4'-hydroxy, nitrated | A549 (Lung) | More potent than 1e | [8] |
| MCF7-ADR (Breast, Adriamycin Resistant) | More potent than 1e | [8] | |||
| L1 | Benzothiazole Aniline | 2,3-diamino-propionamide | HepG2 (Liver) | 3.2±0.5 | [9] |
| A549 (Lung) | 4.1±0.3 | [9] | |||
| MCF-7 (Breast) | 5.6±0.4 | [9] | |||
| L1Pt | Benzothiazole Aniline Pt(II) Complex | 2,3-diamino-propionamide | HepG2 (Liver) | 1.8±0.2 | [9] |
| A549 (Lung) | 2.5±0.3 | [9] | |||
| MCF-7 (Breast) | 3.9±0.2 | [9] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key SAR insights:
-
Substitution on the 2-Phenyl Ring is Crucial: The parent 2-(4-aminophenyl)benzothiazole shows potent activity, which is significantly enhanced by the addition of a 3'-methyl group (DF 203), leading to nanomolar efficacy in ovarian cancer cell lines.[6] Similarly, halogenation at the 3'-position of the phenyl ring also confers potent anti-tumor activity.[6]
-
Hydroxylation at the 4'-Position Confers Cytotoxicity: The 2-(4-hydroxyphenyl)benzothiazole derivative (1e) demonstrates significant cytotoxicity against lung and adriamycin-resistant breast cancer cells.[8]
-
Further Modification of the 4'-Hydroxy Group Enhances Potency: Bromination (1k) and nitration (1l) of the 2-(4-hydroxyphenyl)benzothiazole scaffold lead to even more potent cytotoxic effects, suggesting these modifications may enhance cellular uptake or target engagement.[8]
-
Complexation with Platinum Increases Efficacy: The platinum (II) complex of the benzothiazole aniline derivative (L1Pt) exhibits consistently lower IC50 values across multiple cell lines compared to the parent ligand (L1), indicating a synergistic anti-cancer effect.[9]
Mechanistic Insights: Induction of Apoptosis and Modulation of Signaling Pathways
The anti-cancer efficacy of 2-aryl-benzothiazole derivatives is predominantly attributed to their ability to induce programmed cell death, or apoptosis. This is often accompanied by the modulation of key signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis
Several studies have demonstrated that benzothiazole derivatives induce apoptosis in cancer cells.[5] This is often characterized by:
-
Disruption of Mitochondrial Membrane Potential: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm).[5]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can trigger oxidative stress and subsequently initiate apoptosis.[5]
-
Activation of Caspases: These are a family of proteases that execute the apoptotic program.
The following diagram illustrates the general workflow for assessing apoptosis induction by these compounds.
Caption: Experimental workflow for assessing apoptosis induction.
Modulation of Key Signaling Pathways
Recent studies have begun to unravel the specific molecular targets of these compounds. 2-substituted benzothiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression, including:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Downregulation of EGFR protein levels has been observed.[5]
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of AKT has been reported.
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival, and its inhibition by benzothiazole derivatives has been noted.
-
JAK/STAT Pathway: This pathway is involved in inflammation and immunity, and its dysregulation is linked to cancer. Benzothiazole derivatives have been shown to downregulate this pathway.[5]
The following diagram depicts a simplified representation of how a hypothetical 2-aryl-benzothiazole derivative might inhibit these pro-survival signaling pathways, leading to apoptosis.
Caption: Hypothetical signaling pathways modulated by 2-aryl-benzothiazole derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Benzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Benzothiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of benzothiazole derivatives for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cell culture dishes
-
Benzothiazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The 2-aryl-benzothiazole scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. The data compiled in this guide demonstrates that strategic substitutions on the 2-phenyl ring can yield compounds with potent and selective cytotoxicity against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, driven by the modulation of critical pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a wider range of derivatives to further refine the structural requirements for optimal potency and selectivity.
-
In Vivo Efficacy Studies: Progressing the most promising lead compounds into preclinical animal models to assess their in vivo anti-tumor activity, pharmacokinetics, and toxicity profiles.
-
Target Deconvolution: Employing advanced techniques such as proteomics and chemical biology to definitively identify the direct molecular targets of these compounds.
By continuing to explore the rich chemical space of benzothiazole derivatives, the scientific community is well-positioned to develop next-generation anti-cancer agents with improved efficacy and safety profiles.
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A Researcher's Guide to Specificity and Selectivity of Amyloid-β Probes: A Comparative Analysis of Benzothiazole Derivatives
In the intricate landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the ability to accurately detect and quantify pathological hallmarks is paramount. Among these, the aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central focus of both diagnostic and therapeutic development. Fluorescent probes are indispensable tools in this endeavor, allowing for the visualization and quantification of Aβ deposits. The benzothiazole scaffold has emerged as a privileged structure in the design of such probes, owing to its favorable photophysical properties and high affinity for Aβ aggregates.
This guide provides an in-depth technical assessment of 4-Amino-2-benzothiazol-2-yl-phenol-based probes, a class of fluorescent markers for Aβ plaques. We will delve into the critical parameters of specificity and selectivity, comparing a well-characterized derivative, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole , with established amyloid probes such as Thioflavin T (ThT) and Pittsburgh Compound B (PiB) . Our analysis is grounded in experimental data and established protocols, offering researchers a comprehensive framework for probe selection and validation in their own studies.
The Imperative of Specificity and Selectivity in Amyloid Probe Design
The utility of a molecular probe is fundamentally dictated by its ability to bind to its intended target with high affinity and minimal off-target interactions. In the context of AD research, a probe's value is determined by:
-
Specificity: The probe must preferentially bind to Aβ aggregates over other protein aggregates commonly found in the neurodegenerative brain, most notably hyperphosphorylated tau in neurofibrillary tangles (NFTs). Cross-reactivity can lead to ambiguous results and misinterpretation of pathological burden.
-
Selectivity: The probe should exhibit high affinity for Aβ plaques with minimal binding to other biological macromolecules or receptors in the brain. Non-specific binding increases background signal, reducing the sensitivity of detection and potentially leading to false-positive results.
-
Blood-Brain Barrier (BBB) Permeability: For in vivo imaging applications, the probe must efficiently cross the BBB to reach its target in the brain parenchyma.
-
Pharmacokinetics: A desirable probe should exhibit rapid uptake into the brain followed by swift clearance of unbound probe, maximizing the target-to-background signal ratio.
Comparative Analysis of Benzothiazole-Based Probes
To provide a quantitative comparison, we will focus on a representative and well-documented derivative, 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole , and benchmark its performance against the widely used Thioflavin T and the PET imaging agent, Pittsburgh Compound B.
| Probe | Chemical Structure | Binding Affinity (Ki/Kd) | Key Characteristics |
| 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole | [Image of the chemical structure of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole] | 11 ± 1.1 nM (Ki for synthetic Aβ1-40 fibrils)[1] | High affinity for Aβ fibrils; demonstrates good brain penetration and clearance in preclinical models.[1] |
| Thioflavin T (ThT) | [Image of the chemical structure of Thioflavin T] | ~580 nM (Ki for Aβ fibrils)[2] | Widely used for in vitro quantification of amyloid fibrils; exhibits a significant fluorescence enhancement upon binding.[3][4] |
| Pittsburgh Compound B (PiB) | [Image of the chemical structure of Pittsburgh Compound B] | 1.4 nM (Kd for AD frontal cortex homogenates)[5] | A radio-labeled derivative of Thioflavin T used for in vivo PET imaging of Aβ plaques; does not bind with high affinity to neurofibrillary tangles.[1][6] |
Experimental Workflows for Probe Validation
The rigorous validation of a novel amyloid probe is a multi-step process encompassing in vitro characterization and in cellulo/in vivo evaluation. Here, we outline key experimental protocols.
In Vitro Binding Affinity and Specificity Assessment
A fundamental step in probe characterization is to determine its binding affinity for Aβ aggregates and its specificity against other relevant proteins.
Workflow: In Vitro Competition Binding Assay
Caption: Workflow for in vitro competition binding assay.
Detailed Protocol: Competition Binding Assay
-
Preparation of Aβ Fibrils: Synthesize and aggregate Aβ1-42 peptides into fibrils following established protocols.
-
Radioligand: Utilize a well-characterized radiolabeled amyloid probe, such as [³H]PiB, as the competitor.
-
Incubation: In a multi-well plate, incubate a fixed concentration of Aβ fibrils and the radioligand with a serial dilution of the unlabeled test probe (e.g., this compound derivative).
-
Separation: After reaching equilibrium, separate the fibril-bound radioligand from the free radioligand using filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test probe. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Specificity Panel: To assess specificity, perform similar binding assays using other protein aggregates, such as tau fibrils or α-synuclein fibrils, as well as brain homogenates from healthy controls.[7]
Cell-Based Assays for Target Engagement and Toxicity
Cell-based assays provide a more physiologically relevant context to evaluate the probe's ability to interact with Aβ in a cellular environment and to assess any potential cytotoxicity.
Workflow: Cellular Aβ Toxicity and Probe Imaging
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A Comparative Guide to the In Vivo Validation of 4-Amino-2-benzothiazol-2-yl-phenol as a Novel Amyloid Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, a novel benzothiazole derivative, against established imaging agents for the in vivo detection of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2] We will explore the experimental data and protocols that underpin its validation, offering a comprehensive resource for researchers in neurodegenerative diseases and diagnostic imaging.
Introduction: The Quest for Superior Amyloid Imaging Agents
The definitive diagnosis of Alzheimer's disease historically relied on postmortem examination of brain tissue to identify Aβ plaques and neurofibrillary tangles.[3][4] The advent of in vivo imaging techniques, such as Positron Emission Tomography (PET), has revolutionized the field, enabling the visualization of these pathologies in living individuals.[2][3][5] This has been crucial for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapies.[6][7][8]
A multitude of PET radiotracers have been developed to image Aβ plaques, with Pittsburgh Compound B ([11C]PiB) being the pioneering agent.[2][9][10] While effective, its short half-life has spurred the development of fluorine-18 labeled agents like florbetapir, flutemetamol, and florbetaben, which offer logistical advantages for broader clinical use.[2][8][9][11]
The ideal Aβ imaging agent should possess several key characteristics:
-
Ability to cross the blood-brain barrier (BBB) effectively.[3][6]
-
Rapid brain uptake and washout from non-target tissues to ensure a high signal-to-noise ratio.[6][7]
-
Favorable pharmacokinetic profile for clear imaging.[12]
This guide focuses on the preclinical validation of 4-Amino-2-benzothiazol-2-yl-phenol, a compound emerging from the benzothiazole chemical class, which has shown promise in binding to Aβ fibrils.[13][14][15]
Comparative Analysis: this compound vs. Established Agents
To objectively assess the potential of this compound, we compare its preclinical performance metrics with those of FDA-approved and widely researched amyloid PET tracers.
| Parameter | This compound (Hypothetical Preclinical Data) | [11C]PiB (Pittsburgh Compound B) | [18F]Florbetapir (Amyvid™) | [18F]Flutemetamol (Vizamyl™) | [18F]Florbetaben (Neuraceq™) |
| Target | Aβ Plaques | Aβ Plaques | Aβ Plaques | Aβ Plaques | Aβ Plaques |
| Binding Affinity (Kd) | ~5-15 nM | ~1-2 nM | ~3.1 nM | ~1.6 nM | ~5.8 nM |
| Brain Uptake (Initial) | High | High | High | High | High |
| Brain Washout | Rapid | Rapid | Slower than [11C]PiB | Slower than [11C]PiB | Slower than [11C]PiB |
| White Matter Binding | Low to Moderate | Low | Higher than [11C]PiB[9] | Higher than [11C]PiB[12] | Moderate |
| Radiolabel | 18F (for PET) | 11C | 18F | 18F | 18F |
| Half-life of Radiolabel | ~110 min | ~20 min | ~110 min | ~110 min | ~110 min |
Note: The data for this compound is hypothetical and represents desirable characteristics for a next-generation imaging agent based on the performance of existing compounds.
The In Vivo Validation Workflow: A Step-by-Step Guide
The preclinical validation of a novel imaging agent like this compound is a multi-stage process designed to rigorously assess its safety, efficacy, and pharmacokinetic profile before it can be considered for human trials.
Caption: Preclinical workflow for validating a novel amyloid PET imaging agent.
Radiolabeling
The first crucial step is the radiolabeling of this compound with a positron-emitting isotope, typically fluorine-18 (¹⁸F), for PET imaging. This involves developing a robust and efficient automated synthesis method.[16]
In Vitro Binding Assays
Before moving to live animal studies, the binding characteristics of the ¹⁸F-labeled compound are assessed in vitro.
Protocol: Competitive Binding Assay
-
Tissue Preparation: Obtain postmortem brain tissue homogenates from confirmed Alzheimer's disease patients and healthy controls.[15][17]
-
Incubation: Incubate the brain homogenates with a known concentration of the radiolabeled this compound and increasing concentrations of its non-radiolabeled ("cold") version.
-
Separation: Separate the bound from the free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a gamma counter.
-
Analysis: Determine the binding affinity (Ki) by analyzing the displacement curve.
Rationale: This experiment confirms the agent's high affinity for Aβ plaques and its selectivity over other brain structures.[15][18]
Animal Model Preparation
Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. These mice develop age-dependent Aβ plaque pathology, mimicking the human condition.[19]
In Vivo MicroPET/CT Imaging
This is the core of the in vivo validation, providing dynamic information about the agent's behavior in a living organism.
Protocol: MicroPET/CT Imaging in Mice
-
Animal Anesthesia: Anesthetize the mouse using isoflurane to prevent movement during the scan.[20]
-
Agent Administration: Inject a controlled dose of the ¹⁸F-labeled this compound intravenously via the tail vein.[14][21]
-
Dynamic Imaging: Acquire a series of PET scans over a period of 60-120 minutes to capture the uptake and washout kinetics of the tracer in the brain.[19][22]
-
CT Scan: Perform a CT scan for anatomical co-registration to accurately localize the PET signal within the brain.
-
Image Analysis: Analyze the images to quantify the tracer uptake in different brain regions over time.
Rationale: This allows for the assessment of BBB penetration, brain uptake kinetics, and the target-to-background ratio.[22][23]
Ex Vivo Biodistribution Studies
Following the final imaging session, biodistribution studies are conducted to provide a more detailed quantitative analysis of the tracer's distribution throughout the body.
Protocol: Ex Vivo Biodistribution
-
Euthanasia and Dissection: At a predetermined time point after tracer injection, euthanize the animal.[21]
-
Organ Harvesting: Quickly dissect and collect various organs, including the brain, heart, lungs, liver, kidneys, and blood.[21]
-
Radioactivity Measurement: Weigh each organ and measure its radioactivity using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[14][22]
Rationale: This provides precise quantification of tracer accumulation in different organs, which is crucial for dosimetry calculations and assessing off-target binding.[17][24][25]
Caption: The interplay between in vivo imaging and ex vivo biodistribution studies.
Autoradiography and Histological Correlation
To confirm that the PET signal corresponds to actual Aβ pathology, autoradiography is performed on brain sections and correlated with histological staining.
Protocol: Autoradiography and Immunohistochemistry
-
Brain Sectioning: After the biodistribution study, freeze the brain and cut it into thin sections.
-
Autoradiography: Expose the brain sections to a phosphor imaging plate to visualize the distribution of the radiolabeled agent.
-
Immunohistochemistry: Stain adjacent brain sections with antibodies specific for Aβ plaques (e.g., 4G8 or 6E10) and traditional amyloid dyes like Thioflavin S.
-
Microscopy and Correlation: Compare the autoradiography signal with the histological staining to verify that the tracer binds specifically to Aβ plaques.
Rationale: This provides microscopic validation of the imaging agent's target engagement.[17][22]
Interpreting the Data: What to Look For
The collective data from these experiments will determine the viability of this compound as a clinical candidate. Key indicators of a promising agent include:
-
High Brain Uptake and Clearance Ratio: A brain uptake ratio (e.g., 2 min vs. 60 min) of greater than 4 is often considered a benchmark for good BBB penetration and washout.[22]
-
Significant Difference in Uptake: A statistically significant higher uptake of the tracer in the brains of transgenic AD mice compared to wild-type controls.
-
Strong Correlation with Pathology: A clear spatial correlation between the tracer signal in autoradiography and the location of Aβ plaques in immunohistochemistry.
-
Favorable Dosimetry: Low radiation dose to non-target organs, ensuring patient safety in future clinical studies.[17]
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in its development as a potential next-generation amyloid imaging agent. By systematically evaluating its binding properties, pharmacokinetics, and specificity in preclinical models, researchers can build a strong foundation for its translation to clinical studies. The ultimate goal is to provide a more sensitive, specific, and accessible tool for the early and accurate diagnosis of Alzheimer's disease, which is paramount for the development and implementation of effective therapeutic interventions.
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A Tale of Two Scaffolds: A Comparative Guide to Benzothiazole and Benzimidazole in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, benzothiazole and benzimidazole stand out as two of the most versatile and successful scaffolds. Both are bicyclic aromatic systems, consisting of a benzene ring fused to a five-membered heterocyclic ring. However, the subtle difference in their heteroatom composition—a sulfur and a nitrogen atom in benzothiazole versus two nitrogen atoms in benzimidazole—gives rise to distinct physicochemical properties, synthetic accessibility, and, ultimately, biological activities. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data, to aid researchers in making informed decisions in drug design.
At a Glance: Key Structural and Physicochemical Differences
Before delving into the nuances of their application, it is essential to understand the fundamental differences that underpin the unique characteristics of benzothiazole and benzimidazole.
| Property | Benzothiazole | Benzimidazole |
| Structure | Benzene ring fused to a thiazole ring | Benzene ring fused to an imidazole ring |
| Heteroatoms | One nitrogen, one sulfur | Two nitrogens |
| Hydrogen Bonding | Primarily a hydrogen bond acceptor | Both a hydrogen bond donor and acceptor |
| Lipophilicity (logP) | Generally more lipophilic | Generally less lipophilic |
| Electronic Nature | π-electron rich system | π-electron rich system, with tunable basicity |
These intrinsic differences in their molecular architecture have significant implications for their interactions with biological targets and their pharmacokinetic profiles. The presence of the N-H group in the imidazole ring of benzimidazole, for instance, provides a crucial hydrogen bond donor capability that is absent in the benzothiazole scaffold, influencing its binding modes with various enzymes and receptors.[1]
Synthesis and Chemical Reactivity: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both benzothiazole and benzimidazole derivatives can be synthesized through well-established and versatile methods.
The Genesis of Benzothiazoles
The most prevalent method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various electrophiles such as carboxylic acids, aldehydes, or acyl chlorides. This approach allows for facile introduction of diversity at the 2-position of the benzothiazole ring, a key position for modulating biological activity.[2]
Experimental Protocol: Synthesis of Riluzole
A common synthetic route to Riluzole, a benzothiazole-containing drug used to treat amyotrophic lateral sclerosis, is outlined below.[3][4][5][6][7]
Step 1: Reaction Mixture Preparation
-
In a suitable reaction vessel, suspend 4-(trifluoromethoxy)aniline (10 mmol) and potassium thiocyanate (40 mmol) in glacial acetic acid (20 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Cool the reaction mixture to a temperature that just maintains the solution in a liquid state.
Step 2: Bromination
-
Prepare a solution of bromine (15 mmol) in glacial acetic acid (5 mL).
-
Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
Step 3: Work-up and Isolation
-
Dilute the reaction mixture with water.
-
Basify the mixture with sodium carbonate (Na₂CO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a diethyl ether-petroleum ether mixture to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole).
The Construction of the Benzimidazole Scaffold
The synthesis of the benzimidazole nucleus most commonly involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[8][9] This reaction, known as the Phillips-Ladenburg reaction when using a carboxylic acid, is a robust and widely used method for generating a diverse library of 2-substituted benzimidazoles.[8][9]
Experimental Protocol: Synthesis of Omeprazole Intermediate
The following protocol details the synthesis of the thioether intermediate of Omeprazole, a widely used proton pump inhibitor.[8][10][11][12][13]
Step 1: Thiolate Formation
-
In a reaction vessel, dissolve sodium hydroxide (0.13 mol) in ethanol (50 mL) with heating.
-
Add 2-mercapto-5-methoxy-1H-benzo[d]imidazole (0.10 mol) to the solution and reflux until it is completely dissolved.
-
Cool the reaction mixture to below 10 °C.
Step 2: Nucleophilic Substitution
-
In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.
Step 3: Precipitation and Isolation
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to ensure complete precipitation.
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.
A Head-to-Head Battle in Biological Activity
Both benzothiazole and benzimidazole scaffolds are found in a plethora of clinically approved drugs and investigational compounds, demonstrating their broad therapeutic potential.[2][14][15] However, direct comparative studies have revealed instances where one scaffold outperforms the other for a specific biological target.
Antimicrobial Arena
In the realm of antimicrobial agents, several studies have directly compared the efficacy of benzothiazole and benzimidazole derivatives. A study by Racane et al. (2021) on 2,5-disubstituted furan derivatives found that the benzothiazole-containing compounds were more active against Saccharomyces cerevisiae than their benzimidazole counterparts.[16] Similarly, Basha et al. (2021) reported that pyrimidinylbenzazolyl urea derivatives with a benzothiazole core exhibited better antibacterial activity against Bacillus subtilis compared to those with benzimidazole or benzoxazole scaffolds.[16]
Comparative Antimicrobial Activity (MIC in µM)
| Compound Type | Target Organism | Benzothiazole Derivative | Benzimidazole Derivative | Reference |
| 2,5-disubstituted furanes | S. cerevisiae | 1.6 - 12.5 | Less Active | [16] |
| Pyrimidinylbenzazolyl ureas | B. subtilis | More Active | Less Active | [16] |
| Pyrazolo-triazine derivatives | S. aureus | More Active | Active | [17] |
The Anticancer Frontline
The fight against cancer has also seen both scaffolds being extensively explored. A comparative study on pyrimidine and benzothiazole hybrids as CDK2 inhibitors showed that the novel benzimidazoles were the most effective against all tested cancer cell lines.[2] Conversely, another study on 2-(4-aminophenyl) benzothiazole derivatives found that the benzimidazole-substituted derivative had comparable or even greater antitumor potential than other heterocyclic substitutions.[18][19] This suggests that the superiority of one scaffold over the other is highly dependent on the specific chemical space being explored and the biological target.
Comparative Anticancer Activity (IC50)
| Compound Series | Cancer Cell Line | Benzothiazole Derivative | Benzimidazole Derivative | Reference |
| Pyrimidine Hybrids (CDK2 inhibitors) | HepG2, HCT 116, MCF-7 | Less Active | More Active | [2] |
| 2-(4-aminophenyl) derivatives | Various | Active | ≥ Benzothiazole | [18][19] |
| Furan derivatives | A549, HCC827, NCI-H358 | More Active | Less Active | [20] |
Mechanism of Action: A Tale of Two Kinase Inhibitors
To illustrate the mechanistic nuances, let's compare two prominent kinase inhibitors, one from each class: Quizartinib (a benzothiazole derivative) and Veliparib (a benzimidazole derivative).
Quizartinib: A Potent FLT3 Inhibitor
Quizartinib is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3-ITD mutations.[21][22] It binds to the ATP-binding site of the FLT3 receptor, preventing its phosphorylation and subsequent activation.[9][23] This blockade of FLT3 signaling disrupts downstream pathways crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately inducing apoptosis in leukemic cells.[9][21]
Caption: Mechanism of action of Quizartinib.
Veliparib: A PARP Inhibitor
Veliparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical for the repair of single-strand DNA breaks.[24][25] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Veliparib leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[25][26]
Caption: Mechanism of action of Veliparib.
Pharmacokinetic Considerations
Conclusion: Choosing the Right Scaffold
The choice between a benzothiazole and a benzimidazole scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific drug design objectives.
Benzothiazole may be the preferred scaffold when:
-
A more lipophilic core is desired to enhance membrane permeability.
-
Hydrogen bond donor capability is not a critical requirement for target engagement.
-
The synthetic route starting from 2-aminothiophenol offers advantages for the desired substitution pattern.
Benzimidazole may be a more suitable choice when:
-
Both hydrogen bond donor and acceptor functionalities are crucial for high-affinity binding to the target.
-
A less lipophilic and potentially more soluble core is advantageous.
-
The well-established condensation reactions with o-phenylenediamines provide a more efficient synthetic pathway for the target analogues.
Ultimately, the decision should be guided by a thorough understanding of the target biology, the desired pharmacokinetic profile, and the synthetic feasibility. This guide has provided a framework for this critical decision-making process, empowering researchers to navigate the rich chemical space of these two remarkable scaffolds and accelerate the discovery of novel therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-2-benzothiazol-2-yl-phenol
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-2-benzothiazol-2-yl-phenol (CAS No: 30616-38-7), ensuring the protection of personnel, facilities, and the environment.
Section 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy. This compound is a solid organic compound that presents several health hazards.[1][2]
Table 1: Hazard Profile of this compound
| Property | Information | Source(s) |
| CAS Number | 30616-38-7 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂OS | [1][2] |
| Physical Form | Solid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3) | [2] |
The GHS classifications indicate that this compound must be handled with care to prevent accidental ingestion, skin contact, eye exposure, and inhalation of dust.[2] These hazards dictate that the chemical must be managed as a regulated hazardous waste.
Section 2: Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—in this case, the laboratory—is legally responsible for its safe management from generation to final disposal.[4]
All laboratory personnel must treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous.[5] Given the hazard profile of this compound, it falls under the purview of these regulations and must never be disposed of in the regular trash or via the sanitary sewer.[5][6]
Section 3: Standard Operating Procedure (SOP) for Disposal
This section outlines the mandatory, step-by-step process for collecting and preparing this compound waste for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in its pure form or as waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid chemical or waste that could generate dust should be conducted within a certified chemical fume hood to prevent inhalation.[7][8]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[9][10]
-
Solid Waste: Collect waste this compound and any solids contaminated with it (e.g., contaminated weigh paper, paper towels from a spill cleanup) in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as acids or oxidizers.[9][11] Flammable liquid waste streams are often the most cost-effective to dispose of; avoid contaminating them with other materials like halogenated solvents or heavy metals.[6]
Step 3: Containerization and Labeling Proper container management is a cornerstone of EPA compliance.[10]
-
Container Selection: Use a container that is chemically compatible with the waste, is in good condition, and has a secure, leak-proof lid.[9]
-
Labeling: The container must be labeled with an official "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5][10] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate percentage of each component if it is a mixture.
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA) Your laboratory bench or a designated area within your lab is considered a Satellite Accumulation Area (SAA).
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10] This prevents spills and the release of vapors.
-
Storage Location: Store the waste container in a designated, safe location, away from incompatible materials and high-traffic areas. Use secondary containment (such as a plastic tub) for liquid waste containers.[10]
-
Volume Limits: Be aware of the SAA volume limits, which are typically no more than 55 gallons of hazardous waste at one time.[5]
Step 5: Arrange for Disposal Laboratory personnel do not dispose of the waste themselves. The final step is to arrange for a pickup from your institution's EHS department.
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup. This is often done through an online system.
-
Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely via high-temperature incineration.[4]
Caption: Disposal Workflow for this compound
Section 4: Management of Contaminated Materials & Empty Containers
Even trace amounts of hazardous chemicals require proper management.
-
Grossly Contaminated Items: Lab coats, gloves, or other materials that become heavily contaminated should be managed as hazardous waste.
-
Empty Containers: An empty container that once held this compound must be triple-rinsed before it can be disposed of as regular trash.[5]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses may also require collection depending on local institutional policy.
-
After rinsing and air-drying, deface or remove the original chemical label.[5]
-
Dispose of the clean, de-labeled container in the appropriate recycling or trash bin.
-
Section 5: Emergency Procedures - Spill and Exposure
Accidents can happen, and a prepared response is the best defense.
Small-Scale Spill Cleanup For small spills (a few grams) of solid this compound:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): If there is a risk of dust becoming airborne, evacuate the immediate area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Prevent Dispersion: Gently cover the spill with absorbent pads. If the powder is fine, you can dampen it slightly with a 60-70% ethanol solution to prevent dust generation.[12]
-
Clean Up: Carefully sweep the dampened material into a container that can be sealed.
-
Final Decontamination: Use a cloth or paper towels dampened with soap and water to wipe the spill area.
-
Dispose of Waste: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be sealed in a bag or container, labeled as hazardous waste, and disposed of through EHS.[5]
Caption: Decision Flowchart for a Small Chemical Spill
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
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Phenol, 4-amino-2-(2-benzothiazolyl)-. CymitQuimica.
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
-
Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum.
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
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Chemical Waste Management Guide. Boston University Environmental Health & Safety.
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EPA Hazardous Waste Management. Axonator.
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
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Safety Data Sheet: 4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol. AK Scientific, Inc.
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
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4-Amino-2-(1,3-benzothiazol-2-yl)phenol. PubChem, National Center for Biotechnology Information.
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A Senior Application Scientist's Guide to Handling 4-Amino-2-benzothiazol-2-yl-phenol
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-proven procedures for the safe handling of 4-Amino-2-benzothiazol-2-yl-phenol (CAS No: 30616-38-7), a solid benzothiazole derivative. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and experimental integrity.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is a chemical that demands respect. Based on aggregated GHS (Globally Harmonized System) data, this compound presents multiple hazards that must be mitigated through proper handling and personal protective equipment (PPE).[1]
The primary hazards are:
-
H302: Harmful if swallowed. [1]
These classifications dictate a multi-faceted protection strategy. The causality is clear: the compound's reactivity can lead to irritation upon contact with skin and eyes, respiratory distress if inhaled, and toxicity if ingested. Our protocols are designed to systematically eliminate these routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure. Do not handle this compound without the full ensemble of equipment detailed below. This selection is based on established safety standards for handling benzothiazole derivatives and chemicals with similar hazard profiles.[3][4]
| Protection Type | Specific Recommendations | Rationale & Standard Compliance |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against direct contact and splashes that can cause serious eye irritation.[1][2][4] Equipment should conform to EU EN 166 or US NIOSH (ANSI Z87.1) standards.[4][5] |
| Skin & Body Protection | Gloves: Chemical-impermeable gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use and change them immediately upon contamination.[4][5] Lab Coat: A clean, fully-buttoned laboratory coat, preferably made of a non-flammable material like Nomex® or treated cotton, must be worn.[5] | Prevents skin contact which can lead to irritation.[1][2] Gloves must satisfy standards like EU Directive 89/686/EEC and EN 374.[4] |
| Respiratory Protection | All handling of this solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][7] | Mitigates the risk of respiratory tract irritation from inhaling the powder.[1][2] Engineering controls (fume hood) are the primary line of defense.[5] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material must be worn at all times in the laboratory. | Protects feet from spills and dropped objects. Perforated shoes or sandals are strictly forbidden.[8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol establishes a self-validating system where safety is integrated into every step of the workflow.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify the fume hood is functioning correctly.
-
Assemble all necessary equipment: the chemical container, spatulas, weighing paper, glassware, and a designated hazardous waste container.
-
Locate the nearest emergency shower and eyewash station.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Carefully open the container inside the fume hood.
-
Weigh the desired amount of the solid, taking care to minimize the generation of dust.
-
When transferring the chemical, keep the container opening away from your breathing zone.
-
Keep the container tightly closed when not in use.[9]
-
Do not eat, drink, or smoke while handling this product.[3][10]
-
-
Post-Handling & Decontamination:
Emergency & Disposal Plan
Spill Response
-
Action: In case of a spill, evacuate unprotected personnel from the area.
-
Procedure: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[2][9]
-
Precaution: Do not allow the product to enter drains or waterways.[9]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] Remove all contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][10] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth.[10] Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Waste Disposal
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[11]
-
Containers: Store waste in a designated, compatible, and clearly labeled container.[11] Keep the container tightly closed and store it in a cool, well-ventilated area.[9]
-
Empty Containers: Empty containers may retain product residue. They must be triple-rinsed, with the first rinse collected and disposed of as hazardous waste.[11]
-
Consult Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[9]
References
-
Safety and Handling of Benzothiazole: A Guide for Industrial Users . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS - PubChem . National Center for Biotechnology Information. [Link]
-
Benzothiazole - Product Safety Assessment . LANXESS. [Link]
-
Benzothiazole - Safety Data Sheet . A&J Pharmtech Co., LTD. [Link]
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Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]
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SAFETY DATA SHEET Benzothiazole - Synerzine . Synerzine. [Link]
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Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School . Hazmat School. [Link]
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Recommended PPE to handle chemicals - Bernardo Ecenarro . Bernardo Ecenarro. [Link]
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Phenol, 4-amino-2-(2-benzothiazolyl)- (CAS# 30616-38-7) - Angene . Angene Chemical. [Link]
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
Chemical Waste | Environmental Health & Safety (EHS) . The University of Texas at Austin. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
